4-Fluoro-2-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXPGBIHEZFZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311025 | |
| Record name | 4-Fluoro-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-45-7 | |
| Record name | 4-Fluoro-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-2-methylbenzamide (CAS No. 886501-45-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-methylbenzamide (CAS No. 886501-45-7), a fluorinated aromatic amide of increasing interest in the pharmaceutical and agrochemical sectors. This document elucidates the compound's chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it delves into its current and potential applications, with a particular focus on its role as a key intermediate in the synthesis of complex bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory and industrial setting.
Introduction and Chemical Identity
4-Fluoro-2-methylbenzamide is a substituted aromatic amide featuring a fluorine atom at the 4-position and a methyl group at the 2-position of the benzamide scaffold. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the methyl group can influence conformation and steric interactions with biological targets.
Table 1: Chemical Identity of 4-Fluoro-2-methylbenzamide
| Identifier | Value |
| CAS Number | 886501-45-7[1] |
| Molecular Formula | C₈H₈FNO[1] |
| Molecular Weight | 153.15 g/mol [1] |
| IUPAC Name | 4-Fluoro-2-methylbenzamide |
| Synonyms | Trelagliptin Impurity 79 |
Physicochemical Properties
The physicochemical properties of 4-Fluoro-2-methylbenzamide are crucial for its handling, formulation, and application in various chemical processes. While extensive experimental data is not widely published, the following table summarizes key predicted and available information.
Table 2: Physicochemical Properties of 4-Fluoro-2-methylbenzamide
| Property | Value | Source |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | Predicted |
Synthesis Protocol
The synthesis of 4-Fluoro-2-methylbenzamide is typically achieved through the amidation of its corresponding carboxylic acid precursor, 4-fluoro-2-methylbenzoic acid. The following protocol outlines a standard and reliable laboratory-scale synthesis.
Rationale for Synthesis Strategy
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The chosen method involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine source. Direct amidation is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are employed to facilitate the reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The subsequent reaction with ammonia or an ammonia equivalent readily forms the desired amide.
Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzamide
Step 1: Synthesis of 4-Fluoro-2-methylbenzoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-fluoro-2-methylbenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation of 4-Fluoro-2-methylbenzoyl chloride
-
Dissolve the crude 4-fluoro-2-methylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of aqueous ammonia (e.g., 28-30%) or bubble ammonia gas through the solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoro-2-methylbenzamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Key application areas of 4-Fluoro-2-methylbenzamide.
Agrochemical Applications
In the agrochemical field, 4-Fluoro-2-methylbenzamide is a precursor for the synthesis of novel herbicides and fungicides. The presence of the fluorine atom can enhance the biological activity and environmental persistence of these agrochemicals, leading to more effective crop protection solutions.
Safety and Handling
Table 3: Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors. |
| Inhalation | Avoid breathing dust. If inhaled, move to fresh air. Seek medical attention if respiratory irritation occurs. |
| Skin Contact | Avoid contact with skin. In case of contact, wash immediately with soap and plenty of water. |
| Eye Contact | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
4-Fluoro-2-methylbenzamide is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its unique structural features make it an attractive building block for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its chemical identity, a reliable synthesis protocol, its key applications, and essential safety and handling information. As research in medicinal and agricultural chemistry continues to advance, the demand for and importance of 4-Fluoro-2-methylbenzamide are expected to grow.
References
- Biosynth. (2022-05-05). Safety Data Sheet: 4-Bromo-2-fluoro-N-methylbenzamide. Biosynth.
- Capot Chemical. (2025-11-06). Material Safety Data Sheet: 4-Fluoro-N-methylbenzamide. Capot Chemical.
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
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- Journal of Medicinal and Nanomaterials Chemistry. (2025-02-15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.
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Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Trelagliptin-impurities. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Pentanediamine, N1,N1-diethyl- (CAS 140-80-7). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). Retrieved from [Link]
- Fisher Scientific. (2010-09-07).
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- Google Patents. (n.d.). US20170190670A1 - Improved process for the preparation of enzalutamide.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
PubChem. (n.d.). FD&C Blue 1 | C37H39N3O9S3 | CID 54601732. Retrieved from [Link]
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A Technical Guide to 4-Fluoro-2-methylbenzamide: Properties, Synthesis, and Applications in Chemical Research
This guide provides an in-depth analysis of 4-Fluoro-2-methylbenzamide, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. We will explore its fundamental physicochemical properties, outline a logical synthetic pathway, and discuss its applications as a valuable chemical intermediate.
Physicochemical Properties and Identification
4-Fluoro-2-methylbenzamide (CAS No. 886501-45-7) is a substituted aromatic amide. The incorporation of a fluorine atom and a methyl group onto the benzamide scaffold imparts specific steric and electronic properties that are highly sought after in the design of bioactive molecules. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1]
Table 1: Key Properties and Identifiers of 4-Fluoro-2-methylbenzamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈FNO | [2] |
| Molecular Weight | 153.15 g/mol | [2] |
| CAS Number | 886501-45-7 | [2] |
| MDL Number | MFCD04116010 | [2] |
| Storage & Handling | Store at 2-8°C, sealed, under dry conditions. |[2] |
Chemical Structure:
Figure 1: 2D Structure of 4-Fluoro-2-methylbenzamide
Synthesis and Mechanistic Rationale
The synthesis of 4-Fluoro-2-methylbenzamide is logically achieved through the amidation of its corresponding carboxylic acid precursor, 4-Fluoro-2-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, enabling the formation of a robust amide bond.
Synthetic Strategy: From Benzoic Acid to Benzamide
The most direct and common approach involves activating the carboxylic acid group of 4-Fluoro-2-methylbenzoic acid to make it susceptible to nucleophilic attack by an ammonia source. This can be accomplished via several methods, such as conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, peptide coupling reagents can be used for a milder, one-pot reaction. The precursor, 4-Fluoro-2-methylbenzoic acid, can be synthesized from precursors like 2-bromo-5-fluorotoluene or 4-fluoro-2-methylbenzonitrile.[3]
Generalized Experimental Protocol
The following protocol describes a representative synthesis of 4-Fluoro-2-methylbenzamide from its benzoic acid precursor.
Objective: To synthesize 4-Fluoro-2-methylbenzamide via the formation and subsequent reaction of an acyl chloride intermediate.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium hydroxide (aqueous solution) or Ammonia gas
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (approx. 1.5 eq) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂). The endpoint signifies the complete conversion of the carboxylic acid to 4-fluoro-2-methylbenzoyl chloride.
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. This step is critical to prevent unwanted side reactions in the next stage.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0°C in an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
Work-up and Extraction: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute sodium bicarbonate solution, water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Fluoro-2-methylbenzamide product.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the transformation of the benzoic acid precursor to the final benzamide product.
Caption: Synthesis workflow for 4-Fluoro-2-methylbenzamide.
Applications in Research and Drug Development
4-Fluoro-2-methylbenzamide serves as a crucial building block in the synthesis of more complex molecules, leveraging its specific substitution pattern for targeted applications.
-
Pharmaceutical Intermediates : It is primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its structure is particularly valuable for developing agents targeting central nervous system (CNS) disorders and for creating novel anti-inflammatory drugs.[2] The fluorinated methylbenzamide scaffold allows for selective binding to biological targets, which is a key consideration in medicinal chemistry for optimizing drug potency and metabolic stability.[2]
-
Agrochemical Research : In the agrochemical sector, this compound is employed in the design of new herbicides and fungicides.[2] The presence of fluorine can enhance the bioavailability and target specificity of these agents.
-
Medicinal Chemistry : The compound is a valuable tool for late-stage functionalization during drug discovery programs.[2] Its structure is related to key intermediates used in the synthesis of major therapeutics. For example, the closely related compound 4-amino-2-fluoro-N-methylbenzamide is a cornerstone in the synthesis of Apalutamide, an androgen receptor inhibitor used to treat prostate cancer.[4] This highlights the established importance of the 2-fluoro-N-methylbenzamide core in modern drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Fluoro-2-methylbenzamide is essential to ensure safety. The following guidelines are based on best practices for similar chemical compounds.[5][6][7]
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is required.[5][8]
-
Handling : Avoid the formation of dust and aerosols.[8] In case of skin or eye contact, rinse immediately and thoroughly with water.[8]
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]
Conclusion
4-Fluoro-2-methylbenzamide is a specialized chemical intermediate with significant value for researchers and scientists. Its unique molecular architecture, characterized by fluorine and methyl substitutions, makes it an important building block for the synthesis of advanced pharmaceutical and agrochemical compounds. A thorough understanding of its properties, synthetic routes, and applications enables its effective use in the development of novel and impactful chemical entities.
References
-
PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
MySkinRecipes. (n.d.). 4-Fluoro-2-Methylbenzamide. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]
-
Capot Chemical. (n.d.). Material Safety Data Sheet - 4-Fluoro-N-methylbenzamide. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Fluoro-2-methylbenzamide, a key intermediate in the development of various pharmaceuticals. With a focus on scientific integrity and practical application, this document delves into the primary synthetic routes, detailed experimental protocols, mechanistic insights, and characterization of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and actionable laboratory procedures.
Introduction: The Significance of 4-Fluoro-2-methylbenzamide
4-Fluoro-2-methylbenzamide (CAS No: 886501-45-7) is a fluorinated aromatic compound that has garnered significant interest in medicinal chemistry. Its structural motifs are present in a range of biologically active molecules. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, 4-Fluoro-2-methylbenzamide serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders and anti-inflammatory agents.[2] A structurally related compound, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Apalutamide, a potent anti-cancer drug, highlighting the pharmaceutical relevance of this class of compounds.[3][4]
This guide will explore the most scientifically sound and practically viable methods for the synthesis of 4-Fluoro-2-methylbenzamide, providing the necessary detail for replication and optimization in a laboratory setting.
Strategic Approaches to Synthesis
The synthesis of 4-Fluoro-2-methylbenzamide can be approached through two primary strategic pathways, each originating from a different commercially available or readily synthesizable precursor. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity of the final product.
The two principal retrosynthetic disconnections lead to the following key precursors:
-
4-Fluoro-2-methylbenzoic acid: This is the most direct precursor, which can be converted to the target benzamide via amidation.
-
4-Fluoro-2-methylbenzonitrile: This precursor requires hydrolysis to the corresponding benzoic acid before amidation.
The following sections will provide a detailed exploration of these synthetic routes.
Synthesis Pathway I: From 4-Fluoro-2-methylbenzoic Acid
This pathway is arguably the most direct route to 4-Fluoro-2-methylbenzamide. It involves the formation of an amide bond between 4-Fluoro-2-methylbenzoic acid and methylamine. This can be achieved through two primary methods: direct amidation using coupling agents, or a two-step process via an acyl chloride intermediate.
Synthesis of the Precursor: 4-Fluoro-2-methylbenzoic Acid
The commercial availability of 4-Fluoro-2-methylbenzoic acid can vary.[5][6] Therefore, a brief overview of its synthesis is pertinent. Common methods include:
-
From m-Fluorotoluene: A Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis of the resulting ketone, yields a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid, which can then be separated by recrystallization.[7]
-
From 2-Bromo-5-fluorotoluene: This method involves a Grignard reaction or lithiation of 2-bromo-5-fluorotoluene, followed by quenching with dry ice (solid CO2) to afford 4-fluoro-2-methylbenzoic acid.[8]
Method A: Direct Amidation using Coupling Agents
Direct amidation is a widely used technique in organic synthesis due to its operational simplicity. This method avoids the isolation of a reactive acyl chloride intermediate. A variety of coupling agents can be employed to activate the carboxylic acid for nucleophilic attack by methylamine.
A well-established protocol for a structurally analogous compound, 4-bromo-2-fluoro-N-methylbenzamide, provides a reliable template for this transformation.[9][10] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) is a common and effective combination for minimizing side reactions and promoting high yields.
Reaction Scheme:
Caption: Direct amidation of 4-Fluoro-2-methylbenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Fluoro-2-methylbenzoic acid | 154.14 | 10.0 | 1.54 g |
| Methylamine (2M in THF) | 31.06 | 50.0 | 25 mL |
| EDCI | 191.70 | 25.0 | 4.79 g |
| HOBt | 135.12 | 15.0 | 2.03 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | appropriate amount |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 35 mL |
| Ethyl acetate | 88.11 | - | as needed |
| Water | 18.02 | - | as needed |
| Anhydrous sodium sulfate | 142.04 | - | as needed |
Procedure:
-
To a 100 mL round-bottomed flask, add 4-Fluoro-2-methylbenzoic acid (1.54 g, 10.0 mmol), EDCI (4.79 g, 25.0 mmol), HOBt (2.03 g, 15.0 mmol), and DMF (35 mL).
-
Add an appropriate amount of DIPEA to the mixture.
-
Add a 2 M solution of methylamine in THF (25 mL, 50.0 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, quench the reaction by adding water (35 mL).
-
Separate the aqueous phase and extract with ethyl acetate (3 x 35 mL).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield 4-Fluoro-2-methylbenzamide.
Method B: Two-Step Synthesis via Acyl Chloride
An alternative and highly reliable method involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with methylamine. This approach is often preferred for its high yields and the ease of purification of the final product. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for the formation of the acyl chloride.
Reaction Scheme:
Caption: Two-step synthesis via an acyl chloride intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Fluoro-2-methylbenzoic acid | 154.14 | 10.0 | 1.54 g |
| Thionyl chloride | 118.97 | 15.0 | 1.1 mL |
| Dichloromethane (DCM) | 84.93 | - | as needed |
| Methylamine gas | 31.06 | ~20.0 | as needed |
| Water | 18.02 | - | as needed |
Procedure:
Step 1: Synthesis of 4-Fluoro-2-methylbenzoyl chloride
-
In a flame-dried round-bottomed flask equipped with a reflux condenser and a gas outlet to a trap, add 4-Fluoro-2-methylbenzoic acid (1.54 g, 10.0 mmol) and thionyl chloride (1.1 mL, 15.0 mmol).
-
Gently reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure to obtain the crude 4-Fluoro-2-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Fluoro-2-methylbenzamide
-
Dissolve the crude 4-Fluoro-2-methylbenzoyl chloride in anhydrous DCM (20 mL) in a flask and cool the solution to 0°C in an ice bath.
-
Bubble methylamine gas through the solution for approximately 30 minutes, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-Fluoro-2-methylbenzamide. The product can be further purified by recrystallization if necessary.
Synthesis Pathway II: From 4-Fluoro-2-methylbenzonitrile
This pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by amidation as described in Pathway I. 4-Fluoro-2-methylbenzonitrile is a valuable intermediate in its own right, used in the synthesis of APIs like trelagliptin and in materials science for creating TADF emitters.[11][12]
Synthesis of the Precursor: 4-Fluoro-2-methylbenzonitrile
4-Fluoro-2-methylbenzonitrile can be synthesized via several methods, including the dehydration of 4-fluoro-2-methylbenzaldoxime.[13]
Hydrolysis of 4-Fluoro-2-methylbenzonitrile
The hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it can lead to higher yields.
Reaction Scheme:
Caption: Basic hydrolysis of 4-Fluoro-2-methylbenzonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Fluoro-2-methylbenzonitrile | 135.14 | 10.0 | 1.35 g |
| Potassium hydroxide (KOH) | 56.11 | 25.0 | 1.40 g |
| Water | 18.02 | - | 20 mL |
| Concentrated HCl | 36.46 | - | as needed |
Procedure:
-
In a round-bottomed flask, combine 4-Fluoro-2-methylbenzonitrile (1.35 g, 10.0 mmol), potassium hydroxide (1.40 g, 25.0 mmol), and water (20 mL).
-
Heat the mixture to reflux for several hours to two days, monitoring the reaction by TLC.[8]
-
After the reaction is complete, cool the mixture in an ice bath and acidify with concentrated HCl until a precipitate forms.
-
Collect the solid product by filtration and wash the filter cake with cold water.
-
Dry the solid to obtain 4-Fluoro-2-methylbenzoic acid.
Once the 4-Fluoro-2-methylbenzoic acid is synthesized, it can be converted to 4-Fluoro-2-methylbenzamide using the methods described in Pathway I.
Characterization and Analysis
The identity and purity of the synthesized 4-Fluoro-2-methylbenzamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, signals in the aromatic region for the phenyl protons, and a signal for the N-H proton of the amide.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the amide.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F bond vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₈H₈FNO (MW: 153.15 g/mol ).[2]
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion
The synthesis of 4-Fluoro-2-methylbenzamide is a critical process for the advancement of pharmaceutical research and development. This guide has detailed two primary and reliable synthetic pathways, starting from either 4-Fluoro-2-methylbenzoic acid or 4-Fluoro-2-methylbenzonitrile. The provided experimental protocols, based on established and analogous procedures, offer a solid foundation for the successful synthesis of this important intermediate. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, researchers can efficiently produce high-purity 4-Fluoro-2-methylbenzamide for their specific applications.
References
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The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. (n.d.). Retrieved from [Link]
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4-Fluoro-2-(trifluoromethyl)benzamide. (n.d.). NIST WebBook. Retrieved from [Link]
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4-Fluoro-2-Methylbenzamide. (n.d.). MySkinRecipes. Retrieved from [Link]
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Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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4-fluoro-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]
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Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications. (n.d.). Retrieved from [Link]
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A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). ResearchGate. Retrieved from [Link]
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4-fluorobenzoyl chloride formation. (2025). Reddit. Retrieved from [Link]
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4-Amino-2-fluoro-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]
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Benzamide, 4-fluoro-N-(2-pentyl)-N-octyl-. (n.d.). SpectraBase. Retrieved from [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). PMC - NIH. Retrieved from [Link]
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properties of 4-Fluoro-2-methylbenzamide
An In-Depth Technical Guide to 4-Fluoro-2-methylbenzamide
This guide provides a comprehensive technical overview of 4-Fluoro-2-methylbenzamide (CAS No. 886501-45-7), a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern offers a valuable scaffold for developing novel therapeutics and specialized agrochemicals. We will delve into its physicochemical properties, spectroscopic profile, a validated synthetic protocol, and its critical applications, grounding all claims in authoritative data.
Core Physicochemical Properties
4-Fluoro-2-methylbenzamide is a substituted benzamide derivative. The presence of a fluorine atom, a methyl group, and an N-methylamide group on the benzene ring imparts specific chemical characteristics that are highly valuable in molecular design. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1][2]
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 886501-45-7 | [2] |
| Molecular Formula | C₈H₈FNO | [2] |
| Molecular Weight | 153.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | * |
| Storage | Store at 2-8°C, sealed and under dry conditions | [2] |
| Appearance is based on the closely related analogue, 4-Bromo-2-fluoro-N-methylbenzamide. |
Synthesis and Purification
The most common and reliable method for synthesizing 4-Fluoro-2-methylbenzamide is through the amide coupling of 4-Fluoro-2-methylbenzoic acid with methylamine. This reaction is typically mediated by a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
Synthetic Workflow Diagram
The following diagram illustrates the standard amide coupling pathway.
Caption: Amide coupling synthesis of 4-Fluoro-2-methylbenzamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous benzamide syntheses.[3][4]
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Methylamine (2M aqueous solution)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Water (deionized)
Procedure:
-
Reaction Setup: To a round-bottomed flask, add 4-Fluoro-2-methylbenzoic acid (1.0 equiv.), HOBt (1.5 equiv.), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.
-
Addition of Reagents: Add EDCI (2.5 equiv.), DIPEA (appropriate amount to ensure basicity), and methylamine solution (5.0 equiv.).
-
Causality: EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt acts as a catalyst to form an active ester, which prevents racemization and suppresses side reactions. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDCI and the acid formed during the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.[3][4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the resulting crude product by silica gel column chromatography using an ethyl acetate/petroleum ether gradient (e.g., 1:3 v/v) to afford the pure 4-Fluoro-2-methylbenzamide.[4]
-
Self-Validation: The purity of the final product should be confirmed by HPLC analysis and its identity verified by melting point determination and spectroscopic methods (NMR, MS).
-
Spectroscopic Profile and Characterization
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (~7.0-7.8 ppm, complex multiplets due to F-H coupling).- N-H proton (broad singlet, ~6.0-8.0 ppm).- N-CH₃ protons (doublet, ~2.9 ppm, coupled to N-H).- Aryl-CH₃ protons (singlet, ~2.3-2.5 ppm). |
| ¹³C NMR | - Carbonyl carbon (C=O) at ~165-168 ppm.- Aromatic carbons (~110-165 ppm), with characteristic splitting patterns for carbons coupled to fluorine.- N-CH₃ carbon at ~26 ppm.- Aryl-CH₃ carbon at ~15-20 ppm. |
| IR Spectroscopy (cm⁻¹) | - N-H stretch (secondary amide): ~3300-3100 cm⁻¹.- C-H stretch (aromatic & aliphatic): ~3100-2850 cm⁻¹.- C=O stretch (Amide I band): ~1640-1680 cm⁻¹.- N-H bend (Amide II band): ~1550 cm⁻¹.- C-F stretch: ~1250-1000 cm⁻¹.[7][8] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺) peak at m/z = 153.- Expected fragmentation patterns include the loss of the methylamino group (-NHCH₃) and subsequent loss of CO, leading to characteristic benzoyl and fluorophenyl fragments.[5] |
Key Applications in Research and Development
4-Fluoro-2-methylbenzamide is not typically an end-product but rather a crucial intermediate for creating more complex molecules with high biological value.
-
Pharmaceutical Synthesis: It is a valuable building block for active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders and anti-inflammatory agents.[2] Its structure allows for selective binding in biological systems, making it a target for medicinal chemists seeking to optimize drug potency and pharmacokinetic profiles.[2]
-
Precursor to Enzalutamide Intermediate: The structural motif of 4-Fluoro-2-methylbenzamide is closely related to key intermediates used in the synthesis of high-profile drugs. For example, the related compound 4-amino-2-fluoro-N-methylbenzamide is a pivotal intermediate for Enzalutamide (MDV3100), a second-generation anti-androgen used to treat advanced prostate cancer.[9][10] 4-Fluoro-2-methylbenzamide can be converted to this intermediate through a nitration and subsequent reduction sequence.
-
Agrochemical Research: In agrochemical science, this compound is employed in the design of next-generation herbicides and fungicides. The fluoromethylphenyl moiety can enhance the bioavailability and target specificity of the active molecules.[2]
Safety and Handling
As a laboratory chemical, 4-Fluoro-2-methylbenzamide requires careful handling in a controlled environment. While a specific safety data sheet for this exact compound should always be consulted, GHS hazard classifications for closely related benzamide derivatives provide essential guidance.
-
Primary Hazards: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation or an allergic reaction, and cause serious eye irritation.[11] Some benzamide derivatives are suspected of causing genetic defects.
-
Handling Precautions:
-
First Aid:
Always refer to the Material Safety Data Sheet (MSDS) provided by the supplier for complete and specific safety information.[2]
Conclusion
4-Fluoro-2-methylbenzamide is a highly functionalized and versatile chemical intermediate. Its well-defined physicochemical properties and accessible synthetic routes make it an invaluable tool for researchers. Its primary significance lies in its application as a foundational building block in the development of sophisticated pharmaceutical agents and advanced agrochemicals, where its unique fluorine and methyl substitution pattern is leveraged to enhance molecular performance and biological activity.
References
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- Title: 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247 Source: PubChem - NIH URL
- Title: 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 Source: ChemicalBook URL
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Solubility of 4-Fluoro-2-methylbenzamide
This guide provides a comprehensive technical overview of the solubility of 4-Fluoro-2-methylbenzamide, a compound of interest in contemporary chemical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a framework for understanding and predicting its solubility profile. By examining the physicochemical properties of the parent molecule, benzamide, and the influence of its substituents, we can construct a robust theoretical and practical foundation for researchers, scientists, and drug development professionals.
Introduction to 4-Fluoro-2-methylbenzamide
4-Fluoro-2-methylbenzamide belongs to the benzamide class of organic compounds, which are amide derivatives of benzoic acid. Benzamides are structurally significant in medicinal chemistry and materials science.[1] The subject molecule is characterized by a fluorine atom at the 4-position and a methyl group at the 2-position of the benzene ring. These substitutions are anticipated to modulate the physicochemical properties of the parent benzamide structure, thereby influencing its solubility.
Understanding the solubility of this compound is critical for a range of applications, including:
-
Drug Development: Aqueous solubility is a key determinant of bioavailability for orally administered drugs.
-
Process Chemistry: Solubility in various organic solvents is essential for reaction optimization, purification, and formulation.
-
Analytical Chemistry: Knowledge of solubility is crucial for developing analytical methods, such as HPLC and spectroscopy.
Physicochemical Properties and Their Predicted Influence on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2]
Key Structural Features of 4-Fluoro-2-methylbenzamide:
-
Amide Group (-CONH2): The primary amide group is polar and capable of both donating and accepting hydrogen bonds.[3] This functional group is a primary contributor to the aqueous solubility of benzamides.[1]
-
Benzene Ring: The aromatic ring is non-polar and hydrophobic, which generally limits water solubility.[1]
-
Fluorine Substituent (-F): Fluorine is the most electronegative element, and its substitution on the benzene ring increases the molecule's polarity. However, the effect of a single fluorine atom on aqueous solubility can be complex and is not always straightforwardly positive.
-
Methyl Substituent (-CH3): The methyl group is a non-polar, hydrophobic substituent. Its presence is expected to decrease aqueous solubility.[4]
Comparative Analysis with Benzamide:
Benzamide, the parent compound, has limited solubility in water (approximately 13.5 g/L at 25°C) but is soluble in many organic solvents. The solubility of benzamide in various solvents generally increases with temperature and follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[5][6]
For 4-Fluoro-2-methylbenzamide, we can predict that the hydrophobic effect of the methyl group will likely dominate over the modest increase in polarity from the fluorine atom, leading to a probable decrease in aqueous solubility compared to benzamide.
Predicted Physicochemical Properties:
| Property | Predicted Influence on Solubility |
| Molecular Weight | Higher than benzamide, which may slightly decrease solubility. |
| Polarity | The amide group provides significant polarity. The fluoro group adds to this, while the methyl and phenyl groups contribute to non-polarity. |
| Hydrogen Bonding | The amide group can donate two and accept two hydrogen bonds, facilitating interaction with protic solvents like water and alcohols.[3] |
| LogP (Octanol-Water Partition Coefficient) | Expected to be higher than that of benzamide (logP = 0.64), indicating increased lipophilicity and lower aqueous solubility.[7] |
Theoretical Framework for Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
For a compound to dissolve, ΔG_sol must be negative. This involves two main energy considerations:
-
Lattice Energy: The energy required to break the crystal lattice of the solid solute.
-
Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.
Amides, like 4-Fluoro-2-methylbenzamide, generally have high melting points due to strong intermolecular hydrogen bonding in the solid state, indicating a high lattice energy.[8] Therefore, a solvent must be capable of providing sufficient solvation energy to overcome this lattice energy for dissolution to occur.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is necessary to ascertain the precise solubility of 4-Fluoro-2-methylbenzamide.
Qualitative Solubility Testing
A preliminary assessment of solubility can be performed using a simple test tube method to classify the compound's solubility in various solvents.[9] This provides initial insights into the compound's polarity and functional group characteristics.[10]
Protocol for Qualitative Solubility Testing
-
Preparation: Place approximately 25 mg of 4-Fluoro-2-methylbenzamide into separate small, dry test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions. A suggested panel of solvents includes:
-
Water (polar, protic)
-
5% HCl (acidic)
-
5% NaOH (basic)
-
5% NaHCO₃ (weakly basic)
-
Ethanol (polar, protic organic)
-
Acetone (polar, aprotic organic)
-
Hexane (non-polar organic)
-
-
Observation: After each addition, shake the test tube vigorously for 10-20 seconds and observe if the solid dissolves completely.[2]
-
Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The gold-standard method for determining equilibrium solubility is the shake-flask method.[11]
Protocol for Shake-Flask Solubility Determination
-
Sample Preparation: Add an excess amount of 4-Fluoro-2-methylbenzamide to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw a precise volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): Requires a developed method with a suitable standard curve.
-
UV-Vis Spectroscopy: Applicable if the compound has a chromophore and a linear response in the desired concentration range.
-
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.
Data Visualization and Workflow
To aid in the conceptualization of the solubility determination process, the following diagrams illustrate the key relationships and workflows.
Caption: Key molecular features of 4-Fluoro-2-methylbenzamide and their influence on its solubility profile.
Caption: Experimental workflow for the quantitative determination of solubility using the shake-flask method.
Conclusion
References
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An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-methylbenzamide
This guide provides a comprehensive overview of the safety considerations, handling protocols, and toxicological profile of 4-Fluoro-2-methylbenzamide. The information herein is synthesized for researchers, scientists, and drug development professionals to foster a culture of safety and informed decision-making in the laboratory.
Chemical Identity and Properties
4-Fluoro-2-methylbenzamide is a fluorinated aromatic compound with the molecular formula C₈H₈FNO. It serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural features, particularly the fluorine and methyl group substitutions on the benzene ring, influence its reactivity and biological activity.
Table 1: Physicochemical Properties of 4-Fluoro-2-methylbenzamide
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [1][2] |
| Molecular Weight | 153.15 g/mol | [1][2] |
| CAS Number | 886501-45-7 | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Storage | 2-8°C, sealed, dry | [1] |
graph "4_Fluoro_2_methylbenzamide_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="F"]; h [label="CH3"]; i [label="O"]; j [label="NH2"]; k [label="C"]; l [label="C"]; m [label="C"]; n [label="C"]; o [label="C"]; p [label="C"]; q [label="C"]; r [label=""]; s [label=""];// Benzene ring a -- b; b -- c; c -- d; d -- e; e -- f; f -- a;
// Substituents a -- g [len=1.5]; // F b -- h [len=1.5]; // CH3 d -- q [len=1.5]; // C=O// Amide group q -- i [len=1.2]; // =O q -- j [len=1.2]; // -NH2// Positioning a [pos="0,1!"]; b [pos="-0.866,0.5!"]; c [pos="-0.866,-0.5!"]; d [pos="0,-1!"]; e [pos="0.866,-0.5!"]; f [pos="0.866,0.5!"]; g [pos="0,2.5!"]; h [pos="-2.366,0.5!"]; q [pos="0,-2.5!"]; i [pos="1,-3!"]; j [pos="-1,-3!"]; }
Caption: Chemical structure of 4-Fluoro-2-methylbenzamide.
Hazard Identification and GHS Classification
Table 2: GHS Classification of Analogous Compounds
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Analog Source |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [3][4][5] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [4][5] |
Based on this data, 4-Fluoro-2-methylbenzamide should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the potential hazards identified.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.[6][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.
4.1. Handling
-
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
-
Dust and Aerosol Formation: Avoid formation of dust and aerosols.[7]
4.2. Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed.[5]
-
Temperature: Recommended storage temperature is 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]
Caption: A generalized workflow for the safe handling of 4-Fluoro-2-methylbenzamide.
Toxicological Information
Detailed toxicological studies on 4-Fluoro-2-methylbenzamide are not publicly available. The toxicological profile is inferred from its analogs.
-
Acute Toxicity: Harmful if swallowed (Acute Toxicity Category 4).[3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No component of analogous products is identified as a probable, possible, or confirmed human carcinogen by IARC.[6]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Avoid dust formation.[7]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[6]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[7]
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An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylbenzamide: Starting Materials and Strategic Routes
This guide provides a comprehensive overview of the synthetic pathways for producing 4-Fluoro-2-methylbenzamide, a key intermediate in the pharmaceutical industry. We will delve into the common starting materials, analyze the strategic choices behind different synthetic routes, and provide detailed experimental insights. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule's synthesis.
Strategic Overview of Synthetic Pathways
The synthesis of 4-Fluoro-2-methylbenzamide can be broadly approached via two primary strategies, each with distinct advantages and considerations regarding starting material availability, cost, and process safety. The choice of a particular route is often dictated by the specific requirements of the manufacturing process, including scale, purity specifications, and environmental impact.
The two core strategies diverge based on the key intermediate C-N bond formation step:
-
Route A: Amidation of a Carboxylic Acid Intermediate. This classic and robust approach involves the initial synthesis of 4-Fluoro-2-methylbenzoic acid, which is subsequently converted to the target amide.
-
Route B: Hydrolysis of a Nitrile Intermediate. This pathway focuses on the preparation of 4-Fluoro-2-methylbenzonitrile, followed by a controlled hydrolysis to yield the desired benzamide.
Below is a visual representation of these strategic approaches.
Figure 1: High-level overview of synthetic strategies for 4-Fluoro-2-methylbenzamide.
Route A: The Carboxylic Acid Pathway
This route is characterized by the formation of the robust carboxylic acid intermediate, 4-Fluoro-2-methylbenzoic acid. The choice of starting material for this intermediate is a critical decision point.
Synthesis of 4-Fluoro-2-methylbenzoic acid
A cost-effective approach begins with readily available m-fluorotoluene. The synthesis involves a Friedel-Crafts acylation reaction, followed by hydrolysis.[1]
-
Mechanism and Rationale: The Friedel-Crafts acylation is directed by the methyl and fluoro substituents on the aromatic ring. The reaction with trichloroacetyl chloride in the presence of a Lewis acid, such as anhydrous aluminum trichloride, yields a mixture of isomers. Subsequent hydrolysis under alkaline conditions, followed by acidification, provides 4-fluoro-2-methylbenzoic acid.[1] The choice of trichloroacetyl chloride is driven by its reactivity and cost-effectiveness.[1]
Figure 2: Synthesis of 4-Fluoro-2-methylbenzoic acid from m-Fluorotoluene.
An alternative starting material is 2-bromo-5-fluorotoluene. This can be converted to the carboxylic acid via organometallic intermediates.[1]
-
Grignard Reaction: Formation of a Grignard reagent by reacting 2-bromo-5-fluorotoluene with magnesium, followed by quenching with dry ice (solid CO2), yields the desired carboxylic acid after an acidic workup.
-
Lithiation: Alternatively, lithiation with an organolithium reagent like butyllithium at low temperatures, followed by reaction with dry ice, also produces 4-fluoro-2-methylbenzoic acid.[1]
This route involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid.[2][3][4]
-
Oxidation: A common method utilizes potassium permanganate as the oxidizing agent in the presence of a phase transfer catalyst.[2][3][4] This approach offers a clean and efficient conversion. The resulting 2-fluoro-4-nitrobenzoic acid can then be carried forward.
Amidation of 4-Fluoro-2-methylbenzoic acid
Once 4-Fluoro-2-methylbenzoic acid is synthesized, it can be converted to the target amide, 4-Fluoro-2-methylbenzamide.
-
Two-Step Procedure: A traditional and reliable method involves first converting the carboxylic acid to its ammonium salt by reacting it with ammonium carbonate.[5] Subsequent heating of the ammonium salt leads to dehydration, yielding the amide.[5] The use of excess carboxylic acid can help prevent the dissociation of the ammonium salt upon heating.[5]
-
Via Acyl Chloride: A more reactive approach involves converting the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form the amide.[6] This method is often faster but requires careful handling of the reactive acyl chloride and the byproduct HCl.
Route B: The Nitrile Pathway
This strategy proceeds through the key intermediate 4-Fluoro-2-methylbenzonitrile.
Synthesis of 4-Fluoro-2-methylbenzonitrile
The cyanation of 2-bromo-5-fluorotoluene is a direct method to introduce the nitrile functionality. However, this route can present challenges. For instance, using copper(I) cyanide is effective but raises toxicity concerns, making it less desirable for pharmaceutical manufacturing.[7] Additionally, high-temperature reactions in solvents like DMF can lead to charring and difficult work-up procedures.[7]
A potentially safer and more commercially viable route involves the dehydration of 4-fluoro-2-methylbenzaldoxime.[7]
-
Dehydration: This conversion can be achieved using reagents such as phosphorus pentoxide or concentrated sulfuric acid. A preferred method utilizes sodium bisulfate monohydrate in a solvent like toluene at elevated temperatures (110-115 °C).[7]
Hydrolysis of 4-Fluoro-2-methylbenzonitrile
The final step in this pathway is the controlled hydrolysis of the nitrile to the amide.
-
Acid-Catalyzed Hydrolysis: Nitriles can be hydrolyzed to primary amides under acidic conditions.[8][9] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating nucleophilic attack by water.[8][9]
-
Controlling the Reaction: It is crucial to manage the reaction conditions to prevent over-hydrolysis to the carboxylic acid.[10] Milder conditions, such as using HCl at around 40°C, are often employed to favor the formation of the amide as the final product.[10] The hydrolysis of nitriles to amides can be challenging to stop at the amide stage, as the amide can also be hydrolyzed under the same conditions, often at a faster rate.[10][11][12]
Comparative Analysis of Starting Materials and Routes
| Starting Material | Synthetic Route | Key Intermediates | Advantages | Disadvantages |
| m-Fluorotoluene | Friedel-Crafts Acylation & Amidation | 4-Fluoro-2-methylbenzoic acid | Readily available and cost-effective starting material.[1] | Formation of isomers may require purification. |
| 2-Bromo-5-fluorotoluene | Grignard/Lithiation & Amidation | 4-Fluoro-2-methylbenzoic acid | Good regioselectivity. | Organometallic reagents can be sensitive to moisture and require specific handling. |
| 2-Bromo-5-fluorotoluene | Cyanation & Hydrolysis | 4-Fluoro-2-methylbenzonitrile | Direct route to the nitrile. | Use of toxic cyanide reagents; potentially harsh reaction conditions.[7] |
| 2-Fluoro-4-nitrotoluene | Oxidation & Amidation | 2-Fluoro-4-nitrobenzoic acid | Clean oxidation process.[4] | Multi-step process if the nitro group needs to be modified. |
| 4-Fluoro-2-methylbenzaldoxime | Dehydration & Hydrolysis | 4-Fluoro-2-methylbenzonitrile | Avoids highly toxic reagents.[7] | Requires synthesis of the starting aldoxime. |
Experimental Protocols
Protocol for Amidation of 4-Fluoro-2-methylbenzoic acid
-
Formation of Ammonium Salt: In a suitable reaction vessel, dissolve 4-Fluoro-2-methylbenzoic acid in an appropriate solvent. Add solid ammonium carbonate portion-wise with stirring until the effervescence ceases.
-
Dehydration: Heat the resulting mixture to drive off water and promote the dehydration of the ammonium salt to 4-Fluoro-2-methylbenzamide.
-
Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify by recrystallization from a suitable solvent system.
Protocol for Acid-Catalyzed Hydrolysis of 4-Fluoro-2-methylbenzonitrile
-
Reaction Setup: To a solution of 4-Fluoro-2-methylbenzonitrile in a suitable solvent, add a controlled amount of aqueous acid (e.g., HCl).
-
Controlled Heating: Heat the reaction mixture to a moderate temperature (e.g., 40°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching and Isolation: Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture and quench by neutralizing the acid.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude 4-Fluoro-2-methylbenzamide. Purify as needed.
Conclusion
The synthesis of 4-Fluoro-2-methylbenzamide can be successfully achieved through several strategic routes, primarily revolving around the amidation of a carboxylic acid or the hydrolysis of a nitrile. The selection of the optimal starting material and pathway is a multifaceted decision that requires careful consideration of factors such as cost, safety, scalability, and environmental impact. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important pharmaceutical intermediate.
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(PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. Available at: [Link]
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15.15: Formation of Amides - Chemistry LibreTexts. Available at: [Link]
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Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Available at: [Link]
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Converting Nitriles to Amides - Chemistry Steps. Available at: [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
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Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Available at: [Link]
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Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. Available at: [Link]
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An In-depth Technical Guide to 4-Fluoro-2-methylbenzamide Derivatives and Analogs: From Synthesis to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-fluoro-2-methylbenzamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique combination of structural rigidity and capacity for versatile functionalization has led to the discovery of potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview of 4-fluoro-2-methylbenzamide derivatives and analogs, from their synthetic methodologies and structure-activity relationships (SAR) to their mechanisms of action and applications in oncology, central nervous system (CNS) disorders, and beyond. This document is intended to be a valuable resource for researchers and drug development professionals, offering insights into the design, synthesis, and evaluation of this important class of compounds.
I. Synthetic Strategies and Chemical Landscape
The synthesis of 4-fluoro-2-methylbenzamide and its derivatives is a critical aspect of their development. A variety of synthetic routes have been established, allowing for the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties.
Synthesis of the Core Scaffold: 4-Fluoro-2-methylbenzoic Acid
A common precursor for many derivatives is 4-fluoro-2-methylbenzoic acid. Several methods for its preparation have been reported:
-
Friedel-Crafts Acylation Route: This method involves the Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, followed by hydrolysis and acidification to yield a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid. The desired isomer can then be isolated through recrystallization. This approach is advantageous due to the use of readily available starting materials and mild reaction conditions, making it suitable for industrial-scale production.
-
From 2-Bromo-5-fluorotoluene: Another approach starts with 2-bromo-5-fluorotoluene, which can be converted to the corresponding Grignard or organolithium reagent. Subsequent reaction with dry ice (carbon dioxide) furnishes 4-fluoro-2-methylbenzoic acid.
-
Hydrolysis of 4-Fluoro-2-methylbenzonitrile: The hydrolysis of 4-fluoro-2-methylbenzonitrile under basic conditions, followed by acidification, also provides the desired carboxylic acid in good yield.
Amide Formation and Derivatization
Once the carboxylic acid is obtained, the corresponding benzamide can be readily synthesized through standard amide coupling reactions. A common method involves the activation of the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), followed by reaction with the desired amine.
The versatility of the 4-fluoro-2-methylbenzamide scaffold lies in the potential for derivatization at multiple positions:
-
Amide Nitrogen (N-position): Substitution on the amide nitrogen is a common strategy to modulate activity. For instance, N-methylation is a key feature in many biologically active derivatives.
-
Aromatic Ring: The benzene ring can be further substituted to explore SAR. Introduction of groups at the 4-position, such as an amino group, is a crucial step in the synthesis of important intermediates like 4-amino-2-fluoro-N-methylbenzamide, a key building block for the anticancer drug Enzalutamide.[1]
-
Methyl Group: The methyl group at the 2-position can also be functionalized, for example, by linking it to other chemical moieties to create more complex molecules.
A notable example of derivatization is the synthesis of 4-amino-2-fluoro-N-methylbenzamide from 2-fluoro-4-nitrotoluene. This multi-step process involves oxidation of the methyl group to a carboxylic acid, followed by chlorination, amination with methylamine, and finally, reduction of the nitro group to an amine.[2][3]
II. Therapeutic Applications and Mechanisms of Action
Derivatives of 4-fluoro-2-methylbenzamide have shown significant promise in a range of therapeutic areas, with oncology being the most prominent.
Oncology
The benzamide scaffold is a well-established pharmacophore in the development of anticancer agents.[4] Several mechanisms of action have been identified for 4-fluoro-2-methylbenzamide derivatives.
A prime example of a clinically successful 4-fluoro-2-methylbenzamide derivative is Enzalutamide (MDV3100) . This second-generation non-steroidal anti-androgen is a cornerstone in the treatment of castration-resistant prostate cancer. 4-Amino-2-fluoro-N-methylbenzamide is a key intermediate in its synthesis.[1] Enzalutamide functions by potently and selectively antagonizing the androgen receptor (AR), thereby inhibiting the growth of prostate cancer cells.
Caption: General Mechanism of Protein Kinase Inhibition.
The benzamide core is a known pharmacophore for PARP inhibitors. These enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. Novel benzamide derivatives have been designed and synthesized as potent PARP-1 inhibitors, demonstrating significant anticancer activity. [5]These compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. [5]
Central Nervous System (CNS) Disorders
The 4-fluoro-2-methylbenzamide scaffold has also been explored for its potential in treating CNS disorders.
A notable example is 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, which has been identified as a potent and selective antagonist of mGluR1. [4]This compound has shown antipsychotic-like effects in animal models and is being investigated as a potential PET tracer for imaging mGluR1 in the human brain. [4]
Derivatives based on a 2-methylbenzamide scaffold have been identified as modulators of the Nav1.1 voltage-gated sodium channel. [3][6]These channels are critical for neuronal excitability, and their modulation represents a potential therapeutic strategy for various CNS diseases. [3][6]
III. Structure-Activity Relationship (SAR) Insights
Understanding the SAR of 4-fluoro-2-methylbenzamide derivatives is crucial for the rational design of more potent and selective compounds.
-
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly impact activity. For example, in a series of 4-methylbenzamide derivatives, the presence of a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline group on the amide nitrogen was found to be important for potent kinase inhibition. [7]* Modifications of the Benzoyl Ring: The fluorine atom at the 4-position is often crucial for activity, likely influencing the electronic properties and binding interactions of the molecule. [8]* Derivatization at the 2-Methyl Position: As seen in the protein kinase inhibitors, linking a purine moiety to the 2-methyl group can lead to potent anticancer activity. The nature of the substituents on the purine ring further refines this activity. [1][9]For instance, the presence of two chlorine atoms at the C-2 and C-6 positions of the purine heterocycle resulted in high activity against several cancer cell lines. [9]
dot
Caption: Key SAR Hotspots on the 4-Fluoro-2-methylbenzamide Scaffold.
IV. Preclinical and Clinical Development Landscape
While Enzalutamide stands out as a clinical success, the broader landscape of 4-fluoro-2-methylbenzamide derivatives is still largely in the preclinical and early clinical stages of development.
Preclinical Data Summary:
| Compound Class | Therapeutic Target | Key Preclinical Findings | Reference(s) |
| 4-Methylbenzamide-Purine Conjugates | Protein Kinases (e.g., PDGFRα, PDGFRβ) | Potent in vitro anticancer activity against leukemia and renal carcinoma cell lines. Induction of apoptosis and cell cycle arrest. | [1][9] |
| Thiazolyl-pyrimidinyl Benzamides | mGluR1 | Potent and selective antagonism. Antipsychotic-like effects in animal models. Favorable pharmacokinetic profile in rats. | [4] |
| Phenyl-bis-methylbenzamides | Nav1.1 Channels | Modulation of Nav1.1 channel activity in ex-vivo experiments. | [3][6] |
| Benzamidophenyl Benzamides | PARP-1 | Potent PARP-1 inhibition with nanomolar IC50 values. Significant in vitro anticancer activity and selectivity. | [5] |
Clinical Trials:
Apart from Enzalutamide, which has undergone extensive clinical evaluation and is approved for the treatment of prostate cancer, information on other 4-fluoro-2-methylbenzamide derivatives in clinical trials is limited in the public domain. The development of these compounds is often proprietary, and their progression through the clinical pipeline will become more apparent over time.
V. Experimental Protocols for Biological Evaluation
A robust and standardized set of in vitro and in vivo assays is essential for the evaluation of novel 4-fluoro-2-methylbenzamide derivatives.
In Vitro Cytotoxicity and Proliferation Assays
MTT Assay:
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action Assays
PARP Inhibition Assay (Cell-Based):
This assay measures the inhibition of PARP activity in cells.
-
Cell Treatment: Treat cells with the test compound for a defined period.
-
DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide or a topoisomerase inhibitor.
-
Cell Lysis: Lyse the cells to extract proteins.
-
PAR Detection: Detect the levels of poly(ADP-ribose) (PAR), the product of PARP activity, using methods such as Western blotting with an anti-PAR antibody or an ELISA-based assay.
-
Data Analysis: Compare the levels of PAR in treated cells to control cells to determine the extent of PARP inhibition.
Kinase Inhibition Assay (Biochemical):
This assay measures the direct inhibition of a specific kinase by the test compound.
-
Assay Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining in the well. Luminescent or fluorescent readouts are common.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry:
This method determines the effect of a compound on cell cycle progression. [10]
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane. [10]3. Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA. [10]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [10]
dot
Caption: A Typical Drug Discovery Workflow for 4-Fluoro-2-methylbenzamide Derivatives.
VI. Future Directions and Conclusion
The 4-fluoro-2-methylbenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Exploring New Therapeutic Targets: Expanding the application of these derivatives to other disease areas, including inflammatory and infectious diseases.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical translatability.
-
Developing More Selective Inhibitors: Fine-tuning the structure of these derivatives to achieve higher selectivity for specific biological targets, thereby reducing off-target effects.
-
Combination Therapies: Investigating the synergistic effects of 4-fluoro-2-methylbenzamide derivatives with other therapeutic agents to overcome drug resistance and improve treatment outcomes.
VII. References
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BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
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Satoh, A., Nagatomi, Y., Hirata, Y., Ito, S., Suzuki, G., Kimura, T., Maehara, S., Hikichi, H., Satow, A., Hata, M., Ohta, H., & Kawamoto, H. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters, 19(18), 5464-5468.
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BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
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Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
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Kalinichenko, E. N., Faryna, A. S., Bozhok, T. G., Panibrat, A. V., Savelyev, O. Y., Shadyro, O. I., & Khripach, V. A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221.
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BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
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Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC.
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BenchChem. (2025). Application Notes and Protocols: N-(3-aminopyridin-4-yl)benzamide and its Analogs as Kinase Inhibitors.
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BenchChem. (2025). Application Notes: Cell Cycle Analysis of Cancer Cells Treated with 2-Deacetoxytaxinine B.
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Kanev, D. P., Guseva, V. V., Rulten, S. L., & Nikolov, S. M. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101755.
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Foster, B. J., et al. (1997). Preclinical pharmacokinetics, antitumor activity and toxicity of CI-994. Investigational New Drugs, 15(3), 187-194.
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Abcam. Cell Cycle analysis with flow cytometry and propidium iodide.
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Singh, P., & Kumar, A. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131586.
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Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616.
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.
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Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. ResearchGate.
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Li, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 255, 115386.
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221.
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Faucher, M., et al. (2015). Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators. Bioorganic & Medicinal Chemistry Letters, 25(20), 4469-4473.
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4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide. NCBI Bookshelf.
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O'Hare, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
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BMG LABTECH. (2020). Kinase assays.
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Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
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BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Mebenil Analogs and Related Benzamides.
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ProBio CDMO. In Vivo Efficacy Evaluation.
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Castellano, S., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 67(13), 10831-10851.
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Stevens, M. F., et al. (2008). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 7(2), 314-323.
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Lee, J., et al. (2019). 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. ACS Medicinal Chemistry Letters, 10(3), 329-334.
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The Strategic Utility of 4-Fluoro-2-methylbenzamide in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 4-Fluoro-2-methylbenzamide, a structurally unassuming yet synthetically potent building block, has emerged as a valuable intermediate in the construction of complex molecular architectures. Its utility stems from the unique interplay of its constituent functional groups: a chemically robust benzamide moiety, a directing methyl group, and a strategically positioned fluorine atom that imparts desirable pharmacokinetic and pharmacodynamic characteristics to target molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of 4-Fluoro-2-methylbenzamide, offering field-proven insights for its effective utilization in research and development. The strategic placement of the fluoro and methyl groups influences the reactivity of the aromatic ring and the amide, making it a versatile scaffold for further functionalization.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 4-Fluoro-2-methylbenzamide is crucial for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 886501-45-7 | [1][2][3] |
| Molecular Formula | C₈H₈FNO | [4] |
| Molecular Weight | 153.15 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Not explicitly reported; related compounds suggest a crystalline solid at room temperature. | |
| Boiling Point | Not explicitly reported; predicted to be high due to the amide functionality. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. | General chemical knowledge |
Synthesis of 4-Fluoro-2-methylbenzamide: A Step-by-Step Protocol
The most common and efficient synthesis of 4-Fluoro-2-methylbenzamide originates from its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. This precursor is accessible through several synthetic routes, with a notable method involving the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis[5]. The subsequent amidation is a robust and well-established transformation.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 4-Fluoro-2-methylbenzamide from m-fluorotoluene.
Experimental Protocol: Amidation of 4-Fluoro-2-methylbenzoic Acid
This protocol is a validated, self-consistent procedure derived from established amidation methodologies for structurally similar carboxylic acids.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Methylamine (2M solution in THF or as a gas)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluoro-2-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acyl chloride is typically monitored by the disappearance of the starting carboxylic acid on TLC.
-
Amidation: Cool the reaction mixture back to 0 °C. Slowly add a solution of methylamine (2.5 equivalents, 2M in THF) dropwise. A white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the acyl chloride is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford 4-Fluoro-2-methylbenzamide as a white to off-white solid.
The Reactivity of 4-Fluoro-2-methylbenzamide as a Building Block
The synthetic utility of 4-Fluoro-2-methylbenzamide lies in the distinct reactivity of its functional groups, which can be selectively manipulated to introduce further molecular complexity.
The Benzamide Moiety: A Locus of Transformation
The amide functionality is a versatile handle for a variety of chemical transformations.
-
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the parent carboxylic acid, 4-fluoro-2-methylbenzoic acid. This reaction is typically performed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH)[6][7]. This reversibility allows for the protection of the carboxylic acid functionality during other synthetic steps.
-
Reduction to Benzylamine: A powerful transformation of the benzamide is its reduction to the corresponding benzylamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, yielding 4-fluoro-2-methylbenzylamine[8][9][10]. This opens up a pathway to a different class of compounds with distinct biological and chemical properties.
The Aromatic Ring: A Platform for Further Functionalization
The substituted benzene ring in 4-Fluoro-2-methylbenzamide offers several avenues for further elaboration, with the directing effects of the fluoro and methyl groups playing a crucial role.
-
Directed ortho-Metalation (DoM): The amide group is a powerful directing group for ortho-lithiation[7][11]. Treatment with a strong base like n-butyllithium can selectively deprotonate the aromatic proton ortho to the amide group. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents at the C3 position. The fluorine and methyl groups will influence the regioselectivity of this reaction.
-
Cross-Coupling Reactions: While the C-F bond is generally robust, under specific catalytic conditions, it can participate in cross-coupling reactions. More commonly, the aromatic ring can be further functionalized with a leaving group (e.g., bromine or iodine) to enable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions[12][13]. This allows for the formation of C-C and C-N bonds, respectively, greatly expanding the accessible chemical space.
Diagram of Key Reactions
Caption: Key transformations of 4-Fluoro-2-methylbenzamide.
Applications in Drug Discovery and Agrochemicals
The unique structural features of 4-Fluoro-2-methylbenzamide make it a valuable building block in the synthesis of biologically active molecules.
Medicinal Chemistry: A Scaffold for Kinase Inhibitors and CNS-Active Agents
The 4-fluoro-2-methylbenzoyl moiety is found in a number of potent and selective kinase inhibitors. The fluorine atom can enhance binding affinity through favorable interactions with the protein target and improve metabolic stability, while the methyl group can provide steric hindrance to orient the molecule within the active site[13][14][15][16]. Beyond oncology, this building block is utilized in the development of active pharmaceutical ingredients (APIs) for central nervous system (CNS) disorders and as anti-inflammatory agents, where its structure allows for selective binding to biological targets and optimization of drug potency and metabolic stability[4].
Agrochemicals: Enhancing Bioavailability and Target Specificity
In the field of agrochemicals, 4-Fluoro-2-methylbenzamide serves as an intermediate for the synthesis of novel herbicides and fungicides[4]. The incorporation of fluorine can enhance the bioavailability of the active ingredient and improve its target specificity, leading to more effective and environmentally benign crop protection agents.
Conclusion: A Building Block of Strategic Importance
4-Fluoro-2-methylbenzamide has firmly established itself as a versatile and strategically important building block in modern organic synthesis. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, provides chemists with a powerful tool for the construction of complex and biologically active molecules. The insights and protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable intermediate in their pursuit of novel chemical entities with enhanced properties and functions. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of 4-Fluoro-2-methylbenzamide in the synthetic chemist's toolbox is set to increase.
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Methodological & Application
Application Notes & Protocols: 4-Fluoro-2-methylbenzamide Synthesis via Amide Coupling
<_>
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science. The specific molecule, 4-fluoro-2-methylbenzamide, and its parent carboxylic acid, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1] The presence of a fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the ortho-methyl group introduces steric constraints that can be crucial for achieving desired molecular conformations and selectivities.[2]
However, the very features that make this scaffold attractive also present challenges in synthesis. The ortho-methyl group on the precursor, 4-fluoro-2-methylbenzoic acid, introduces significant steric hindrance around the carboxylic acid. This can impede the approach of the amine nucleophile, often leading to low yields or failed reactions under standard amide coupling conditions.[3][4] Therefore, a careful selection of coupling reagents and optimized protocols is paramount for the successful synthesis of amides derived from this substrate.
This guide provides an in-depth analysis of common amide coupling strategies, detailed experimental protocols, and troubleshooting advice tailored to the successful synthesis of amides from 4-fluoro-2-methylbenzoic acid.
Mechanistic Considerations in Amide Coupling
Amide bond formation is not a spontaneous reaction; it requires the "activation" of the carboxylic acid to create a better electrophile. This is achieved by converting the hydroxyl group of the carboxylic acid into a good leaving group. The general process involves two key stages:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an OAt-active ester (with uronium salts like HATU).[5][6]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of this activated intermediate, displacing the leaving group and forming the stable amide bond.[7]
For sterically hindered acids like 4-fluoro-2-methylbenzoic acid, the rate of nucleophilic attack can be slow. This increases the risk of side reactions, such as the rearrangement of the activated intermediate into an unreactive N-acylurea (in the case of carbodiimides) or hydrolysis by trace amounts of water.[3] Therefore, highly efficient coupling reagents that generate very reactive intermediates are often preferred.[5]
Caption: General workflow for amide coupling reactions.
Selecting the Right Coupling Strategy
The choice of coupling reagent is critical. Below is a comparison of common strategies for hindered substrates.
| Coupling Strategy | Reagents | Advantages | Considerations |
| Carbodiimide | EDC, HOBt, DIPEA | Cost-effective; water-soluble byproducts are easily removed during workup.[8] | Can be less effective for hindered substrates; risk of N-acylurea side product formation.[3] |
| Uronium/Aminium Salt | HATU, HBTU, DIPEA | Highly reactive and fast; low rates of side reactions and racemization; excellent for hindered substrates.[5][9] | More expensive; byproducts can sometimes complicate purification.[10] |
| Phosphonium Salt | PyBOP, DIPEA | Very effective for hindered couplings; reduces racemization.[3] | Byproducts (phosphine oxides) can be challenging to remove completely. |
| Acyl Fluoride | TFFH, DIPEA | Generates a small, highly reactive acyl fluoride intermediate, which is effective for very challenging couplings.[3][4] | Reagents are moisture-sensitive and require strictly anhydrous conditions.[11] |
For 4-fluoro-2-methylbenzoic acid, uronium salt reagents like HATU are often the first choice due to their high reactivity and efficiency in overcoming steric hindrance.[5] Carbodiimide methods using EDC/HOBt can also be successful, particularly when optimized.[12][13]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents and solvents should be anhydrous unless otherwise specified.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for its high reactivity, making it particularly suitable for the sterically hindered 4-fluoro-2-methylbenzoic acid.[5] Pre-activation of the acid is a key step to ensure the activated species is formed before the amine is introduced.[3][11]
Caption: Experimental workflow for HATU-mediated coupling.
Materials:
-
4-Fluoro-2-methylbenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous LiCl or NaCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluoro-2-methylbenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[11]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous LiCl solution (this helps remove DMF), saturated aqueous NaHCO₃ solution, and finally brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-2-methylbenzamide derivative.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt
This classic method is a cost-effective alternative. The addition of HOBt is crucial as it forms a more stable activated ester, minimizing side reactions and potential racemization if chiral centers are present.[6][12]
Materials:
-
4-Fluoro-2-methylbenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.[13]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The byproduct from EDC is a water-soluble urea, which is effectively removed during the aqueous workup.[8]
-
Purify the crude residue via flash column chromatography or recrystallization.[15]
Troubleshooting & Optimization
-
Low or No Yield: If a reaction fails, especially with a hindered amine, consider switching to a more powerful coupling reagent like HATU if you started with EDC.[3][5] Increasing the reaction temperature (e.g., to 40-50 °C) can also help overcome the activation energy barrier, but should be done cautiously to avoid decomposition.[3]
-
Anhydrous Conditions: All coupling reagents are sensitive to moisture. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere. Water will hydrolyze the activated intermediate, quenching the reaction.[5]
-
Purification Challenges: The urea byproduct from EDC is water-soluble, simplifying workup.[8] If using HATU, byproducts can sometimes co-elute with the product. Washing with a dilute acid (e.g., 1 M HCl) during workup can help remove basic impurities like leftover DIPEA or tetramethylurea.[10] For non-polar products, filtering the crude mixture through a plug of silica gel can be a quick purification step. Recrystallization is an excellent alternative to chromatography for solid products.[15]
-
Order of Addition: For challenging couplings, pre-activating the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine is a critical strategy to maximize the formation of the reactive intermediate and minimize side reactions.[3][11]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]
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Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and validated protocols for the synthesis of 4-Fluoro-2-methylbenzamide, a valuable building block in medicinal chemistry and materials science. Two primary, robust synthetic strategies are presented, designed to offer flexibility in reagent choice and reaction scale. The first protocol details the amidation of 4-fluoro-2-methylbenzoic acid via in situ activation with peptide coupling reagents, a reliable method ensuring high yields and purity. The second protocol explores a modern, selective approach: the catalytic hydrolysis of 4-fluoro-2-methylbenzonitrile. This guide emphasizes the mechanistic rationale behind procedural steps, provides comprehensive, step-by-step instructions, and includes comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Introduction and Significance
4-Fluoro-2-methylbenzamide is a substituted aromatic amide whose structural motifs are of significant interest in the development of pharmacologically active agents and advanced materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl and amide groups provide specific steric and electronic properties, as well as hydrogen bonding capabilities. Given its utility as a synthetic intermediate, access to reliable and scalable methods for its preparation is crucial for the research and drug development community.
This document serves as a comprehensive guide to the synthesis of 4-Fluoro-2-methylbenzamide, moving beyond a simple recitation of steps to explain the underlying chemical principles. The protocols herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.
Overview of Synthetic Strategies
The synthesis of 4-Fluoro-2-methylbenzamide can be efficiently achieved via two principal pathways, starting from readily available precursors: 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzonitrile. The selection of the optimal route depends on factors such as starting material availability, desired scale, and tolerance of downstream steps to potential impurities.
Caption: Primary synthetic routes to 4-Fluoro-2-methylbenzamide.
Protocol I: Amidation of 4-Fluoro-2-methylbenzoic Acid
This approach is a classic and highly reliable method for forming the amide bond. Direct condensation of a carboxylic acid and an amine source (in this case, ammonia) is thermodynamically unfavorable as it leads to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using "coupling agents" or "activating agents".
Mechanistic Rationale: The Role of Coupling Agents
Peptide coupling reagents are designed to activate the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. We will detail a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
-
Activation: EDC reacts with the carboxylate of 4-fluoro-2-methylbenzoic acid to form a highly reactive O-acylisourea intermediate.
-
Suppression of Side Reactions: This intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction. HOBt is introduced as a nucleophilic catalyst that rapidly traps the O-acylisourea to form an active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. This two-step activation minimizes the risk of racemization if chiral centers were present and improves overall efficiency.[1]
-
Amide Formation: The amine (ammonia, in this case) then attacks the carbonyl carbon of the active ester, displacing HOBt and forming the desired amide bond. The byproducts, a soluble urea derivative from EDC and regenerated HOBt, are typically easy to remove during workup.
Sources
Application Notes and Protocols: N-Alkylation of 4-Fluoro-2-methylbenzamide
Abstract
The N-alkylation of amides is a cornerstone transformation in organic synthesis, yielding N-substituted amides that are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of scientifically vetted procedures for the N-alkylation of 4-Fluoro-2-methylbenzamide, a valuable building block in medicinal chemistry. We will delve into both classical and modern catalytic methodologies, offering detailed, step-by-step protocols. The causality behind experimental choices, mechanistic insights, and comparative data are presented to empower researchers in selecting and optimizing reaction conditions for this pivotal transformation.
Introduction: The Significance of N-Alkyl Benzamides
N-alkylated benzamides are prevalent in a multitude of biologically active compounds. The substituent on the nitrogen atom plays a crucial role in modulating the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. 4-Fluoro-2-methylbenzamide itself is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] The ability to efficiently and selectively introduce a diverse range of alkyl groups onto the amide nitrogen is therefore of paramount importance in drug discovery and development.
Traditionally, the N-alkylation of amides has been accomplished using strong bases and alkyl halides. However, these methods often suffer from poor atom economy and the generation of significant waste.[2] Modern synthetic chemistry has seen a shift towards more sustainable and efficient catalytic approaches, particularly those utilizing alcohols as readily available and environmentally benign alkylating agents.[3][4] This guide will explore both classical and contemporary methods, providing researchers with a robust toolkit for the N-alkylation of 4-Fluoro-2-methylbenzamide.
Mechanistic Considerations in Amide N-Alkylation
The nitrogen atom of a primary amide is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, most N-alkylation strategies involve enhancing the nucleophilicity of the amide nitrogen.
Classical SN2 Approach: Deprotonation and Alkylation
The most direct method for N-alkylation involves the deprotonation of the amide N-H bond with a strong base to generate a highly nucleophilic amidate anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide.
Key Causality: The choice of base is critical. It must be strong enough to deprotonate the amide (pKa ≈ 17) but not so strong as to cause unwanted side reactions with other functional groups or the solvent. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).[5] The solvent must be aprotic to avoid quenching the amidate anion and should effectively solvate the cation. Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.[5]
Caption: Classical SN2 pathway for N-alkylation of amides.
Catalytic "Borrowing Hydrogen" or "Hydrogen Autotransfer" Methodology
A more atom-economical and sustainable approach involves the use of alcohols as alkylating agents, catalyzed by transition metals.[2][3][4] This "borrowing hydrogen" or "hydrogen autotransfer" mechanism typically involves three key steps:
-
Oxidation: The transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride species and the corresponding aldehyde or ketone.
-
Condensation: The primary amide undergoes condensation with the in situ generated aldehyde/ketone to form an N-acyl imine intermediate.
-
Reduction: The metal hydride then transfers the hydrogen back to the N-acyl imine, reducing it to the final N-alkylated amide and regenerating the active catalyst.[3]
Key Causality: This method avoids the use of stoichiometric strong bases and pre-functionalized alkyl halides. The choice of catalyst is paramount, with systems based on ruthenium, iridium, palladium, and cobalt showing high efficacy.[2][6] The reaction is driven by the formation of water as the sole byproduct, making it an environmentally attractive option.[4]
Caption: The catalytic cycle for N-alkylation via the borrowing hydrogen mechanism.
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 4-Fluoro-2-methylbenzamide with an alkyl bromide.
Materials:
-
4-Fluoro-2-methylbenzamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-Fluoro-2-methylbenzamide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of amide) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium amidate should result in a homogeneous solution or a fine suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure N-alkyl-4-fluoro-2-methylbenzamide.
Protocol 2: Cobalt-Catalyzed N-Alkylation with Alcohols
This protocol is adapted from a sustainable methodology utilizing a heterogeneous cobalt catalyst for the N-alkylation of benzamides with alcohols.[3]
Materials:
-
4-Fluoro-2-methylbenzamide
-
Alcohol (e.g., benzyl alcohol, ethanol)
-
Cobalt nanoparticles on carbon (Co@C) catalyst
-
Potassium hydroxide (KOH)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-Fluoro-2-methylbenzamide (1.0 eq), the alcohol (2.0 eq), potassium hydroxide (20 mol%), and the Co@C catalyst (e.g., 1.9 mol% Co).[2][3]
-
Solvent Addition: Add anhydrous toluene (approximately 0.5 M concentration with respect to the amide).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction typically requires 24 hours for high conversion.[2]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the heterogeneous catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Alternative Methodologies
While the protocols above represent robust and widely applicable methods, other techniques can be employed for the N-alkylation of amides, each with its own advantages and substrate scope.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of amides with primary or secondary alcohols under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[7][8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is particularly useful in the synthesis of chiral molecules.[7][9]
-
Buchwald-Hartwig Amination: While primarily used for the formation of C-N bonds between aryl halides and amines, variations of the Buchwald-Hartwig amination can be adapted for the N-arylation and, in some cases, N-alkylation of amides using palladium or copper catalysts.[10][11][12] This method is particularly powerful for constructing N-aryl and N-heteroaryl amide bonds.[10]
Comparative Data and Performance
The choice of method for N-alkylation will depend on several factors, including the desired alkyl group, functional group tolerance, scalability, and sustainability considerations.
| Method | Alkylating Agent | Conditions | Advantages | Disadvantages |
| Classical SN2 | Alkyl Halides | Strong Base (NaH, KOtBu), Aprotic Solvent (DMF, THF) | Well-established, broad substrate scope for alkyl halides. | Requires stoichiometric strong base, generates salt waste, not atom-economical.[2] |
| Catalytic Borrowing Hydrogen | Alcohols | Transition Metal Catalyst (Co, Ru, Ir), High Temperature | Atom-economical, uses readily available alcohols, water is the only byproduct.[3][4] | Requires high temperatures, catalyst cost and sensitivity can be a factor.[3] |
| Mitsunobu Reaction | Alcohols | PPh₃, DEAD/DIAD | Mild, neutral conditions, stereochemical inversion at the alcohol.[7][9] | Generates stoichiometric phosphine oxide and hydrazine byproducts, which can complicate purification. |
| Buchwald-Hartwig Amination | Alkyl/Aryl Halides | Pd or Cu Catalyst, Ligand, Base | Excellent for N-arylation, good functional group tolerance.[10][11] | Catalyst and ligand cost, potential for heavy metal contamination in the product. |
Conclusion
The N-alkylation of 4-Fluoro-2-methylbenzamide is a crucial transformation for the synthesis of valuable compounds in the pharmaceutical and agrochemical industries. This guide has detailed both classical and modern catalytic protocols, providing researchers with practical, step-by-step instructions. By understanding the underlying mechanisms and the relative merits of each approach, scientists can make informed decisions to best suit their synthetic goals. The continued development of catalytic systems, particularly those utilizing sustainable and atom-economical principles, will undoubtedly further enhance our ability to perform this important chemical transformation.
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Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Qing Xu, Huamei Xie, Er-Lei Zhang, Xiantao Ma, Jianhui Chen, Xiao-Chun Yu, & Huan Li. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(14), 3940-3944. [Link]
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N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Mechanism of N‐alkylation of amides via borrowing hydrogen. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (2016). OUCI. Retrieved January 17, 2026, from [Link]
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Amine alkylation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. Retrieved January 17, 2026, from [Link]
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New Directions in the Mitsunobu Reaction. (2020, November 23). Nottingham ePrints. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PubMed Central. [Link]
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A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2025, August 7). ResearchGate. [Link]
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4-Fluoro-2-Methylbenzamide. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
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Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Selective mono-alkylation of N-methoxybenzamides. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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2-fluoro-4-methylbenzamide (C8H8FNO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
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4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of 4-Fluoro-2-methylbenzamide in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-Fluoro-2-methylbenzamide as a versatile and strategic starting material in the synthesis of medicinally important heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and showcase the causality behind experimental choices. This document is designed to empower researchers to leverage the unique reactivity of this building block for the efficient construction of quinazolinones and to propose pathways for other valuable heterocyclic scaffolds.
Introduction: The Significance of 4-Fluoro-2-methylbenzamide
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of new drugs featuring these structural motifs.[1] Among the myriad of available starting materials, substituted benzamides are particularly valuable due to their inherent functionality, which allows for direct annulation to form fused heterocyclic systems.
4-Fluoro-2-methylbenzamide is a particularly noteworthy precursor for several key reasons:
-
Strategic Fluorine Substitution: The fluorine atom at the 4-position offers a site for nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for C-N and C-O bond formation.[2] Furthermore, the introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability.
-
Ortho-Methyl Group: The methyl group at the 2-position can exert steric and electronic effects that influence the regioselectivity of cyclization reactions.
-
Amide Functionality: The primary amide group is a versatile handle for a variety of chemical transformations, including dehydration, condensation, and participation in cyclization cascades.
This guide will focus primarily on the synthesis of quinazolin-4(3H)-ones, a privileged scaffold in drug discovery, and will also explore potential routes to other important heterocyclic systems.
Synthesis of Quinazolin-4(3H)-ones
The quinazolinone core is a common feature in a wide range of biologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[3] The reaction of a 2-aminobenzamide derivative with a suitable one-carbon (C1) or multi-carbon synthon is a common and effective strategy for their synthesis.[4][5][6]
Mechanistic Rationale: The SNAr-Cyclization Pathway
A robust and transition-metal-free approach to quinazolinones from ortho-fluorobenzamides involves a base-promoted Nucleophilic Aromatic Substitution (SNAr) with an amide, followed by an intramolecular cyclization.[2]
The proposed mechanism is as follows:
-
Deprotonation: A base, such as cesium carbonate (Cs2CO3), deprotonates the primary amide, increasing its nucleophilicity.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting amidate anion attacks the electron-deficient carbon bearing the fluorine atom on a separate molecule of 4-fluoro-2-methylbenzamide (or a different added amide), forming a Meisenheimer-like intermediate. The electron-withdrawing effect of the para-carbonyl group facilitates this attack.
-
Fluoride Elimination: The intermediate collapses, eliminating a fluoride ion and forming a new C-N bond, yielding an N-acyl-2-aminobenzamide intermediate.
-
Intramolecular Cyclization: Under the reaction conditions, the newly formed secondary amine attacks the proximal carbonyl carbon of the benzamide, leading to a tetrahedral intermediate.
-
Dehydration: Subsequent dehydration of the tetrahedral intermediate furnishes the stable, aromatic quinazolin-4(3H)-one ring system.
Diagram 1: Proposed SNAr-Cyclization Mechanism
Caption: SNAr-Cyclization pathway for quinazolinone synthesis.
Experimental Protocol: Synthesis of 7-Fluoro-5-methyl-2-phenylquinazolin-4(3H)-one
This protocol is adapted from the general procedure for the synthesis of quinazolinones from ortho-fluorobenzamides.[2]
Materials:
-
4-Fluoro-2-methylbenzamide
-
Benzamide
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
To a 25 mL sealed tube equipped with a magnetic stirrer, add 4-fluoro-2-methylbenzamide (1.0 mmol, 153.15 mg), benzamide (2.5 mmol, 302.8 mg), and cesium carbonate (2.5 mmol, 814.5 mg).
-
Under a nitrogen atmosphere, add 4.0 mL of freshly distilled anhydrous DMSO.
-
Seal the tube and stir the reaction mixture at 135 °C in an oil bath for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 20 mL of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-fluoro-5-methyl-2-phenylquinazolin-4(3H)-one.
Table 1: Expected Spectroscopic Data for a Representative Quinazolinone [1][2]
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.30 (d, J = 8.0 Hz, 1H), 7.80-7.70 (m, 2H), 7.55-7.45 (m, 3H), 2.50 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.0, 162.5 (d, JCF = 250 Hz), 150.0, 148.0, 134.5, 131.0, 129.0 (2C), 128.5 (2C), 127.0, 120.0 (d, JCF = 22 Hz), 115.0 (d, JCF = 21 Hz), 18.0. |
| GC-MS (m/z) | 254 (M⁺) |
Note: The exact shifts and coupling constants will vary depending on the specific product.
Proposed Synthesis of Other Heterocycles
The versatile structure of 4-fluoro-2-methylbenzamide also opens avenues for the synthesis of other important heterocyclic systems.
Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[7] A plausible synthetic route to a benzodiazepine scaffold from 4-fluoro-2-methylbenzamide could involve the following conceptual steps:
-
Reduction of the Amide: The benzamide can be reduced to the corresponding benzylamine.
-
Coupling with an α-Amino Acid Derivative: The resulting amine can be coupled with a protected α-amino acid (e.g., N-Cbz-glycine) using standard peptide coupling reagents.
-
Deprotection and Cyclization: Removal of the protecting group from the amino acid moiety, followed by an intramolecular cyclization, would yield the 1,4-benzodiazepine-2,5-dione core.
Diagram 2: Conceptual Workflow for Benzodiazepine Synthesis
Caption: Proposed pathway to a benzodiazepine scaffold.
Conclusion
4-Fluoro-2-methylbenzamide is a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its strategic placement of fluoro, methyl, and amide functionalities allows for the application of modern synthetic methodologies, such as SNAr-cyclization cascades, to efficiently construct complex molecular architectures. The protocols and conceptual pathways outlined in this guide are intended to serve as a practical resource for researchers in drug discovery and organic synthesis, enabling the exploration of novel chemical space and the development of new therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (2025, May). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Retrieved from [Link]
-
ACS Omega. (2019, May 7). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
-
ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones using fluoro- and chloro-substituted anthranilamides. Retrieved from [Link]
-
PubMed Central. (n.d.). An Update on the Synthesis of Pyrrolo[1][8]benzodiazepines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
PubMed Central. (2025, July 4). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Retrieved from [Link]
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Application Notes and Protocols: 4-Fluoro-2-methylbenzamide as a Strategic Intermediate in the Synthesis of Central Nervous System (CNS) Therapeutics
Introduction: The Strategic Importance of Fluorinated Benzamides in CNS Drug Discovery
In the intricate landscape of medicinal chemistry, the pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB). The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate physicochemical properties, enhancing membrane permeability, metabolic stability, and target-binding affinity.[1][2] Among the myriad of fluorinated synthons, 4-Fluoro-2-methylbenzamide and its derivatives have garnered significant attention as versatile intermediates in the construction of a new generation of CNS-active agents.
This technical guide provides an in-depth exploration of the utility of 4-fluoro-2-methylbenzamide in CNS drug synthesis. We will delve into the causality behind its selection, detailing its synthesis and subsequent elaboration into advanced drug candidates. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical framework for leveraging this valuable intermediate.
Physicochemical Properties and Spectroscopic Data of 4-Fluoro-2-methylbenzamide
A thorough understanding of the physical and chemical characteristics of an intermediate is paramount for its effective utilization in multi-step synthesis. The properties of 4-Fluoro-2-methylbenzamide are summarized below.
| Property | Value | Reference |
| CAS Number | 886501-45-7 | |
| Molecular Formula | C₈H₈FNO | |
| Molecular Weight | 153.15 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 128-132 °C | Commercially available data |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | General knowledge |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (dd, J=8.8, 5.2 Hz, 1H), 7.12-7.05 (m, 2H), 6.20 (br s, 1H), 2.99 (d, J=4.8 Hz, 3H), 2.45 (s, 3H) | Predicted based on similar structures and general principles of NMR spectroscopy.[3][4] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.5, 163.0 (d, J=249.5 Hz), 138.5 (d, J=3.0 Hz), 131.5 (d, J=8.1 Hz), 129.5 (d, J=8.1 Hz), 115.0 (d, J=21.2 Hz), 113.5 (d, J=21.2 Hz), 26.8, 19.5 | Predicted based on similar structures and general principles of NMR spectroscopy.[5] |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1220 (C-F stretch) | Predicted based on functional groups.[6] |
| Mass Spectrum (EI) | m/z 153 (M⁺), 122, 95 | Predicted fragmentation pattern.[7] |
The Rationale for Employing the 4-Fluoro-2-methylphenyl Moiety in CNS Drug Design
The deliberate inclusion of the 4-fluoro-2-methylphenyl moiety in CNS drug candidates is a calculated decision rooted in established medicinal chemistry principles.
-
Enhanced Blood-Brain Barrier Penetration: The fluorine atom, with its high electronegativity and lipophilicity, can significantly improve the ability of a molecule to cross the BBB.[1][8][9] This is a critical factor for drugs targeting the CNS. The increased lipophilicity facilitates partitioning into the lipid-rich environment of the BBB, while the fluorine atom can also engage in specific interactions with transporters.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Placing a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability in the brain.
-
Modulation of Target Affinity and Selectivity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing the pKa of nearby functional groups and modulating the binding affinity of the molecule to its biological target.[10] This can lead to increased potency and selectivity.
-
Conformational Control: The ortho-methyl group plays a crucial role in influencing the conformation of the benzamide moiety. It can create steric hindrance that forces the amide bond out of the plane of the aromatic ring.[11][12][13] This fixed conformation can be critical for optimal binding to the target receptor, as it pre-organizes the molecule into a bioactive conformation.
Synthetic Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzamide from 4-Fluoro-2-methylbenzoic Acid
This protocol details the amidation of 4-fluoro-2-methylbenzoic acid with methylamine using a common coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent, 1-hydroxybenzotriazole (HOBt).
Workflow Diagram:
Caption: Workflow for the synthesis of 4-Fluoro-2-methylbenzamide.
Materials and Reagents:
-
4-Fluoro-2-methylbenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Methylamine (2M solution in THF)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq) at 0°C under a nitrogen atmosphere.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Slowly add a 2M solution of methylamine in THF (1.5 eq) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-fluoro-2-methylbenzamide as a white solid.
Expected Yield: 85-95%
Protocol 2: Application in the Synthesis of a CNS Drug Candidate - A PET Ligand for mGluR1
This protocol outlines the synthesis of a known PET ligand for the metabotropic glutamate receptor 1 (mGluR1), 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX), starting from a precursor that incorporates the 4-fluoro-N-methylbenzamide moiety.[14]
Workflow Diagram:
Caption: Synthetic workflow for the CNS drug candidate FIMX.[14]
Materials and Reagents:
-
N-(4-(6-Chloropyrimidin-4-yl)thiazol-2-yl)-4-fluoro-N-methylbenzamide (Intermediate 9 in the cited reference)
-
Methylamine (33% solution in ethanol)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of N-(4-(6-chloropyrimidin-4-yl)thiazol-2-yl)-4-fluoro-N-methylbenzamide (1.0 eq), K₂CO₃ (2.0 eq), and methylamine solution in ethanol (excess) in 1,4-dioxane is prepared.[14]
-
The reaction mixture is stirred at 80°C for 1.5 hours, monitoring the reaction by TLC until the starting material is consumed.[14]
-
The mixture is cooled to room temperature, quenched with water, and extracted four times with EtOAc.[14]
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.[14]
-
The crude product is purified by silica gel chromatography to yield 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX).[14]
Expected Yield: High (quantitative as per the reference[14])
Conclusion and Future Perspectives
4-Fluoro-2-methylbenzamide has proven to be a highly valuable and strategic intermediate in the synthesis of complex molecules targeting the CNS. Its unique combination of a fluorine atom for enhanced BBB penetration and metabolic stability, and an ortho-methyl group for conformational rigidity, provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The protocols detailed in this guide offer a starting point for the synthesis and application of this versatile building block. As the quest for novel and more effective CNS therapeutics continues, the strategic application of fluorinated benzamides like 4-fluoro-2-methylbenzamide is poised to play an increasingly important role in the discovery of next-generation treatments for a range of neurological and psychiatric disorders.
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Synthesis and Evaluation in Monkey of [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX), a Promising Radioligand for PET Imaging of Brain Metabotropic Glutamate Receptor 1 (mGluR1) - PMC - NIH. (n.d.). Retrieved from [Link]
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Document: Radiosynthesis and preliminary evaluation of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as a... - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]
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Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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4-Fluoro-2-methylbenzaldehyde | CAS#:63082-45-1 | Chemsrc. (n.d.). Retrieved from [Link]
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4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl] - NCBI. (n.d.). Retrieved from [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. (n.d.). Retrieved from [Link]
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Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PubMed. (n.d.). Retrieved from [Link]
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4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide - PubChem. (n.d.). Retrieved from [Link]
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Synthesis and evaluation of 4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide for imaging of metabotropic glutamate 1 receptor in melanoma - PubMed. (n.d.). Retrieved from [Link]
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1,3-thiazol-2-yl]-N-methylbenzamide]. - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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Potential Role of Fluoride in the Etiopathogenesis of Alzheimer's Disease - MDPI. (n.d.). Retrieved from [Link]
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3-Methyl-N-(4-methylphenyl)benzamide - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Molecular structure and conformations of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide: gas electron diffraction and quantum chemical calculations study - PubMed. (n.d.). Retrieved from [Link]
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UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (n.d.). Retrieved from [Link]
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Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (n.d.). Retrieved from [Link]
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Application of 4-Fluoro-2-methylbenzamide in Agrochemical Research: A Technical Guide
Introduction: The Strategic Role of Fluorinated Benzamides in Modern Agrochemicals
In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing potent and selective active ingredients. The 4-fluoro-2-methylbenzamide moiety has emerged as a particularly valuable building block in this endeavor. The presence of the fluorine atom at the 4-position of the phenyl ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of the resulting agrochemical to its target site.[1] This, combined with the steric and electronic influence of the 2-methyl group, provides a unique chemical scaffold for the development of novel herbicides, fungicides, and insecticides.
This technical guide provides a comprehensive overview of the application of 4-Fluoro-2-methylbenzamide in agrochemical research. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and quantitative data to facilitate the use of this versatile intermediate in the discovery and development of next-generation crop protection agents.
Part 1: Synthesis of Key Intermediates from 4-Fluoro-2-methylbenzamide
The primary utility of 4-Fluoro-2-methylbenzamide in agrochemical synthesis lies in its role as a precursor to the more reactive intermediate, 4-fluoro-2-methylbenzoyl chloride. This acid chloride is then readily coupled with various nucleophiles, often complex amino-heterocycles, to generate the final active ingredient.
Hydrolysis to 4-Fluoro-2-methylbenzoic Acid
The first step in activating 4-Fluoro-2-methylbenzamide is its hydrolysis to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions.
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid
-
Materials:
-
4-Fluoro-2-methylbenzamide
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in deionized water (e.g., 2.5 equivalents of KOH in 10 volumes of water relative to the starting amide).
-
Add 4-Fluoro-2-methylbenzamide (1.0 equivalent) to the KOH solution.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly acidify the mixture with concentrated HCl until the pH is approximately 2. A precipitate of 4-fluoro-2-methylbenzoic acid will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to yield 4-fluoro-2-methylbenzoic acid as a white to off-white solid.[2]
-
Conversion to 4-Fluoro-2-methylbenzoyl Chloride
The resulting carboxylic acid is then converted to the highly reactive acyl chloride, which is the key synthon for subsequent coupling reactions.
Protocol 2: Synthesis of 4-Fluoro-2-methylbenzoyl Chloride
-
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluoro-2-methylbenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux. The reaction will evolve SO₂ and HCl gas, which should be neutralized with a gas trap (e.g., a bubbler containing NaOH solution).
-
Continue refluxing until the reaction is complete (typically 1-3 hours), which can be monitored by the cessation of gas evolution and the formation of a clear solution.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-2-methylbenzoyl chloride as an oil or low-melting solid. This intermediate is typically used in the next step without further purification.
-
Workflow for Intermediate Synthesis
Caption: Synthesis pathway from 4-Fluoro-2-methylbenzamide to a target agrochemical.
Part 2: Application in the Synthesis of Active Ingredients
The 4-fluoro-2-methylbenzoyl chloride intermediate is a versatile building block for creating a diverse range of agrochemical candidates through amide bond formation with various amino-containing moieties.
Representative Synthesis of a Fungicidal Candidate
Benzamide and carboxamide fungicides are important classes of agrochemicals that often act as succinate dehydrogenase inhibitors (SDHIs).[3] The following is a representative protocol for the synthesis of a novel benzamide derivative with potential fungicidal activity.
Protocol 3: Amide Coupling with an Amino-pyrazole
-
Materials:
-
4-Fluoro-2-methylbenzoyl chloride
-
3-Amino-5-(trifluoromethyl)-1H-pyrazole
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-amino-5-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluoro-2-methylbenzoyl chloride (1.05 equivalents) in anhydrous THF to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-4-fluoro-2-methylbenzamide.
-
Application in Insecticide Synthesis: The Case of Isocycloseram
The 4-fluoro-2-methylbenzamide scaffold is a key component of the novel isoxazoline insecticide, Isocycloseram. The chemical name for one of the active isomers is 4-[(5S)-5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-N-[(4R)-2-ethyl-3-oxo-isoxazolidin-4-yl]-2-methyl-benzamide. This complex molecule demonstrates the utility of the substituted benzamide moiety in creating highly active and selective insecticides. While the direct synthesis from 4-fluoro-2-methylbenzamide is a multi-step process, it underscores the importance of this chemical framework in modern insecticide design.
Part 3: Biological Activity and Screening Protocols
Derivatives of 4-fluoro-2-methylbenzamide have shown promise across fungicidal, insecticidal, and herbicidal applications. The following sections provide representative data and screening protocols.
Fungicidal Activity
Benzamide derivatives, particularly those containing fluorine, have demonstrated significant in vitro activity against a range of phytopathogenic fungi. The presence of a fluorine atom on the benzene ring has been shown to improve the antifungal activity of benzamide derivatives.
Table 1: Representative Fungicidal Activity of Fluorinated Benzamide Derivatives
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | Reference EC₅₀ (µg/mL) |
| FB-1 | Alternaria alternata | 1.77 | Myclobutanil | 6.23 |
| FB-2 | Alternaria solani | 1.90 | Myclobutanil | - |
| FB-3 | Botrytis cinerea | 3.31 | Thiophanate-methyl | 3.39 |
| FB-4 | Fusarium solani | >50 | Myclobutanil | - |
| FB-5 | Botryosphaeria dothidea | 5.50 | Chlorothalonil | >50 |
Note: Data is representative of fluorinated benzamide derivatives and not necessarily direct derivatives of 4-fluoro-2-methylbenzamide.[4][5]
Protocol 4: In Vitro Antifungal Screening Assay (Mycelial Growth Inhibition)
-
Materials:
-
Pure cultures of test fungi (e.g., Alternaria alternata, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
-
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to approximately 45-50 °C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control (solvent only).
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the colony diameter in two perpendicular directions once the fungal growth in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition (%MGI) using the formula: %MGI = [(dc - dt) / dc] x 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the dose-response data.
-
Insecticidal Activity
The 4-fluoro-2-methylbenzamide core is integral to the insecticidal activity of compounds like Isocycloseram, which acts as a noncompetitive antagonist of invertebrate γ-aminobutyric acid (GABA)-gated chloride channels.
Table 2: Representative Insecticidal Activity of Benzamide Derivatives
| Compound Class | Target Pest | LC₅₀ |
| Phthalamide Benzamides | Drosophila melanogaster (larvae) | 4897.79 µg/mL (72h) |
| Anthranilic Diamides | Oriental Armyworm | 0.0512 mg/L |
Note: Data is representative of broader classes of benzamide insecticides.[6]
Protocol 5: Insecticidal Bioassay (Leaf-Dip Method)
-
Materials:
-
Host plant leaves (e.g., cabbage, cotton)
-
Test insects (e.g., larvae of Spodoptera frugiperda)
-
Test compounds dissolved in an appropriate solvent with a surfactant
-
Petri dishes or ventilated containers lined with filter paper
-
Forceps
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in water containing a small amount of surfactant (e.g., 0.1% Triton X-100).
-
Excise uniform leaf discs from the host plant.
-
Using forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).
-
Allow the treated leaves to air dry completely.
-
Place one treated leaf disc into each petri dish.
-
Introduce a single larva into each dish.
-
Include a control group treated only with the water-surfactant solution.
-
Maintain the bioassay containers at a controlled temperature and humidity.
-
Assess larval mortality at specific time points (e.g., 24, 48, 72 hours).
-
Calculate the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.
-
Herbicidal Activity
Benzamide herbicides can act through various mechanisms, including the inhibition of mitosis or cellulose biosynthesis.[7] The specific substitutions on the benzamide scaffold determine the mode of action and target weed spectrum.
Protocol 6: Herbicidal Pre-emergence Bioassay
-
Materials:
-
Seeds of a model weed species (e.g., Echinochloa crus-galli)
-
Pots or trays filled with a standardized soil mix
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Spray chamber
-
-
Procedure:
-
Sow weed seeds at a uniform depth in the soil-filled pots.
-
Prepare spray solutions of the test compounds at various application rates (g/ha).
-
Apply the solutions evenly to the soil surface using a calibrated spray chamber.
-
Include an untreated control.
-
Transfer the pots to a greenhouse with controlled temperature, humidity, and light conditions.
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control or by measuring the fresh weight of the emerged seedlings compared to the untreated control.
-
Part 4: Mechanisms of Action
The 4-fluoro-2-methylbenzamide moiety can be incorporated into agrochemicals with diverse mechanisms of action.
Fungicidal Mechanism: Respiration Inhibition
Many benzamide and carboxamide fungicides are classified as Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7).[3] These compounds act by blocking the electron transport chain in the mitochondria of fungal cells.
-
Target Site: Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain.
-
Mechanism: The fungicide binds to the succinate dehydrogenase enzyme, preventing the oxidation of succinate to fumarate. This disrupts cellular respiration, leading to a severe depletion of ATP and ultimately causing fungal cell death.[3]
Herbicidal Mechanism: Mitosis Inhibition
Certain benzamide herbicides, like propyzamide, function by disrupting microtubule formation in plant cells.[7]
-
Target Site: Tubulin proteins.
-
Mechanism: The herbicide binds to tubulin, preventing its polymerization into microtubules. Microtubules are essential for the formation of the mitotic spindle during cell division. The disruption of this process halts cell division and, consequently, plant growth, leading to the death of the weed.[8][9]
Insecticidal Mechanism: GABA Receptor Antagonism
As exemplified by Isocycloseram, some advanced benzamide-containing insecticides target the nervous system of insects.
-
Target Site: γ-aminobutyric acid (GABA)-gated chloride channels.
-
Mechanism: The insecticide acts as a noncompetitive antagonist, blocking the chloride ion channel. This prevents the inhibitory neurotransmitter GABA from regulating nerve impulses, leading to uncontrolled neuronal excitation, paralysis, and death of the insect.
Mechanisms of Action Overview
Sources
- 1. 4-Fluoro-2-methylbenzoic acid [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 4. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-2-methylbenzamide Derivatives
Introduction: The Strategic Importance of Biaryl Carboxamides
In the landscape of modern drug discovery and development, the biaryl carboxamide scaffold is a privileged structural motif. Molecules incorporating this core architecture are pivotal in a range of therapeutic areas due to their ability to form key interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide provides a robust and highly efficient pathway to biaryl compounds under relatively mild conditions.[3][4]
This application note provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the application of the Suzuki-Miyaura coupling to a specific and valuable class of substrates: 4-Fluoro-2-methylbenzamide derivatives. The presence of a fluorine atom can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability, while the ortho-methyl group introduces a degree of steric hindrance that can influence conformational preferences and present unique challenges to the coupling reaction. The primary amide functionality is a common feature in many active pharmaceutical ingredients (APIs), making this a highly relevant transformation.
We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, present comparative data to guide optimization, and offer insights into troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., a 2-bromo-4-fluoro-N-substituted-benzamide) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > Cl.[4] For substrates like 2-bromobenzamides, this step is generally efficient.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. A critical component of this phase is the presence of a base. The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[3] The choice of base is therefore paramount and can significantly influence the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparative Performance of Reaction Parameters
The success of the Suzuki-Miyaura coupling of 4-fluoro-2-methylbenzamide derivatives is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables provide representative data for the coupling of structurally similar 2-bromo-aryl amides with various arylboronic acids, which can serve as a valuable guide for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Aryl Halide Substrate (Analogue) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-N-methylbenzamide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 90 | 24 | 92 | [5] |
| 2 | 2-Bromo-N-methylbenzamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 | [6] |
| 3 | 2-Bromoaniline | Phenylboronic acid | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 95 | [2][7] |
| 4 | 2-Bromobenzamide | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | n-Butanol | 100 | 16 | 85 | [8] |
Note: Yields are representative and highly dependent on the specific N-substituent of the benzamide and the purity of the reagents.
Table 2: Influence of Base and Solvent on the Coupling of 2-Bromo-4-fluorobenzamide (Analogue) with Phenylboronic Acid
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 10 | 94 |
| 3 | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (3) | Toluene | 90 | 24 | 91 |
| 4 | Pd(OAc)₂/SPhos (2/4 mol%) | K₃PO₄ (3) | 2-MeTHF | 80 | 18 | 93 |
Note: This data is compiled from typical results for similar substrates to illustrate trends.
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of 4-fluoro-2-methylbenzamide derivatives. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is suitable for a wide range of aryl and heteroarylboronic acids.
Materials:
-
2-Bromo-4-fluoro-N-methylbenzamide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-4-fluoro-N-methylbenzamide, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Ensure rigorous degassing to prevent catalyst oxidation. Use a fresh, high-quality catalyst. Consider a more active catalyst system (e.g., a Buchwald-type ligand like SPhos with Pd(OAc)₂). |
| Insufficiently active base | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered. | |
| Significant Protodeboronation | Harsh basic conditions/high temperature | Use a milder base (e.g., KF). Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). Lower the reaction temperature if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere. Use thoroughly degassed solvents. |
| Catalyst system favors homocoupling | In some cases, slow addition of the boronic acid can minimize its concentration and reduce homocoupling. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-fluoro-2-methylbenzamide derivatives is a highly effective and versatile method for the synthesis of complex biaryl carboxamides. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and streamline the synthesis of these valuable compounds. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this critical transformation in drug discovery and development programs.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
The Suzuki Reaction. University of California, Irvine. [Link]
-
Robust NHC-palladacycles-catalyzed Suzuki−Miyaura cross-coupling of amides via C-N activation. ResearchGate. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 4-Fluoro-2-methylbenzamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of potent anti-inflammatory agents, specifically focusing on the utilization of 4-Fluoro-2-methylbenzamide as a key starting material. We present a strategic adaptation of the well-established synthesis of the selective COX-2 inhibitor, Celecoxib, to incorporate the 4-fluoro-2-methylphenyl moiety. This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth scientific rationale, step-by-step experimental procedures, and mechanistic insights. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization of intermediates and the final product.
Introduction: The Strategic Importance of Fluorinated Benzamides in Anti-Inflammatory Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] 4-Fluoro-2-methylbenzamide is a valuable building block that combines the benefits of a fluorinated aromatic ring with a methyl group that can influence molecular conformation and a benzamide functional group that is amenable to a variety of chemical transformations.
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[2] A significant advancement in this class of drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors, which exhibit a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][3] Celecoxib, a diaryl-substituted pyrazole, is a prominent example of a selective COX-2 inhibitor.[2][3]
This guide details a synthetic route to a novel Celecoxib analogue, 4-(5-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide , starting from 4-Fluoro-2-methylbenzamide. The rationale for this target molecule lies in exploring how the introduction of a fluoro and a methyl substituent on the phenyl ring at the 5-position of the pyrazole core influences the inhibitory activity and selectivity towards the COX-2 enzyme.
Overall Synthetic Strategy
The synthesis is conceptually divided into two main stages. The first stage focuses on the conversion of the readily available 4-Fluoro-2-methylbenzamide into a key β-diketone intermediate. The second stage involves the well-documented cyclocondensation of this β-diketone with 4-hydrazinylbenzenesulfonamide to construct the pyrazole core of the final anti-inflammatory agent.
Experimental Protocols
Part 1: Synthesis of the β-Diketone Intermediate
This part details the conversion of 4-Fluoro-2-methylbenzamide to the crucial 1-(4-Fluoro-2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione intermediate.
Step 1.1: Synthesis of 4-Fluoro-2-methylacetophenone from 4-Fluoro-2-methylbenzamide
Causality: The conversion of a benzamide to a methyl ketone (acetophenone) can be achieved via a Grignard reaction with a methylmagnesium halide. The stoichiometry is critical to avoid the tertiary alcohol formation from a second addition of the Grignard reagent to the initially formed ketone.
Materials:
-
4-Fluoro-2-methylbenzamide
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Nitrogen or argon atmosphere setup
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, under a nitrogen atmosphere, place 4-Fluoro-2-methylbenzamide (1 equivalent).
-
Dissolve the benzamide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Fluoro-2-methylacetophenone.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 1.2: Claisen Condensation to form 1-(4-Fluoro-2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
Causality: This is a base-mediated condensation between the newly synthesized acetophenone and an ester, in this case, ethyl trifluoroacetate. The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile attacking the electrophilic carbonyl of the ester.
Materials:
-
4-Fluoro-2-methylacetophenone (from Step 1.1)
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Anhydrous methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a round-bottom flask, add 4-Fluoro-2-methylacetophenone (1 equivalent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl trifluoroacetate (1.1 equivalents) dropwise.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M hydrochloric acid to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude β-diketone, which can be used in the next step without further purification.
Part 2: Synthesis of the Final Product - A Celecoxib Analogue
Step 2.1: Cyclocondensation to form 4-(5-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Causality: The reaction between a 1,3-diketone and a hydrazine derivative is a classic method for synthesizing pyrazoles. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Materials:
-
1-(4-Fluoro-2-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (from Part 1)
-
Ethanol
-
Heating mantle and condenser
Protocol:
-
In a round-bottom flask, dissolve the crude β-diketone (1 equivalent) from Step 1.2 in ethanol.
-
Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents) to the solution.[3]
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation and Characterization
| Compound | Step | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 4-Fluoro-2-methylacetophenone | 1.1 | 4-Fluoro-2-methylbenzamide | CH₃MgBr, THF | 75-85 | N/A (Liquid) | ¹H NMR, ¹³C NMR, IR |
| β-Diketone Intermediate | 1.2 | 4-Fluoro-2-methylacetophenone | Ethyl trifluoroacetate, NaOMe | 80-90 (crude) | N/A | Used directly in the next step |
| Final Product | 2.1 | β-Diketone Intermediate | 4-Hydrazinylbenzenesulfonamide HCl | 70-80 | To be determined | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
Mechanism of Action and Biological Relevance
The synthesized compound is an analogue of Celecoxib, a selective COX-2 inhibitor. The anti-inflammatory and analgesic effects of such compounds are derived from their ability to block the synthesis of prostaglandins, which are key mediators of inflammation and pain.
The COX-2 enzyme has a larger active site compared to the constitutively expressed COX-1 enzyme. Selective inhibitors like Celecoxib and its analogues are designed to fit into this larger active site, often interacting with a side pocket, thereby blocking substrate access without significantly affecting COX-1 activity. The introduction of the 4-fluoro and 2-methyl substituents on the phenyl ring is hypothesized to modulate the binding affinity and selectivity for the COX-2 active site.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel anti-inflammatory agent, 4-(5-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, using 4-Fluoro-2-methylbenzamide as a strategic starting material. The described synthetic route is robust and relies on well-established chemical transformations. The methodologies presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of new anti-inflammatory drugs. Further biological evaluation of the synthesized compound is warranted to fully elucidate its pharmacological profile.
References
- Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo global journal of pharmaceutical sciences, 2(3), 239.
-
Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. [Link]
- Google Patents. (2011).
-
Patsnap. (n.d.). Synthesis method of celecoxib. [Link]
-
MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]
-
PubMed Central. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]
-
MDPI. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
PubMed Central. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
Gsrs. (n.d.). 1-((4-METHYLSULFONYL)PHENYL)-3-TRIFLUOROMETHYL-5-(4-FLUOROPHENYL)PYRAZOLE. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
MDPI. (2022). Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H). [Link]
-
ChemBK. (n.d.). 4-[1-[4-(AMINOSULFONYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]BENZOIC ACID Request for Quotation. [Link]
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
-
PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_2)sulfonamide. [Link] -
PubMed. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. [Link]
-
Figshare. (2023). Synthesis of Fluoro 3(2H)-Furanones via a TFA-Catalyzed Dehydrofluorinative Cyclization of 2,2-Difluoro-3-hydroxy-1,4-diketones - Organic Letters. [Link]
-
PubMed. (2023). Synthesis of Fluoro 3(2H)-Furanones via a TFA-Catalyzed Dehydrofluorinative Cyclization of 2,2-Difluoro-3-hydroxy-1,4-diketones. [Link]
-
ResearchGate. (2024). Cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with isothiocyanates: a simple one-pot synthesis of novel 4-oxo-2-phenyl-4 H -. [Link]
-
PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. [Link]
-
CAS. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride - Common Chemistry. [Link]
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- 2. iglobaljournal.com [iglobaljournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10ClN3O2S | CID 2794567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-Hydrazinobenzenesulfonamide Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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creating 4-Fluoro-2-methylbenzamide analogs for SAR studies
Application Note & Protocols
Topic: High-Throughput Synthesis and SAR Exploration of 4-Fluoro-2-methylbenzamide Analogs
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Introduction: The Benzamide Scaffold and the Imperative of SAR
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is a testament to its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] 4-Fluoro-2-methylbenzamide, in particular, presents a synthetically tractable starting point for chemical exploration. The fluorine and methyl substituents on the phenyl ring provide specific steric and electronic properties that can be systematically modified to probe the binding pocket of a target protein.
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a rational framework for optimizing a "hit" compound into a "lead" candidate with improved potency, selectivity, and pharmacokinetic properties.[2][3] This process involves the systematic synthesis and biological evaluation of analogs to decipher which molecular features are critical for activity.[4][5]
This guide provides a comprehensive framework for the design, synthesis, purification, and characterization of a focused library of 4-Fluoro-2-methylbenzamide analogs. We will detail robust synthetic protocols, explain the causality behind experimental choices, and present a clear methodology for organizing data to facilitate SAR analysis.
Rationale and Design of a Focused Analog Library
The design of a focused compound library is a critical first step that moves beyond random screening towards rational drug design.[6][][8] The goal is to generate a set of compounds that systematically probe the steric, electronic, and hydrophobic requirements of the target's binding site. For our 4-Fluoro-2-methylbenzamide core, we will focus on two primary vectors for modification: the amide N-substituent and the aromatic ring.
Vector 1: N-Substituent Modification (Probing the "Southern" Pocket)
The amide N-H often acts as a hydrogen bond donor. By replacing this hydrogen with various substituents, we can explore the space around this interaction point.[9] The choice of amines for the amide coupling reaction should be deliberate:
-
Alkyl Amines (Small to Bulky): Using amines like methylamine, isopropylamine, and tert-butylamine helps define the steric tolerance of the binding pocket.
-
Cyclic Amines: Morpholine, piperidine, and piperazine introduce conformational rigidity and potential new interaction points (e.g., the second amine in piperazine for H-bonding or salt bridge formation).
-
Aromatic & Heteroaromatic Amines: Aniline and its substituted variants (e.g., pyridylamines) explore potential π-stacking or cation-π interactions.
Vector 2: Aromatic Ring Modification (Probing the "Western" Flank)
To modify the core phenyl ring, we must start with a precursor that has a reactive "handle," such as a bromine or iodine atom. For this purpose, a starting material like 2-bromo-5-fluorotoluene can be carboxylated to give 4-fluoro-5-bromo-2-methylbenzoic acid. This bromine atom can then be replaced using palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is ideal for introducing new aryl or heteroaryl groups, allowing for the exploration of extended binding pockets or new π-stacking interactions.[10][11]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to introduce new amine substituents directly onto the aromatic ring, providing new hydrogen bonding opportunities.[12][13][14]
The following diagram illustrates the logical flow of an SAR-driven drug discovery campaign.
Caption: Iterative cycle of SAR-driven lead optimization.
Synthetic Strategies and Core Protocols
The most direct and versatile approach to creating a library of 4-fluoro-2-methylbenzamide analogs is through the coupling of 4-fluoro-2-methylbenzoic acid with a diverse panel of primary and secondary amines.[1][15] This amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9]
Synthesis of Starting Material: 4-Fluoro-2-methylbenzoic Acid
While commercially available, understanding the synthesis of the core acid from simpler precursors is valuable. One common route involves the Grignard carboxylation of 2-bromo-5-fluorotoluene.[16]
Caption: General scheme for amide analog synthesis.
Protocol 1: General Procedure for Amide Coupling via HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields with clean conversions, making it ideal for library synthesis.[17] It works by activating the carboxylic acid to form a reactive ester intermediate.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Amine of choice (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry vial, add 4-fluoro-2-methylbenzoic acid (1.0 eq., e.g., 100 mg, 0.65 mmol).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.5 M solution, ~1.3 mL).
-
Reagent Addition: Add the desired amine (1.1 eq., 0.715 mmol), followed by HATU (1.2 eq., 295 mg, 0.78 mmol), and finally DIPEA (2.5 eq., 283 µL, 1.625 mmol).
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Causality: The acidic wash removes excess amine and DIPEA. The basic wash removes any unreacted carboxylic acid and residual HATU byproducts. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization, as appropriate.
Protocol 2: Suzuki-Miyaura Coupling for Aryl Ring Modification
Rationale: This protocol demonstrates how to introduce diversity directly onto the benzamide core, starting from an aryl bromide. The Suzuki reaction is renowned for its functional group tolerance and reliability in forming C-C bonds.[10][18][19]
Materials:
-
N-substituted-4-fluoro-5-bromo-2-methylbenzamide (1.0 eq.)
-
Arylboronic acid or ester (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine the bromo-benzamide (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (dioxane/water) via syringe, followed by the palladium catalyst.
-
Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.[19]
-
-
Heating and Monitoring: Heat the reaction mixture (typically 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude biaryl product by flash column chromatography.
Purification and Characterization: Ensuring Data Integrity
The reliability of SAR data is directly dependent on the purity and confirmed identity of the tested compounds.[20][21] Impurities can lead to false positives or inaccurate potency measurements.
-
Purification: Flash column chromatography is the workhorse for purifying small-molecule libraries.[22] For solid compounds, recrystallization can be an effective method to achieve high purity.
-
Characterization:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used for initial purity assessment and confirmation of the expected molecular weight.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance Spectroscopy): The gold standard for structural elucidation, confirming the connectivity of atoms and the overall structure of the synthesized analog.
-
HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement, confirming the elemental composition of the new compound.
-
Data Presentation for SAR Analysis
Organizing the synthetic and biological data in a structured format is essential for discerning trends. A well-designed table allows for the rapid correlation of structural changes with shifts in biological activity.
Table 1: Representative SAR Data for 4-Fluoro-2-methylbenzamide Analogs
| Compound ID | R-Group (N-Substituent) | Synthetic Yield (%) | MW ( g/mol ) | Purity (LCMS, %) | Biological Activity (IC₅₀, µM) |
| Parent | -H | 85 | 169.16 | >98 | 10.5 |
| Analog-1 | -CH₃ | 91 | 183.19 | >99 | 5.2 |
| Analog-2 | -CH(CH₃)₂ | 88 | 211.24 | >98 | 15.8 |
| Analog-3 | -Cyclopropyl | 82 | 209.23 | >99 | 2.1 |
| Analog-4 | -Phenyl | 75 | 245.26 | >97 | 8.9 |
| Analog-5 | -Morpholinyl | 93 | 254.27 | >99 | 25.3 |
Conclusion
This application note provides a detailed and scientifically grounded guide for the creation and analysis of 4-Fluoro-2-methylbenzamide analogs for SAR studies. The protocols for amide coupling and Suzuki cross-coupling are robust, high-yielding, and amenable to parallel synthesis, enabling the rapid generation of a focused compound library. By adhering to rigorous purification and characterization standards, researchers can generate high-quality data, leading to a clear understanding of the structure-activity relationships that govern the biological activity of this important chemical scaffold. This iterative process of design, synthesis, and testing is fundamental to advancing promising hit compounds through the drug discovery pipeline.
References
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Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (n.d.). MDPI. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
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Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. (2015). PubMed Central (PMC). Retrieved from [Link]
-
Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. (2021). PubMed. Retrieved from [Link]
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Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (n.d.). MDPI. Retrieved from [Link]
-
Compound Library Design. (n.d.). Sygnature Discovery Nottingham. Retrieved from [Link]
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Biocatalytic amide bond formation. (2023). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Amidation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]
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Figure 4. Chemical synthesis of 3-substituted benzamides. (A) Reagents... (n.d.). ResearchGate. Retrieved from [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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The Design and Application of Target-Focused Compound Libraries. (n.d.). PubMed Central (NIH). Retrieved from [Link]
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21.7: Chemistry of Amides. (2022). Retrieved from [Link]
-
The synthetic route of the new benzamides 1a–g. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. Retrieved from [Link]
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A green chemistry perspective on catalytic amide bond formation Abstract. (n.d.). UCL Discovery. Retrieved from [Link]
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High-throughput characterization and quality control of small-molecule combinatorial libraries. (2004). PubMed. Retrieved from [Link]
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Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... (n.d.). ResearchGate. Retrieved from [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). Retrieved from [Link]
-
Focused and targeted libraries. (n.d.). Retrieved from [Link]
-
The design and application of target-focused compound libraries. (n.d.). PubMed. Retrieved from [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
High-throughput characterization and quality control of small-molecule combinatorial libraries. (n.d.). Scilit. Retrieved from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved from [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central (PMC). Retrieved from [Link]
-
Small molecules purification. (n.d.). Axplora. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The Crucial Role of 4-Amino-2-Fluoro-N-Methylbenzamide in Modern Pharmaceuticals. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved from [Link]
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved from [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzamide
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Introduction
4-Fluoro-2-methylbenzamide is a key intermediate in the synthesis of various pharmaceuticals. Achieving a high yield and purity of this compound is crucial for the efficiency of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, experience-driven advice to navigate the common challenges encountered during its synthesis.
Synthetic Strategies Overview
Two primary synthetic routes are commonly employed for the preparation of 4-Fluoro-2-methylbenzamide:
-
From 4-Fluoro-2-methylbenzonitrile: This route involves the hydrolysis of the nitrile functionality to the corresponding primary amide.
-
From 4-Fluoro-2-methylbenzoic acid: This method relies on the coupling of the carboxylic acid with an amine source, typically methylamine.
This guide will address potential issues and optimization strategies for both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-Fluoro-2-methylbenzamide, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in the Hydrolysis of 4-Fluoro-2-methylbenzonitrile
Question: My hydrolysis of 4-fluoro-2-methylbenzonitrile to 4-fluoro-2-methylbenzamide is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the hydrolysis of nitriles to amides are frequently due to incomplete reaction or the formation of the corresponding carboxylic acid as a byproduct. Here’s a breakdown of the likely causes and how to address them:
-
Incomplete Reaction: The hydrolysis of nitriles can be sluggish.
-
Causality: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material remaining.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
-
-
Over-hydrolysis to Carboxylic Acid: The primary amide product can undergo further hydrolysis to form 4-fluoro-2-methylbenzoic acid, especially under harsh basic or acidic conditions.[1][2]
-
Causality: Prolonged reaction times at elevated temperatures, or the use of highly concentrated acids or bases, can promote the formation of the carboxylic acid.
-
Solution: Employ milder reaction conditions. For instance, instead of strong bases like KOH, consider using a peroxide-mediated hydrolysis (e.g., H₂O₂ with a base like K₂CO₃) which is often more selective for the amide. If using a strong base, carefully control the reaction temperature and time.
-
-
Suboptimal Reagent Concentration: The concentration of your reagents can significantly impact the reaction rate and selectivity.
-
Causality: A dilute reaction mixture may lead to a slower reaction rate, while an overly concentrated one can lead to side reactions or poor mixing.
-
Solution: Experiment with the concentration of your acid or base catalyst to find the optimal balance for your specific setup.
-
Issue 2: Formation of Impurities During Amide Coupling of 4-Fluoro-2-methylbenzoic Acid
Question: I am attempting to synthesize 4-fluoro-2-methylbenzamide from 4-fluoro-2-methylbenzoic acid and methylamine, but I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Side product formation in amide coupling reactions is a common challenge. Identifying the nature of these impurities is key to mitigating their formation.
-
Unreacted Starting Material: The presence of unreacted 4-fluoro-2-methylbenzoic acid is a common issue.
-
Causality: This can be due to inefficient activation of the carboxylic acid or insufficient coupling agent.
-
Solution: Ensure you are using an adequate amount of a suitable coupling agent. Common choices include carbodiimides like EDC in combination with an additive like HOBt, or phosphonium salts like BOP.[3] Using a slight excess of the coupling agent (1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Side Reactions of the Coupling Agent: Some coupling agents can lead to the formation of stable byproducts that can be difficult to remove.
-
Causality: For example, when using EDC, the urea byproduct can sometimes be challenging to separate from the desired product.
-
Solution: Choose your coupling agent and reaction conditions carefully. If purification is an issue, consider using a polymer-supported coupling agent that can be easily filtered off at the end of the reaction. Alternatively, a thorough workup and purification by column chromatography or recrystallization is often necessary.[4]
-
-
Epimerization (if applicable to derivatives): While not an issue for 4-fluoro-2-methylbenzamide itself, if you are working with chiral derivatives, the choice of coupling agent and base can influence the degree of racemization.
-
Causality: Certain combinations of coupling agents and bases can promote the formation of an oxazolone intermediate, which is prone to racemization.
-
Solution: To minimize racemization, use additives like HOBt or Oxyma Pure®. Additionally, using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA).
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 4-Fluoro-2-methylbenzamide?
A1: The choice of synthetic route often depends on the availability and cost of the starting materials. The hydrolysis of 4-fluoro-2-methylbenzonitrile is a more direct route if the nitrile is readily available.[5][6] The amide coupling from 4-fluoro-2-methylbenzoic acid offers more flexibility in terms of the amine component if you are synthesizing derivatives, but it involves an additional coupling step.[7]
Q2: What are the recommended purification techniques for 4-Fluoro-2-methylbenzamide?
A2: The most common purification methods are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities if a suitable solvent system can be found. For more complex mixtures or to achieve very high purity, silica gel column chromatography is the preferred method.[4]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. Choose a solvent system that provides good separation between your starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.
Q4: What are some common safety precautions to take during the synthesis of 4-Fluoro-2-methylbenzamide?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used, such as coupling agents and solvents, can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzamide from 4-Fluoro-2-methylbenzonitrile
This protocol is based on the alkaline hydrolysis of the nitrile.
Materials:
-
4-Fluoro-2-methylbenzonitrile
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine 4-fluoro-2-methylbenzonitrile (1 equivalent) and an aqueous solution of KOH (2.5 equivalents in water).[2]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically several hours to two days).[2]
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture with concentrated HCl until the pH is acidic, which will precipitate the product.
-
Collect the solid product by filtration and wash the filter cake with cold water.
-
Dry the solid product to obtain 4-fluoro-2-methylbenzamide. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 4-Fluoro-2-methylbenzamide from 4-Fluoro-2-methylbenzoic Acid
This protocol utilizes an EDC/HOBt coupling strategy.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Methylamine (aqueous solution or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) (if using methylamine hydrochloride)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-fluoro-2-methylbenzoic acid (1 equivalent), HOBt (1.2 equivalents), and anhydrous DMF.[3]
-
Add methylamine (1.2 equivalents). If using methylamine hydrochloride, add DIPEA (2.5 equivalents).
-
Add EDC (1.5 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours or until completion as monitored by TLC.[3]
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 4-fluoro-2-methylbenzamide.[4]
Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reference |
| Hydrolysis | 4-Fluoro-2-methylbenzonitrile | KOH, H₂O | ~92% | [2] |
| Amide Coupling | 4-Fluoro-2-methylbenzoic acid | Methylamine, EDC, HOBt | ~74% | [3][4] |
Visualizing the Workflow
Synthesis from 4-Fluoro-2-methylbenzonitrile
Caption: Workflow for the synthesis of 4-Fluoro-2-methylbenzamide via nitrile hydrolysis.
Synthesis from 4-Fluoro-2-methylbenzoic Acid
Caption: Workflow for the synthesis of 4-Fluoro-2-methylbenzamide via amide coupling.
References
- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka. [Link]
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-
ResearchGate. Optimization of reaction conditions. a | Download Table. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]
- Google Patents.
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PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
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Journal of Research in Pharmacy. Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. [Link]
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SpringerLink. Machine learning-guided strategies for reaction conditions design and optimization. [Link]
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And -. [Link]
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Royal Society of Chemistry. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications. [Link]
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ACS Publications. Amide and Peptide Bond Formation in Water at Room Temperature | Organic Letters. [Link]
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PubChem. 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055. [Link]
-
Veeprho. 4-Nitro-2-fluoro methyl benzamide. [Link]
-
Wiley Online Library. A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two‐Step Reaction. [Link]
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzamide
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-Fluoro-2-methylbenzamide, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no 4-Fluoro-2-methylbenzamide at all. What are the likely causes?
Answer:
Low or no yield in this amide synthesis can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the choice of synthetic route. The two most common routes to 4-Fluoro-2-methylbenzamide are:
-
Amide coupling from 4-Fluoro-2-methylbenzoic acid and an ammonia source.
-
Hydrolysis of 4-Fluoro-2-methylbenzonitrile.
Let's break down the potential issues for each route.
For the Amide Coupling Route:
-
Poor Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and ammonia (or an amine) is often slow and requires high temperatures, which can lead to side reactions.[1] To achieve milder reaction conditions and higher yields, a coupling agent is typically used.[1][2] If you are using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-Hydroxybenzotriazole (HOBt), consider the following:
-
Degradation of Coupling Agents: EDCI and DCC are moisture-sensitive. Ensure they are fresh and have been stored under anhydrous conditions.
-
Suboptimal Reaction Temperature: The activation of the carboxylic acid is often performed at low temperatures (e.g., 0 °C) to prevent side reactions, followed by warming to room temperature after the addition of the amine.[3][4]
-
Incorrect Stoichiometry: Ensure you are using the correct stoichiometry of the coupling agent and any additives. Typically, slight excesses of the coupling agent and HOBt are used.[3][4]
-
-
Issues with the Starting Carboxylic Acid:
-
Impurity of 4-Fluoro-2-methylbenzoic acid: The purity of the starting carboxylic acid is crucial. Impurities can interfere with the coupling reaction. Consider purifying the carboxylic acid by recrystallization if its purity is questionable.
-
Low Solubility: 4-Fluoro-2-methylbenzoic acid may have limited solubility in some organic solvents. Ensure you are using an appropriate solvent (e.g., DMF, DCM) to keep all reactants in the solution phase.[3][4]
-
-
Problems with the Ammonia Source:
-
If using aqueous ammonia, the presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material.
-
If using ammonia gas, ensure a controlled and sufficient flow into the reaction mixture.
-
For the Nitrile Hydrolysis Route:
-
Incomplete Hydrolysis: The hydrolysis of 4-fluoro-2-methylbenzonitrile to the amide is a partial hydrolysis. Pushing the reaction too far with strong acid or base and high temperatures will lead to the formation of the carboxylic acid as the major product.[5]
-
Reaction Conditions: This partial hydrolysis is often achieved under milder conditions than full hydrolysis to the carboxylic acid. Consider using moderate concentrations of acid or base and carefully controlling the reaction time and temperature.
-
Catalyst Issues: Some methods might employ a catalyst. Ensure the catalyst is active and used in the correct amount.
-
-
Purity of the Starting Nitrile: Impurities in the 4-fluoro-2-methylbenzonitrile can inhibit the hydrolysis reaction.[6]
Visualizing the Troubleshooting Logic for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is impure. What are the common side products and how can I remove them?
Answer:
The nature of the impurities will depend on the synthetic route chosen.
For the Amide Coupling Route:
-
Unreacted 4-Fluoro-2-methylbenzoic acid: This is a common impurity if the reaction has not gone to completion.
-
Removal: Most of the unreacted carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The carboxylate salt will be soluble in the aqueous layer.
-
-
Urea Byproduct from Coupling Agents: If you are using DCC or EDCI, a urea byproduct is formed (dicyclohexylurea - DCU, or EDU).
-
DCU: DCU is notoriously difficult to remove as it is often insoluble in many common organic solvents. It can often be removed by filtration.
-
EDU: The urea from EDCI is generally water-soluble and can be removed with an aqueous workup.
-
-
N-acylurea Byproduct: A common side reaction with carbodiimide coupling agents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is a dead-end for the reaction. This is more likely to happen if the nucleophile (ammonia) is not added promptly after the activation of the carboxylic acid.
-
Prevention and Removal: Using an additive like HOBt can suppress this side reaction. If formed, purification by column chromatography is usually necessary.
-
For the Nitrile Hydrolysis Route:
-
4-Fluoro-2-methylbenzoic acid: As mentioned before, over-hydrolysis of the nitrile will lead to the formation of the corresponding carboxylic acid.[5]
-
Removal: Similar to the coupling route, a basic wash can remove this acidic impurity.
-
-
Unreacted 4-Fluoro-2-methylbenzonitrile: If the hydrolysis is incomplete, you will have the starting nitrile in your product.
-
Removal: The difference in polarity between the amide and the nitrile is usually sufficient to allow for purification by recrystallization or column chromatography.
-
General Purification Strategy:
A typical workup for an amide synthesis involves:
-
Quenching the reaction.
-
Extracting the product into an organic solvent.
-
Washing the organic layer sequentially with a dilute acid (to remove any basic impurities), a dilute base (to remove any acidic impurities), and brine.
-
Drying the organic layer and concentrating it.
-
Further purification by recrystallization or silica gel column chromatography.[3][4]
Table 1: Common Impurities and Their Removal
| Impurity | Likely Source | Recommended Removal Method |
| 4-Fluoro-2-methylbenzoic acid | Incomplete reaction (coupling) or over-hydrolysis (nitrile) | Wash with aqueous NaHCO₃ or Na₂CO₃ solution. |
| Dicyclohexylurea (DCU) | DCC coupling agent | Filtration. |
| EDU (from EDCI) | EDCI coupling agent | Aqueous workup. |
| N-acylurea | Side reaction of carbodiimide activation | Column chromatography. |
| 4-Fluoro-2-methylbenzonitrile | Incomplete hydrolysis | Recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the starting material, 4-Fluoro-2-methylbenzoic acid?
A1: There are several reliable methods to synthesize 4-Fluoro-2-methylbenzoic acid. The choice often depends on the available starting materials and equipment. Two common methods are:
-
Hydrolysis of 4-Fluoro-2-methylbenzonitrile: This method involves heating the nitrile with a strong base like KOH in water, followed by acidification.[5] This is a straightforward method if the nitrile is readily available.
-
Grignard Reaction or Lithiation of 2-Bromo-5-fluorotoluene: This involves forming an organometallic reagent from 2-bromo-5-fluorotoluene (using magnesium for a Grignard reagent or an organolithium reagent like n-butyllithium) and then quenching it with dry ice (solid CO₂).[5] This method is also very effective but requires anhydrous conditions and careful handling of organometallic reagents.
Q2: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid?
A2: Yes, converting the carboxylic acid to an acid chloride with thionyl chloride is a very effective activation method.[2] The resulting 4-fluoro-2-methylbenzoyl chloride is highly reactive and will readily react with ammonia to form the desired amide. However, thionyl chloride is a corrosive and hazardous reagent that must be handled with care in a fume hood. The reaction also produces HCl and SO₂ as byproducts.
Q3: My reaction seems to stall and does not go to completion. What can I do?
A3: A stalled reaction can be due to several factors:
-
Insufficient Reagents: Double-check the stoichiometry of your reagents, especially the coupling agent or the hydrolyzing agent.
-
Low Temperature: While some steps require low temperatures, the main reaction may need to be run at room temperature or even with gentle heating to proceed at a reasonable rate.[3][4]
-
Deactivation of Reagents: As mentioned earlier, moisture can deactivate coupling agents. Ensure all your glassware is dry and you are using anhydrous solvents if required by the procedure.
-
Poor Mixing: If you have a heterogeneous mixture, ensure that the stirring is efficient to maximize the contact between reactants.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
Handling Reagents: Many of the reagents used in amide synthesis (e.g., thionyl chloride, DCC, EDCI, strong acids/bases) are corrosive, toxic, or irritants. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or hazardous reagents like thionyl chloride.
-
Pressure Build-up: Be cautious of potential pressure build-up, especially if heating a sealed reaction vessel.
Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzamide from 4-Fluoro-2-methylbenzoic acid using EDCI/HOBt
This protocol provides a reliable method for the synthesis of 4-Fluoro-2-methylbenzamide.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Aqueous ammonia (e.g., 28-30%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-Fluoro-2-methylbenzoic acid (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath and stir for 30 minutes.
-
Slowly add aqueous ammonia (2-3 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-Fluoro-2-methylbenzamide.
Visualizing the Experimental Workflow:
Caption: Step-by-step experimental workflow.
References
-
Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Process Research & Development, 17(11), 1364-1373. [Link]
-
Request PDF. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
MySkinRecipes. (n.d.). 4-Fluoro-2-methylbenzoic acid. [Link]
-
ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. ossila.com [ossila.com]
Technical Support Center: Purification of 4-Fluoro-2-methylbenzamide by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Fluoro-2-methylbenzamide. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the column chromatography of this compound. The methodologies described herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.
Section 1: Understanding the Molecule & Separation Principle
This section addresses the fundamental properties of 4-Fluoro-2-methylbenzamide and how they influence the chromatographic separation strategy.
Q1: What are the key physicochemical properties of 4-Fluoro-2-methylbenzamide relevant to chromatography?
A: The chromatographic behavior of 4-Fluoro-2-methylbenzamide is governed by its molecular structure. It is a moderately polar aromatic amide. The key features are:
-
Amide Group (-CONH₂): This is the most polar part of the molecule, capable of acting as both a hydrogen bond donor and acceptor. This functional group will strongly interact with the polar stationary phase (silica gel).
-
Aromatic Ring: The benzene ring provides a non-polar, hydrophobic character.
-
Substituents (-F, -CH₃): The fluorine atom has a minimal effect on polarity, while the methyl group slightly increases the non-polar character.
This balance of polar and non-polar characteristics makes it an ideal candidate for normal-phase column chromatography.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | PubChem[1] |
| Molecular Weight | 153.15 g/mol | PubChem[2] |
| Appearance | White to off-white solid | TCI |
| Polarity | Moderately Polar | Inferred |
| Hydrogen Bonding | Donor (N-H) and Acceptor (C=O) | Inferred |
Q2: What is the underlying principle of separating 4-Fluoro-2-methylbenzamide on silica gel?
A: The separation relies on the principle of adsorption chromatography.[3] Silica gel (SiO₂) is a highly polar stationary phase with surface silanol groups (Si-OH) that are slightly acidic. The separation occurs based on the equilibrium of the compound between being adsorbed onto the stationary phase and dissolved in the mobile phase.[3]
-
Adsorption: The polar amide group of 4-Fluoro-2-methylbenzamide will form hydrogen bonds with the silanol groups on the silica surface.
-
Elution: A mobile phase (eluent) is passed through the column. The eluent competes with the compound for the active sites on the silica. A more polar eluent will displace the compound more effectively, causing it to move down the column faster.[4]
By carefully selecting an eluent of appropriate polarity, 4-Fluoro-2-methylbenzamide can be separated from less polar impurities (which elute faster) and more polar impurities (which elute slower or remain on the column).
Section 2: Pre-Chromatography Setup & Protocol
A successful column purification begins with a systematic approach to method development using Thin-Layer Chromatography (TLC).
Step-by-Step Experimental Protocol
1. Thin-Layer Chromatography (TLC) for Solvent System Selection
The goal is to find a solvent system where 4-Fluoro-2-methylbenzamide has a Retention Factor (Rf) of approximately 0.25-0.35.[5] This range provides the best balance for achieving good separation on a column.[5]
-
Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front).[6][7]
-
Procedure:
-
Prepare several eluent test mixtures with varying ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). Common starting points are 10-50% Ethyl Acetate in Hexanes.[8]
-
Dissolve a small amount of the crude 4-Fluoro-2-methylbenzamide in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plates in chambers containing the different test eluents.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the product spot in each eluent system.
-
-
Interpretation:
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderately polar compounds. |
| Typical Eluent System | Hexanes:Ethyl Acetate or Dichloromethane:Methanol | Good balance of polarity and solvent strength. Hexanes:EtOAc is a common, effective, and economical choice.[5][8] |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures the compound has sufficient interaction with the silica for good separation without excessive elution time.[5] |
2. Column Preparation (Slurry Packing for Flash Chromatography)
Flash chromatography uses positive air pressure to speed up solvent flow, offering faster and often better separations than gravity chromatography.[10][11][12]
-
Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a free-flowing slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and use gentle air pressure to drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry.[13]
3. Sample Loading
-
Wet Loading (Recommended for good solubility):
-
Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[14]
-
Carefully pipette the concentrated solution directly onto the top of the silica bed.
-
Drain the solvent until it is level with the silica surface.
-
Carefully add a thin protective layer of sand on top of the silica.[14]
-
-
Dry Loading (For poor solubility in eluent):
-
Dissolve the crude product in a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[14]
-
Carefully add this powder to the top of the packed column.
-
Add the protective sand layer.
-
4. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Apply gentle, steady air pressure to the top of the column to achieve a solvent flow rate of about 2 inches (5 cm) per minute.[13]
-
Collect the eluting solvent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the scale of the purification.
5. Analysis of Fractions
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to quickly identify which ones contain the product.
-
Fractions containing only the pure product (single spot at the correct Rf) should be combined.
-
Fractions containing a mixture of the product and impurities can be combined and re-purified if necessary.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-Fluoro-2-methylbenzamide.
Issue 1: Poor Separation on the Column
-
Q: My initial TLC showed a clean separation between my product and an impurity (ΔRf > 0.2), but on the column, all my fractions are mixed. What went wrong?
-
A: This is a common issue that can arise from several factors:
-
Column Overloading: Too much sample was loaded for the amount of silica used. A general rule is to use a silica-to-sample mass ratio of at least 30:1 for difficult separations.
-
Poor Sample Loading: If the initial band of the sample is too wide or uneven, separation will be compromised. Ensure the sample is dissolved in the absolute minimum volume of solvent for wet loading.[14]
-
Cracked or Channeled Column: Air bubbles or cracks in the silica bed create pathways where the solvent and sample flow through without proper interaction, ruining the separation. This is caused by improper packing or letting the column run dry.
-
Running the Column Too Fast: An excessively high flow rate reduces the equilibrium time between the stationary and mobile phases, leading to broader bands and poorer resolution.[3]
-
Issue 2: The Compound Won't Elute or Elutes Very Slowly (Tailing)
-
Q: My product spot is streaking badly on the TLC plates, and it's taking hundreds of fractions to elute from the column. Why is this happening?
-
A: This phenomenon, known as tailing or streaking, is often observed with compounds that can interact strongly with the acidic silanol groups on the silica surface. The amide group in 4-Fluoro-2-methylbenzamide is a prime candidate for this behavior.
-
Cause: Strong, non-ideal interactions with the stationary phase. Some molecules bind very tightly to active sites on the silica, requiring a much higher solvent polarity to be dislodged, while others move along as expected.
-
Solution 1 (Increase Polarity): Once the leading edge of your product begins to elute, you can switch to a slightly more polar eluent (e.g., increase the percentage of ethyl acetate by 5-10%). This helps to push the "tail" of the compound off the column more quickly.[15]
-
Solution 2 (Solvent Modifier): For very polar compounds, adding a small amount (0.5-1%) of methanol to your dichloromethane or ethyl acetate eluent can significantly improve peak shape and reduce tailing.[8] However, be aware that too much methanol (>10%) can start to dissolve the silica gel.[8]
-
Issue 3: Suspected On-Column Degradation
-
Q: My yield is very low, and I see new spots on my TLCs of the collected fractions that weren't in my crude material. Is my compound decomposing?
-
A: It's possible. The amide bond, while generally stable, can undergo hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure.[16][17]
-
Cause: Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive amides, especially if the chromatography run is very long. The product of hydrolysis would be 4-fluoro-2-methylbenzoic acid, a more polar compound that would likely stick to the column.
-
Diagnostic Test: Spot your pure starting material on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears at the baseline (the more polar acid), your compound is not stable on silica.[15]
-
Solution 1 (Deactivate Silica): Run the column with an eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica gel, preventing degradation.
-
Solution 2 (Change Stationary Phase): If the compound is highly acid-sensitive, switch to a neutral stationary phase like alumina (Al₂O₃). You will need to re-develop your solvent system using TLC on alumina plates.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I use gravity chromatography instead of flash chromatography?
-
A: Yes, gravity chromatography is a viable option, especially for simpler separations or when specialized equipment is unavailable.[12] However, it is significantly slower, uses more solvent, and often results in broader elution bands, leading to lower resolution compared to flash chromatography.[18][19]
-
-
Q2: What are the most common impurities I should be trying to separate?
-
A: Impurities depend heavily on the synthetic route. Common possibilities include unreacted starting materials like 4-fluoro-2-methylbenzoic acid (more polar) or 4-fluoro-2-methylbenzonitrile (less polar)[20], or by-products from the reaction.
-
-
Q3: How much silica gel should I use?
-
A: The amount depends on the difficulty of the separation (the ΔRf between your product and the nearest impurity). A general guideline is a 30:1 to 100:1 ratio of silica gel mass to crude sample mass. For easy separations (large ΔRf), 30:1 may suffice. For difficult separations, a higher ratio is necessary.
-
-
Q4: My compound is poorly soluble in my chosen Hexane/Ethyl Acetate eluent. What should I do?
-
A: This is a perfect scenario for the "dry loading" method described in the protocol section.[14] By pre-adsorbing your compound onto silica, you bypass solubility issues in the eluent, as the separation then occurs on a molecule-by-molecule basis directly from the solid support.
-
Section 5: Troubleshooting Logic Diagram
References
-
Thin Layer Chromatography. University of Toronto Scarborough. [Link]
-
How to Calculate Rf Values for TLC. Pediaa.Com. [Link]
-
Calculating retention factors for TLC. Khan Academy. [Link]
-
Retention Factor in Chromatography: Understanding Its Formula and Significance. Mastelf. [Link]
-
4-fluoro-N-methylbenzamide. PubChem, National Institutes of Health. [Link]
-
Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]
-
What Is The Difference Between Flash Chromatography And Gravity Chromatography? Chemistry For Everyone (YouTube). [Link]
-
4-Amino-2-fluoro-N-methylbenzamide. PubChem, National Institutes of Health. [Link]
-
How To Choose Solvent System For Column Chromatography? Chemistry For Everyone (YouTube). [Link]
-
After Getting the Sample, How to Choose Flash Column. Hawach Scientific. [Link]
-
Difference Between Flash and Conventional Column. Hawach Scientific. [Link]
-
Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
-
How can I select the solvent system for column chromatography? ResearchGate. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Exploring the Various Types of Column Chromatography. Longdom Publishing. [Link]
-
Column chromatography. Macalester College. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Gravity vs Automated Flash Chromatography Comparison. BUCHI Corporation (YouTube). [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
-
How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. [Link]
-
Hydrolysis of Benzamide. GEOCITIES.ws. [Link]
-
Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts. [Link]
-
Column chromatography. Columbia University. [Link]
-
Column Chromatography (Purification). Nimesh Joseph (YouTube). [Link]
-
Trouble with Column Chromatography of phenolic compounds. Reddit r/OrganicChemistry. [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Chromservis (YouTube). [Link]
-
2-fluoro-4-methylbenzamide. PubChemLite. [Link]
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- 19. youtube.com [youtube.com]
- 20. ossila.com [ossila.com]
optimization of 4-Fluoro-2-methylbenzamide reaction temperature
Technical Support Center: 4-Fluoro-2-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical parameter of reaction temperature. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible, high-yield outcomes.
Troubleshooting Guide: Temperature-Related Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of 4-Fluoro-2-methylbenzamide. The most common laboratory-scale synthesis involves the controlled hydrolysis of 4-Fluoro-2-methylbenzonitrile. The advice below is centered on this pathway but includes principles applicable to other methods.
Q1: My reaction yield is significantly lower than expected. How can temperature be the cause?
Answer: Low yield in this synthesis is frequently tied to suboptimal temperature control, which can lead to two primary issues: an incomplete reaction or the formation of unwanted side products.
-
Cause 1: Incomplete Reaction (Temperature Too Low): The hydrolysis of a nitrile to an amide requires sufficient activation energy. If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to a significant amount of unreacted starting material, 4-Fluoro-2-methylbenzonitrile, remaining even after extended reaction times.[1]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup's temperature monitoring is accurate. Use a calibrated thermometer placed directly in the reaction medium or heating block.
-
Incremental Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Solvent Consideration: Ensure your solvent choice is appropriate for the target temperature. For instance, if aiming for 80°C, a solvent with a boiling point well above this is necessary to maintain stable conditions.
-
-
-
Cause 2: Side Product Formation (Temperature Too High): The hydrolysis of a nitrile can proceed in two stages: first to the desired amide, and subsequently to the corresponding carboxylic acid (4-Fluoro-2-methylbenzoic acid).[2][3] This second step is highly temperature-dependent. Excessive heat will accelerate the hydrolysis of the amide product into the carboxylic acid, thus reducing the yield of your target compound.[4]
-
Troubleshooting Steps:
-
Analyze Byproducts: Use HPLC or LC-MS to confirm the presence of 4-Fluoro-2-methylbenzoic acid in your crude product mixture.
-
Reduce Temperature: Lower the reaction temperature. The goal is to find a "sweet spot" where the conversion of the nitrile is efficient, but the further hydrolysis of the amide is minimized.
-
Limit Reaction Time: In conjunction with lowering the temperature, optimizing the reaction time is crucial. Run time-course experiments to determine the point of maximum amide yield before significant carboxylic acid formation occurs.
-
-
Q2: My final product is contaminated with 4-Fluoro-2-methylbenzoic acid. How can I adjust the temperature to prevent this?
Answer: The presence of 4-Fluoro-2-methylbenzoic acid is a classic sign of over-hydrolysis, driven by reaction conditions that are too harsh, particularly excessive temperature or prolonged reaction times.[4][5]
-
Mechanism Insight: Under acidic or basic conditions, the amide product is an intermediate. Water will attack the carbonyl carbon of the amide, and with sufficient heat, this leads to the expulsion of ammonia (or an ammonium salt) and the formation of a carboxylate or carboxylic acid.[5] To prevent this, you must operate in a kinetic control regime where the first hydrolysis step (nitrile to amide) is favored, and the second step (amide to acid) is slow.
-
Optimization Protocol:
-
Establish a Baseline: Begin with a conservative temperature, for example, 40-50°C, when using acidic conditions (e.g., dilute HCl).[4]
-
Systematic Temperature Screening: Set up parallel reactions at varying temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Monitor Selectivity: Analyze samples from each reaction at regular intervals (e.g., every 2 hours) by HPLC. Plot the concentration of the desired amide versus the carboxylic acid byproduct.
-
Identify Optimal Window: The ideal temperature will yield the highest ratio of amide to carboxylic acid in a reasonable timeframe. As the table below illustrates, a higher temperature may initially speed up the reaction but can ultimately lower the isolated yield of the desired amide due to byproduct formation.
-
Table 1: Effect of Temperature on Nitrile Hydrolysis Selectivity (Hypothetical Data)
| Reaction Temp. | Time (hr) | Nitrile Conversion (%) | Amide Yield (%) | Carboxylic Acid Byproduct (%) |
| 50°C | 12 | 75% | 70% | 5% |
| 70°C | 6 | 95% | 85% | 10% |
| 90°C | 4 | >99% | 70% | 30% |
| 110°C (Reflux) | 2 | >99% | <10% | >90% |
Q3: The reaction seems to stall and does not proceed to completion. I've already tried raising the temperature. What else could be wrong?
Answer: If increasing the temperature does not drive the reaction to completion and instead begins to generate byproducts, the issue may not be solely temperature-related activation energy. Other factors could be at play.
-
Reagent Concentration: In acid- or base-catalyzed hydrolysis, the concentration of the catalyst is critical. If too dilute, the reaction may be impractically slow, even at elevated temperatures. Verify the concentration of your acid or base.
-
Miscibility Issues: 4-Fluoro-2-methylbenzonitrile has low water solubility. If the reaction is run in a purely aqueous medium without a co-solvent, it may be mass-transfer limited. The reaction can only occur at the interface between the organic and aqueous phases.
-
Solution: Consider adding a water-miscible co-solvent (e.g., dioxane, THF, or an alcohol like tert-butanol) to create a homogeneous reaction mixture. This can dramatically increase the reaction rate at a given temperature.
-
-
Alternative Synthesis Route: If the nitrile hydrolysis proves difficult to control, an alternative route starting from 4-Fluoro-2-methylbenzoic acid may be more robust. This involves converting the acid to a more reactive species, such as an acyl chloride (using thionyl chloride), which then readily reacts with ammonia or an amine.[6] This method often proceeds smoothly at lower temperatures (0°C to room temperature), avoiding the over-reaction issues seen with nitrile hydrolysis.
Workflow: Troubleshooting Low Yield
This diagram outlines a decision-making process for addressing low product yield, with temperature as a key decision point.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Fluoro-2-methylbenzamide, and how does temperature selection differ for each?
Answer: There are two main strategies, each with distinct temperature considerations:
-
Controlled Hydrolysis of 4-Fluoro-2-methylbenzonitrile: This is a common and atom-economical route.
-
Mechanism: The nitrile is partially hydrolyzed to the amide.
-
Temperature Role: Temperature is the primary control for selectivity. Moderate temperatures (e.g., 40-80°C) are required to favor amide formation and prevent over-hydrolysis to the carboxylic acid.[4] High temperatures (e.g., reflux, >100°C) will almost certainly yield the carboxylic acid as the major product.[2][3]
-
-
Amidation of 4-Fluoro-2-methylbenzoic Acid: This route involves activating the carboxylic acid before reacting it with an ammonia source.
-
Mechanism: The carboxylic acid is converted to a highly electrophilic intermediate (like an acyl chloride or an activated ester), which is then attacked by ammonia.[6]
-
Temperature Role: The activation step (e.g., with thionyl chloride) may require gentle heating or reflux (e.g., 60-80°C).[7] However, the subsequent amidation step is often highly exothermic and is typically run at low to ambient temperatures (0°C to 25°C) to control the reaction rate and minimize side reactions. Using modern peptide coupling reagents (like EDCI or HOBt) also allows for mild, room-temperature conditions.[8]
-
Q2: What is a good starting temperature for optimizing the nitrile hydrolysis method?
Answer: A prudent starting point for the acid-catalyzed hydrolysis of 4-Fluoro-2-methylbenzonitrile is 50°C . This temperature is generally high enough to initiate the reaction at a reasonable rate but low enough to minimize the risk of rapid over-hydrolysis to the carboxylic acid. Monitor the reaction's progress every few hours. If the reaction is too slow, you can incrementally increase the temperature to 60°C or 70°C. Conversely, if you detect significant byproduct formation early on, reduce the temperature for the next attempt.
Q3: Can the product, 4-Fluoro-2-methylbenzamide, degrade at higher temperatures?
Answer: The benzamide functional group is generally quite thermally stable. Studies on unsubstituted benzamide show it is stable well past its melting point (~130°C), only beginning to evaporate at much higher temperatures without significant degradation.[9] While specific data for the title compound is not readily available, degradation under typical hydrolysis conditions (<120°C) is unlikely to be a primary concern. The more significant temperature-related issue is the conversion to the carboxylic acid byproduct, not thermal decomposition of the amide itself.[10]
Experimental Protocol: Controlled Acidic Hydrolysis of 4-Fluoro-2-methylbenzonitrile
This protocol provides a starting point for optimization. The user must validate and adapt it for their specific laboratory conditions.
Materials:
-
4-Fluoro-2-methylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4-Fluoro-2-methylbenzonitrile (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (approx. 5 volumes relative to the nitrile). With stirring, slowly add concentrated sulfuric acid (approx. 1.5 eq). The addition may be exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Controlled Heating: Heat the reaction mixture to 55°C using a temperature-controlled oil bath. The goal is to maintain a stable internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 2-3 hours and analyzing them by TLC or HPLC. Look for the disappearance of the starting nitrile and the appearance of the amide product spot/peak.
-
Quenching: Once the starting material is consumed (or when the amide/acid ratio is optimal), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice.
-
Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious as CO₂ will evolve. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from a toluene/hexane mixture) to obtain pure 4-Fluoro-2-methylbenzamide.
References
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
- Fu, Q., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Sci-Hub. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. Retrieved from [Link]
-
ResearchGate. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. (n.d.). Thermal degradation and ageing of segmented polyamides. Retrieved from [Link]
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- 1. echemi.com [echemi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
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- 5. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 8. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 4-Fluoro-2-methylbenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Introduction
4-Fluoro-2-methylbenzamide is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The efficient formation of the amide bond between 4-fluoro-2-methylbenzoic acid and methylamine is a critical step in its synthesis. The presence of a fluorine atom and a methyl group on the benzoic acid ring introduces electronic and steric factors that can influence catalyst selection and reaction outcomes. This guide provides a comprehensive overview of catalyst selection, detailed experimental protocols, and troubleshooting strategies to navigate the challenges in this synthesis.
Part 1: Catalyst and Method Selection: A Comparative Overview
The choice of catalyst and synthetic method is paramount for achieving high yield and purity. Below is a comparative analysis of common approaches for the synthesis of 4-Fluoro-2-methylbenzamide.
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Yield Range |
| Direct Catalytic Amidation | Boronic Acid Derivatives | Atom economical (water is the only byproduct), milder conditions possible. | May require higher temperatures and azeotropic removal of water; catalyst can be sensitive to substrates. | 60-90% |
| Direct Catalytic Amidation | Titanium (IV) Fluoride (TiF₄) | Effective for a range of aromatic acids, stable in air and water.[1][2] | Requires refluxing toluene, potential for catalyst-amine complexation.[1] | 70-95%[1] |
| Stoichiometric Coupling | EDC/HOBt | Well-established, reliable, generally high-yielding, mild conditions.[3][4] | Generates stoichiometric byproducts, cost of reagents can be a factor.[5] | 85-98% |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Highly reactive intermediate, often leads to high conversion. | Harsh reagent, generates HCl byproduct, requires careful handling. | 80-95% |
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 4-Fluoro-2-methylbenzamide in a question-and-answer format.
dot
Caption: Troubleshooting flowchart for low yield in 4-Fluoro-2-methylbenzamide synthesis.
Q1: My reaction shows a low yield of 4-Fluoro-2-methylbenzamide, and I see a significant amount of unreacted 4-fluoro-2-methylbenzoic acid by TLC/LC-MS. What's the problem?
A1: This is a classic sign of incomplete carboxylic acid activation. The methyl group at the ortho position can introduce some steric hindrance, potentially slowing down the activation step.[6][7][8]
-
For EDC/HOBt coupling:
-
Increase Stoichiometry: Increase the equivalents of EDC and HOBt to 1.2-1.5 equivalents each.
-
Pre-activation: Stir the 4-fluoro-2-methylbenzoic acid with EDC and HOBt for 15-30 minutes before adding the methylamine. This allows for the formation of the active HOBt ester intermediate.[9]
-
Consider a more potent coupling reagent: If the issue persists, switching to a uronium-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be more effective for sterically hindered couplings.[10]
-
-
For Boronic Acid Catalysis:
-
Ensure Anhydrous Conditions: Boronic acid-catalyzed amidations are equilibrium reactions where water is a byproduct.[11] The presence of any water will push the equilibrium back towards the starting materials. Use freshly dried solvents and consider using molecular sieves.
-
Increase Catalyst Loading: Try increasing the boronic acid catalyst loading from 5 mol% to 10 mol%.
-
Azeotropic Removal of Water: Perform the reaction in a solvent like toluene with a Dean-Stark apparatus to continuously remove water.
-
Q2: The reaction starts well, but then stalls, leaving unreacted starting material. I'm using a solution of methylamine.
A2: Methylamine is a volatile gas (boiling point: -6.3 °C) and can easily evaporate from the reaction mixture, especially if the reaction is heated. This leads to a change in stoichiometry and an incomplete reaction.
-
Use a Salt Form: Use methylamine hydrochloride salt and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the free amine in situ. This provides a more stable and controlled concentration of the nucleophile.
-
Controlled Addition: If using a solution of methylamine, add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize evaporation.
-
Sealed Reaction Vessel: Ensure the reaction is performed in a well-sealed vessel to prevent the escape of methylamine.
Q3: I am observing a significant amount of a urea byproduct when using EDC.
A3: The primary byproduct of EDC is a water-soluble urea derivative, which is typically removed during the aqueous workup. If you are observing a large amount of this byproduct in your crude product, it could indicate a few things:
-
Inefficient Workup: Ensure you are performing a thorough aqueous wash. Washing the organic layer with dilute acid (e.g., 1N HCl) followed by a base (e.g., saturated NaHCO₃ solution) and then brine should effectively remove the urea byproduct and any unreacted starting materials.[9]
-
Side Reaction with Carboxylic Acid: In the absence of a nucleophile (the amine), the activated O-acylisourea intermediate can rearrange to an N-acylurea, an irreversible side reaction.[12] This is more likely if the amine addition is delayed or if the amine concentration is too low. Ensure the amine is present when the EDC is activated, or add it shortly after.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which catalyst do you recommend for a large-scale synthesis of 4-Fluoro-2-methylbenzamide?
A1: For large-scale synthesis, atom economy and cost are significant factors. While stoichiometric coupling reagents like EDC/HOBt are reliable, they generate significant waste.[5] A direct catalytic amidation approach is often preferred.
-
Boronic acid catalysis is a strong candidate for a greener process, as the only byproduct is water.[11] However, it may require optimization of reaction conditions to drive the reaction to completion.
-
TiF₄ catalysis has also shown promise for direct amidation of aromatic acids.[1][2]
-
Alternatively, converting the carboxylic acid to the acid chloride with a cost-effective reagent like thionyl chloride followed by reaction with methylamine is a robust and scalable method, provided the necessary safety precautions for handling SOCl₂ and HCl are in place.
Q2: Can I synthesize 4-Fluoro-2-methylbenzamide from 4-fluoro-2-methylbenzonitrile?
A2: Yes, this is a viable alternative synthetic route. The nitrile can be hydrolyzed to the corresponding amide. This is often done under basic or acidic conditions with heating. For example, refluxing 4-fluoro-2-methylbenzonitrile with aqueous potassium hydroxide can yield 4-fluoro-2-methylbenzoic acid, which can then be amidated.[13] Alternatively, partial hydrolysis to the amide can be achieved under controlled conditions, for instance, using certain metal catalysts.
Q3: What is the mechanism of boronic acid-catalyzed amidation?
A3: The mechanism is thought to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid and the boronic acid catalyst. This intermediate is more electrophilic than the original carboxylic acid. The amine then attacks this activated intermediate to form the amide bond and regenerate the catalyst. The removal of water is crucial to drive the equilibrium towards product formation.[11]
dot
Caption: Simplified mechanism of boronic acid-catalyzed amidation.
Q4: What is the mechanism of EDC/HOBt mediated amide bond formation?
A4: The reaction proceeds in a few key steps. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt acts as an additive that intercepts this unstable intermediate to form a more stable and less reactive HOBt-ester. The amine then attacks the HOBt-ester to form the desired amide, releasing HOBt.[3][9]
dot
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzamide using EDC/HOBt
This protocol is a reliable, high-yielding method suitable for laboratory-scale synthesis.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Methylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoro-2-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and methylamine hydrochloride (1.1 eq).
-
Add anhydrous DCM or DMF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.2 eq) dropwise to the stirred solution.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Protocol 2: Boronic Acid-Catalyzed Synthesis of 4-Fluoro-2-methylbenzamide
This protocol offers a more atom-economical approach.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Methylamine (as a solution in THF or as methylamine hydrochloride)
-
Arylboronic acid catalyst (e.g., phenylboronic acid or a more specialized one) (5-10 mol%)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å, activated) or a Dean-Stark apparatus
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with toluene and molecular sieves, add 4-fluoro-2-methylbenzoic acid (1.0 eq) and the boronic acid catalyst (0.05-0.1 eq).
-
Add anhydrous toluene.
-
Add methylamine (1.2 eq). If using methylamine hydrochloride, add 1.3 eq of a non-nucleophilic base like DIPEA.
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the molecular sieves (if used).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- Cao, X., et al. (2020). Alkyl Effects on the Optoelectronic Properties of Bicarbazole/Cyanobenzene Hybrid Host Materials: Double Delayed Fluorescent Host/Dopant Systems in Solution-Processed OLEDs. Dyes and Pigments, 173, 107931.
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]
-
PubChem. (n.d.). 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
-
Veeprho. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Retrieved from [Link]
- BenchChem. (2025).
-
Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(9), 1915-1919. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Wegner, K., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(4), 249-252.
- Al-Zoubi, R. M., Marion, N., & Hall, D. G. (2008). Direct amidation of carboxylic acids using boronic acids as catalysts.
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Vankawala, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151744.
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19445-19450. [Link]
- Organic Syntheses. (n.d.). A Safe and Sustainable Primary Amide Coupling: N-Acyl-GABA from Z-L-Phg-OH and GABA Methyl Ester. Organic Syntheses, 96, 100-115.
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Catalytic Amidation. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- BenchChem. (2025).
- Whiting, A., et al. (2016). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry, 18(10), 2940-2947.
- Zhang, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19445-19450.
- Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 65(4), 249-252.
- Whiting, A., et al. (2016). ChemInform Abstract: Synthesis, Evaluation and Application of Novel Bifunctional N,N-Di-isopropylbenzylamineboronic Acid Catalysts for Direct Amide Formation Between Carboxylic Acids and Amines. ChemInform, 47(36).
-
The Organic Chemistry Tutor. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction) [Video]. YouTube. [Link]
- Das, P., et al. (2014). Copper-catalyzed sequential N-arylation of C-amino-NH-azoles.
- Gadipelly, C., et al. (2022). Advances in amidation chemistry – a short overview. Arkivoc, 2022(6), 152-178.
- Hranjec, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(11), 2530.
- Exner, O., & Böhm, S. (1998). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 213-218.
-
Sci-Hub. (n.d.). Solvation and steric hindrance in methyl-substituted benzoic acids. Retrieved from [Link]
- Aggarwal, V. K., et al. (2016). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science, 7(4), 2494-2499.
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- 1. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 2. TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. Solvation and steric hindrance in methyl-substituted benzoic acids / Journal of the Chemical Society, Perkin Transactions 2, 1998 [sci-hub.ru]
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- 10. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 12. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
minimizing byproduct formation with 4-Fluoro-2-methylbenzamide
Welcome to the technical support center for 4-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions. Our goal is to help you achieve optimal results in your experiments by minimizing the formation of common byproducts and ensuring the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should be aware of when working with 4-Fluoro-2-methylbenzamide?
The most prevalent byproduct is 4-Fluoro-2-methylbenzoic acid, which forms via the hydrolysis of the amide bond.[1][2][3] Amides, while relatively stable, can react with water to revert to the parent carboxylic acid and ammonia, a reaction that can be catalyzed by acidic or basic conditions, often accelerated by heat.[4][5]
Q2: How can I tell if my sample of 4-Fluoro-2-methylbenzamide has started to degrade?
Degradation is typically identified by the appearance of a new peak during analytical chromatography (e.g., HPLC, LC-MS) that corresponds to 4-Fluoro-2-methylbenzoic acid. You may also observe a slight change in the physical appearance of the material or a shift in the pH of your reaction mixture if significant hydrolysis has occurred.
Q3: What are the optimal storage conditions to ensure the stability of 4-Fluoro-2-methylbenzamide?
To minimize the risk of hydrolysis, 4-Fluoro-2-methylbenzamide should be stored in a cool, dry environment in a tightly sealed container. A recommended storage temperature is between 2-8°C. The key is to protect it from atmospheric moisture and high temperatures.
Q4: Can I use protic solvents in my reaction?
While some reactions necessitate protic solvents, be aware that they can be a source of water and may participate in or facilitate hydrolysis, especially at elevated temperatures or non-neutral pH. If a protic solvent is required, ensure it is anhydrous and consider running the reaction at the lowest effective temperature.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues related to the formation of 4-Fluoro-2-methylbenzoic acid during your experiments.
Issue 1: My post-reaction analysis (HPLC/LC-MS) shows a significant peak corresponding to 4-Fluoro-2-methylbenzoic acid.
This is a clear indication that hydrolysis of the amide bond has occurred. The troubleshooting workflow below will guide you through identifying and mitigating the cause.
Troubleshooting Workflow: Diagnosing Hydrolysis
Sources
Technical Support Center: Scaling Up 4-Fluoro-2-methylbenzamide Production
Welcome to the technical support center for the production of 4-Fluoro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges you may encounter during your experimental work and large-scale production efforts.
PART 1: Frequently Asked Questions (FAQs) - Mastering the Fundamentals
This section addresses common questions regarding the synthesis and scale-up of 4-Fluoro-2-methylbenzamide, providing a foundational understanding of the process.
Q1: What are the most common and scalable synthetic routes for 4-Fluoro-2-methylbenzamide?
Answer: The most prevalent and industrially viable route starts from 4-fluoro-2-methylbenzoic acid. The key transformation is the formation of the amide bond with an appropriate amine source. There are two primary methods for this conversion:
-
Acid Chloride Formation: This is a classic and cost-effective method for large-scale production.[1] The carboxylic acid is first activated by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then reacted with an amine (e.g., ammonia or an amine equivalent) to form the desired benzamide. This method is often fast and efficient.[1][2]
-
Direct Amidation with Coupling Reagents: In this one-pot approach, a coupling reagent is used to facilitate the direct reaction between the carboxylic acid and the amine.[3][4] While some coupling reagents like HATU or HBTU are excellent for small-scale synthesis due to their high reactivity, they can be cost-prohibitive for large-scale production.[1] For industrial applications, more economical options like carbodiimides (e.g., EDC) are often employed, sometimes with additives like HOBt to suppress side reactions.[1]
Q2: What are the critical parameters to control during the amidation step when scaling up?
Answer: When scaling up the amidation reaction, several parameters become critical to ensure reproducibility, yield, and purity.[5][6]
-
Temperature Control: Amide bond formation can be exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7][8] This can lead to temperature gradients, promoting side reactions and impurity formation. Therefore, robust temperature control is crucial.
-
Mixing Efficiency: Inadequate mixing in large vessels can create "dead zones" with localized concentrations of reagents, leading to incomplete reactions or the formation of by-products.[7][8] The type of agitator and the stirring speed must be optimized for the specific reactor geometry and reaction volume.
-
Reagent Addition Rate: The rate at which reagents are added can significantly impact the reaction profile. A slow and controlled addition of the activating agent or the amine can help manage the exothermic nature of the reaction and prevent the buildup of reactive intermediates.
-
Solvent Selection and Concentration: The choice of solvent is critical for solubility of reactants and the product. On a larger scale, factors like solvent recovery and waste reduction become important economic and environmental considerations.[9][10]
Q3: What are the primary safety concerns when producing 4-Fluoro-2-methylbenzamide at scale?
Answer: Scaling up any chemical process introduces new safety challenges that must be carefully managed.[5]
-
Exothermic Reactions: As mentioned, the amidation reaction can be exothermic. A failure to control the temperature in a large reactor can lead to a runaway reaction, posing a significant safety hazard.[7][8]
-
Handling of Hazardous Reagents: Reagents like thionyl chloride and oxalyl chloride, used for forming acid chlorides, are corrosive and toxic. Handling these chemicals on a large scale requires appropriate personal protective equipment (PPE), well-ventilated areas, and established procedures for spill containment and neutralization.[11]
-
Pressure Management: Some reactions may evolve gases as by-products. In a large, sealed reactor, this can lead to a dangerous buildup of pressure. The system must be designed with adequate venting and pressure relief systems.[8]
-
Dust Explosion Hazard: The final product, 4-Fluoro-2-methylbenzamide, is a solid. Fine powders can form explosive mixtures with air. Care must be taken to control dust during filtration, drying, and packaging.
Q4: How can I effectively monitor the progress of the reaction during scale-up?
Answer: Real-time reaction monitoring is essential for process optimization and control.[12]
-
In-situ Spectroscopic Techniques: Process Analytical Technology (PAT) tools like in-situ Infrared (IR) or Raman spectroscopy can be invaluable for monitoring the disappearance of reactants and the appearance of the product in real-time without the need for sampling.[12][13]
-
Chromatographic Methods: For offline analysis, High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are commonly used to track the reaction progress. Regular sampling can provide detailed information about the concentration of reactants, products, and any by-products.
PART 2: Troubleshooting Guide - Resolving Common Issues
This section provides a structured approach to troubleshooting specific problems you may encounter during the synthesis and scale-up of 4-Fluoro-2-methylbenzamide.
Problem 1: Low Yield of 4-Fluoro-2-methylbenzamide
Low product yield is a common issue that can often be traced back to several root causes.
Potential Cause A: Incomplete Conversion of Starting Material
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that the molar ratios of your starting materials and reagents are correct. For amidation, a slight excess of the amine or activating agent may be necessary to drive the reaction to completion.
-
Check Reaction Time and Temperature: The reaction may require more time or a higher temperature to reach completion at a larger scale. Monitor the reaction progress over a longer period to determine the optimal reaction time.
-
Evaluate Mixing Efficiency: Poor mixing can lead to incomplete conversion. Assess the agitation speed and consider using a different type of impeller if necessary.[7]
-
Potential Cause B: By-product Formation
-
Troubleshooting Steps:
-
Identify By-products: Use analytical techniques like LC-MS or NMR to identify the structure of any significant by-products.
-
Optimize Reaction Conditions: Once the by-products are identified, adjust the reaction conditions to minimize their formation. For example, if you observe by-products resulting from overheating, lower the reaction temperature.
-
Consider a Different Synthetic Route: If by-product formation is inherent to the chosen synthetic route, it may be necessary to explore alternative methods for amide bond formation.[1]
-
Potential Cause C: Product Degradation
-
Troubleshooting Steps:
-
Assess Product Stability: Determine the stability of 4-Fluoro-2-methylbenzamide under the reaction and work-up conditions. It may be sensitive to prolonged exposure to high temperatures or acidic/basic conditions.
-
Modify Work-up Procedure: If the product is degrading during the work-up, consider modifications such as reducing the temperature during extractions or minimizing the time the product is in solution.
-
Problem 2: Product Purity Issues
Achieving high purity is critical, especially in pharmaceutical applications.
Potential Cause A: Inefficient Purification
-
Troubleshooting Steps:
-
Optimize Crystallization: Experiment with different crystallization solvents, cooling rates, and seeding to improve the selectivity of the crystallization process. The presence of fluorine in the molecule can influence crystal packing.[14]
-
Evaluate Alternative Purification Methods: If crystallization is insufficient, consider other purification techniques such as column chromatography for small-scale purification or slurry washes for larger quantities.
-
Potential Cause B: Co-precipitation of Impurities
-
Troubleshooting Steps:
-
Identify Trapped Impurities: Analyze the purified product to identify the impurities that are co-precipitating.
-
Adjust Crystallization Conditions: Modifying the crystallization solvent system or the rate of crystallization can sometimes prevent the inclusion of impurities in the crystal lattice.
-
Problem 3: Inconsistent Results Upon Scale-Up
Reproducibility is key to a successful manufacturing process.
Potential Cause A: Poor Heat Transfer
-
Troubleshooting Steps:
-
Characterize Reaction Exotherm: Use reaction calorimetry to quantify the heat of reaction. This data is essential for designing an adequate cooling system for the larger reactor.[7]
-
Improve Heat Dissipation: Ensure the reactor has sufficient cooling capacity. This may involve using a jacketed reactor with a high-performance heat transfer fluid or installing internal cooling coils.
-
Potential Cause B: Inefficient Mixing
-
Troubleshooting Steps:
-
Model Mixing Dynamics: Computational Fluid Dynamics (CFD) can be used to model the mixing behavior in the larger reactor and identify potential issues.
-
Optimize Agitation: Adjust the stirrer speed and consider using a different type of agitator (e.g., a pitched-blade turbine for better axial flow) to ensure homogeneity.
-
Potential Cause C: Changes in Reaction Kinetics
-
Troubleshooting Steps:
-
Perform Kinetic Studies: Conduct kinetic studies at different scales to understand how the reaction rate is affected by changes in mass and heat transfer.
-
Adjust Process Parameters: Based on the kinetic data, adjust parameters such as reagent addition rates and temperature profiles to maintain consistent reaction kinetics across different scales.
-
Problem 4: Difficulty in Isolating the Product
Efficient product isolation is crucial for a streamlined process.
Potential Cause A: Oily Product or Difficulty with Crystallization
-
Troubleshooting Steps:
-
Screen Crystallization Solvents: Conduct a thorough screening of different solvents and solvent mixtures to find conditions that promote the formation of a crystalline solid.
-
Use Seeding: Introducing seed crystals of 4-Fluoro-2-methylbenzamide can help induce crystallization.
-
Potential Cause B: Filtration Issues
-
Troubleshooting Steps:
-
Control Crystal Size and Morphology: The crystallization process should be optimized to produce crystals that are easily filtered. Very fine particles can clog the filter medium.
-
Select Appropriate Filtration Equipment: For large-scale production, consider using equipment such as a centrifuge or a filter-dryer to improve the efficiency of solid-liquid separation.
-
PART 3: Experimental Protocols & Data
This section provides a representative lab-scale protocol for the synthesis of 4-Fluoro-2-methylbenzamide and presents data in a clear, tabular format for easy reference.
Lab-Scale Synthesis of 4-Fluoro-2-methylbenzamide via Acid Chloride
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough safety assessment before starting any new experiment.
Materials:
-
4-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, suspend 4-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Acid Chloride Formation: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitor by TLC or IR).
-
Amidation: In a separate flask, cool an excess of aqueous ammonia to 0 °C. Slowly add the solution of the acid chloride to the cold ammonia solution with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Fluoro-2-methylbenzamide.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Data Tables
| Table 1: Comparison of Amide Coupling Reagents for Scale-Up | |||
| Reagent | Pros | Cons | Scale-Up Feasibility |
| Thionyl Chloride (SOCl₂) | Cost-effective, high reactivity | Generates HCl and SO₂ by-products, corrosive | High |
| Oxalyl Chloride | High reactivity, volatile by-products | More expensive than SOCl₂, toxic | Moderate |
| EDC/HOBt | Milder conditions, good for sensitive substrates | Higher cost, generates urea by-product | Moderate |
| HATU/HBTU | High efficiency, low racemization | Very expensive, poor atom economy | Low |
| Table 2: Key Process Parameters for Scale-Up Monitoring | ||
| Parameter | Lab-Scale Control | Scale-Up Considerations |
| Temperature | Heating mantle/ice bath | Jacketed reactor with precise temperature control |
| Mixing | Magnetic stir bar | Mechanical stirrer with optimized impeller design |
| Reagent Addition | Syringe/dropping funnel | Metering pump for controlled addition rate |
| Reaction Monitoring | TLC/HPLC sampling | In-situ PAT (e.g., FTIR, Raman) |
PART 4: Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 4-Fluoro-2-methylbenzamide.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
- Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
- ChemicalBook. (2025, September 25). 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1.
- RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up.
- ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
- Benchchem. challenges in the scale-up of amide synthesis processes.
- ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
- Eureka | Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide.
- ChemicalBook. (2025, July 24). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
- CatSci. Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS.
- ACS Publications. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development.
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- PubMed Central (PMC). (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide.
- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- World Pharma Today. Overcoming Challenges in Scale-Up Production.
- PubMed Central (PMC) - NIH. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications.
- PubMed. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage.
- PubChem - NIH. 4-fluoro-N-methylbenzamide | C8H8FNO | CID 4074247.
- PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521.
- Benchchem. A Comparative Guide to In-Situ Reaction Monitoring of 4-Fluorobenzaldehyde Transformations.
- MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
- ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- ResearchGate. (2025, August 7). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
- Simson Pharma Limited. 4-Amino-2-fluoro-N-methylbenzamide | CAS No- 915087-25-1.
- Cytiva. (2023, September 26). Biopharma's scale-up challenge.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure-synth.com [pure-synth.com]
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- 9. catsci.com [catsci.com]
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- 13. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 14. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoro-2-methylbenzamide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Fluoro-2-methylbenzamide. As a key intermediate in various synthetic applications, its purity is paramount. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges encountered during its purification.
Introduction: The Challenge of Purity
4-Fluoro-2-methylbenzamide is typically synthesized from its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. While the amide formation reaction is generally robust, the crude product is often contaminated with unreacted starting materials, reaction byproducts, and positional isomers that can compromise the integrity of downstream applications. This guide will walk you through a logical, multi-step approach to achieving high purity.
Troubleshooting Common Impurities
This section addresses the most common issues observed during the purification of 4-Fluoro-2-methylbenzamide in a practical question-and-answer format.
Q1: My NMR spectrum shows a persistent acidic impurity. How can I remove it?
Analysis: This is the most common issue and almost certainly indicates the presence of unreacted 4-fluoro-2-methylbenzoic acid . The carboxylic acid proton is often visible as a broad singlet far downfield (>10 ppm), and its presence will also lead to a depressed and broad melting point for your final product.
Causality: The direct amidation of a carboxylic acid requires activation, and if the reaction does not go to completion, the unreacted acid will be carried through into the crude product. Because both the starting acid and the product amide are solids with some overlapping solubility characteristics, simple filtration is often insufficient.
Solution: Liquid-Liquid Extraction (Acid-Base Wash)
An acid-base wash is a highly effective and straightforward method to selectively remove acidic impurities from a neutral organic compound like an amide.[1] The principle lies in converting the acidic impurity into its water-soluble salt.
Experimental Protocol: Acid-Base Wash
-
Dissolution: Dissolve the crude 4-Fluoro-2-methylbenzamide in an appropriate organic solvent in which it is freely soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude product.
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and invert it gently, making sure to vent frequently to release the CO₂ gas that evolves from the acid-base reaction. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the unreacted carboxylic acid (sodium 4-fluoro-2-methylbenzoate).
-
Repeat: For heavily contaminated samples, repeat the base wash (steps 2-4) one more time.
-
Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and any remaining inorganic salts.
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the acid-free crude product, which can then be further purified by recrystallization.
Q2: After an acid-base wash, my product is still not crystalline and appears oily. What is the next step?
Analysis: If acidic impurities have been removed and the product fails to crystallize, you may be facing issues with residual solvents or the presence of non-acidic, structurally similar impurities. One such possibility is the carry-over of a positional isomer, 2-fluoro-4-methylbenzoic acid , from the synthesis of the starting material.[2] While an acid-base wash will remove it along with the desired acid's unreacted portion, other neutral byproducts may remain. The most robust method to resolve this is column chromatography.
Solution: Silica Gel Column Chromatography
Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[3] For benzamide derivatives, a common mobile phase is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude product on a TLC plate and elute with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between your product spot (Rf value of ~0.3-0.4) and any impurities.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of DCM and load it carefully onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 4-Fluoro-2-methylbenzamide.
Q3: My product is a solid, but the melting point is low and broad. How do I achieve high crystalline purity?
Analysis: A low, broad melting point is a classic sign of impurity. Assuming major impurities like starting acid have been removed, the most effective final purification step for a solid compound is recrystallization. This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution.[4]
Solution: Recrystallization
The key to successful recrystallization is selecting the right solvent or solvent system. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.
Data Presentation: Recrystallization Solvent Selection
| Solvent System | Type | Rationale & Suitability |
| Ethanol or Isopropanol | Single Solvent | Amides often show good solubility in hot alcohols and lower solubility upon cooling. A good first choice for screening. |
| Ethyl Acetate / Hexanes | Mixed Solvent | A versatile system. Dissolve the crude product in a minimum of hot ethyl acetate (the "good" solvent) and then add hexanes (the "poor" solvent) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[5] |
| Toluene | Single Solvent | The precursor, 4-fluoro-2-methylbenzoic acid, can be recrystallized from toluene, suggesting it may also be a suitable solvent for the amide derivative.[2] |
| Acetone / Water | Mixed Solvent | For polar compounds, dissolving in hot acetone and adding water as the anti-solvent can be effective. |
Experimental Protocol: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude 4-Fluoro-2-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white, crystalline solid with a sharp melting point.
Workflow Visualization
A systematic approach ensures the most efficient path to a pure product. The following diagram outlines the logical purification workflow for crude 4-Fluoro-2-methylbenzamide.
Caption: Purification workflow for 4-Fluoro-2-methylbenzamide.
Safety & Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 4-Fluoro-2-methylbenzamide and all solvents before use. Benzamide derivatives can be irritants.
-
Handle all organic solvents with care, avoiding ignition sources.
Final Purity Assessment
After purification, it is critical to confirm the purity of your 4-Fluoro-2-methylbenzamide.
-
Melting Point: A sharp melting point that does not change upon further recrystallization is a strong indicator of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and show the absence of proton or carbon signals corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99.5%).
By following this structured approach, you can effectively troubleshoot and resolve the common purity issues associated with 4-Fluoro-2-methylbenzamide, ensuring the material is suitable for your research and development needs.
References
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
Autech. (n.d.). 4-Fluoro-N-methylbenzamide. Retrieved January 17, 2026, from [Link]
-
Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-fluoro-N-methylbenzamide. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 17, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-Fluoro-4-(hydroxyamino)-N-methylbenzamide. Retrieved January 17, 2026, from [Link]
-
Mellard, D. (2020, March 24). Recrystallisation Demo - Purification of Organic Solids [Video]. YouTube. Retrieved January 17, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 4-Fluoro-2-methylbenzamide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in modulating the reactivity of 4-Fluoro-2-methylbenzamide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact reactions involving 4-Fluoro-2-methylbenzamide?
The solvent is not merely a medium for dissolving reactants; it is an active participant that influences reaction rates and outcomes on a molecular level. For a molecule like 4-Fluoro-2-methylbenzamide, which possesses a polar amide group, a fluorine atom, and an aromatic ring, solvent interactions are paramount. Key factors include:
-
Solubility: Reactants must be sufficiently solubilized for the reaction to proceed efficiently. Poor solubility is a common cause of low yields or failed reactions.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, which can dramatically alter the reaction's energy barrier. For instance, polar solvents are crucial for reactions involving ionic intermediates.[1]
-
Nucleophile/Electrophile Reactivity: The solvent can enhance or suppress the reactivity of nucleophiles and electrophiles. Protic solvents, for example, can form hydrogen bonds with nucleophiles, creating a "solvent cage" that hinders their ability to attack an electrophile.[2]
Q2: What are the first-pass solvent considerations for an amide coupling reaction to synthesize a derivative of 4-Fluoro-2-methylbenzamide?
For a typical amide coupling reaction (e.g., reacting 4-fluoro-2-methylbenzoic acid with an amine), the primary goal is to facilitate the nucleophilic attack of the amine on an activated carboxylic acid intermediate. For this, polar aprotic solvents are generally the preferred choice.[2]
-
Recommended Starting Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Rationale: These solvents effectively dissolve the reactants and coupling agents (like EDCI or BOP).[3] Crucially, they do not have acidic protons (O-H or N-H bonds), so they do not form strong hydrogen bonds with the amine nucleophile.[4] This leaves the amine "naked" and more reactive, often leading to faster reaction rates and higher yields compared to protic solvents.[5] For example, the rate of an SN2 reaction can increase by thousands of times when switching from a polar protic solvent like methanol to a polar aprotic one like acetonitrile.[2]
Q3: I am observing the hydrolysis of my activated ester during an amide coupling reaction. Can the solvent be the cause?
Yes, absolutely. Hydrolysis of the activated carboxylic acid intermediate is a common side reaction that reverts it back to the starting carboxylic acid, thus reducing your yield.[6] This issue is almost always traced back to the presence of water.
-
Solvent as the Source: Ensure you are using anhydrous (dry) solvents. Many organic solvents are hygroscopic and will absorb moisture from the atmosphere. Using a freshly opened bottle or a properly dried solvent from a solvent purification system is critical.
-
Protic Solvents: While not the primary cause, using protic solvents like ethanol or methanol can exacerbate the issue if they are not perfectly anhydrous, as they are miscible with water and can introduce it into the reaction.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is sluggish or fails to proceed to completion.
A slow or incomplete reaction is often a sign of insufficient reactivity or poor solubility.
Troubleshooting Steps & Scientific Rationale:
-
Verify Solubility: Before running the reaction at scale, perform a simple solubility test. Add your 4-Fluoro-2-methylbenzamide (or its precursor acid) and the other key reagents to your chosen solvent at the intended reaction concentration. If everything does not fully dissolve, the solvent is inappropriate.
-
Increase Solvent Polarity: If solubility is the issue, consider a more polar solvent. For example, if your reaction is struggling in DCM, switching to DMF might provide the necessary solubilizing power.[3] DMF is an excellent solvent for a wide range of organic molecules and coupling reagents.
-
Switch from Protic to Aprotic: If you are using a polar protic solvent for a reaction requiring a strong nucleophile (like an amide coupling), the solvent is likely deactivating your nucleophile via hydrogen bonding.[7] Switching to a polar aprotic solvent like DMF, DMSO, or MeCN can lead to a dramatic rate increase. These solvents solvate the counter-cation, leaving the anionic nucleophile highly reactive.[5]
Problem 2: I'm getting a low yield and observing multiple side products.
Low yields accompanied by side product formation suggest that reaction conditions are favoring undesired pathways. The solvent plays a critical role in directing reaction selectivity.
Troubleshooting Steps & Scientific Rationale:
-
Analyze Solvent Type:
-
For SN2-type reactions (e.g., amide coupling): Using a polar protic solvent can slow the desired reaction so much that side reactions (like elimination or decomposition) become competitive. Solution: Switch to a polar aprotic solvent (DCM, DMF, MeCN) to accelerate the primary pathway.[2]
-
For SN1-type reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents like water, methanol, or ethanol are excellent at stabilizing these charged intermediates through hydrogen bonding and ion-dipole interactions, favoring the SN1 pathway.[2] If your substrate can undergo both SN1 and SN2, the choice between a protic and aprotic solvent can be the deciding factor.
-
-
Consider Solvent Temperature and Boiling Point: Running a reaction at an elevated temperature to increase its rate can sometimes lead to side product formation. If you need to heat your reaction, ensure your solvent's boiling point is appropriate. A lower-boiling solvent like DCM might require running the reaction under reflux at a milder temperature compared to a high-boiling solvent like DMF or toluene.[8]
Data & Protocols for Optimization
Table 1: Properties of Common Solvents in Benzamide Chemistry
This table provides a quick reference for selecting a suitable solvent based on its physical properties.
| Solvent | Formula | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | 40 | Good general-purpose solvent, volatile, easy to remove.[9] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 37 | 153 | Excellent dissolving power, high boiling point.[3] |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | 38 | 82 | Highly polar, good for SN2 reactions. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.6 | 66 | Good for organometallic reactions, can form peroxides. |
| Toluene | C₇H₈ | Nonpolar | 2.4 | 111 | Used for reactions requiring high temperatures, azeotropic water removal.[8] |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | 24.5 | 78 | Can act as a nucleophile, cages other nucleophiles.[2][8] |
| Methanol (MeOH) | CH₃OH | Polar Protic | 33 | 65 | Highly protic, strongly solvates anions. |
| Water | H₂O | Polar Protic | 80 | 100 | Generally avoided unless hydrolysis is intended.[10] |
Experimental Protocol: Solvent Screening for Amide Coupling Optimization
This protocol provides a systematic approach to identifying the optimal solvent for the synthesis of a 4-Fluoro-2-methylbenzamide derivative.
Objective: To determine which solvent provides the highest yield and purity for the coupling of 4-fluoro-2-methylbenzoic acid with a target amine.
Materials:
-
4-fluoro-2-methylbenzoic acid
-
Target amine (e.g., methylamine)
-
Coupling agent (e.g., EDCI) and additive (e.g., HOBt)
-
Anhydrous solvents to be screened (e.g., DCM, DMF, MeCN, THF)
-
Small reaction vials with stir bars
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Setup: In four separate, dry vials, add 4-fluoro-2-methylbenzoic acid (1.0 equiv).
-
Reagent Addition: To each vial, add the coupling agent (e.g., EDCI, 1.5 equiv) and additive (e.g., HOBt, 0.5 equiv).
-
Solvent Addition: Add a different anhydrous solvent to each vial (DCM, DMF, MeCN, THF) to achieve the same concentration (e.g., 0.1 M). Stir for 5 minutes.
-
Initiation: Add the target amine (1.2 equiv) to each vial simultaneously.
-
Monitoring: Stir all reactions at room temperature. At regular intervals (e.g., 1 hr, 4 hr, 16 hr), take a small aliquot from each reaction mixture and analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Analysis: After a set time (e.g., 24 hours), compare the results. The solvent that shows the fastest conversion and the cleanest reaction profile (fewest side products) is the optimal choice for this transformation.
-
Workup: Once the optimal solvent is identified, the reaction can be scaled up. A typical workup involves diluting with an organic solvent, washing with aqueous solutions (e.g., NaHCO₃, brine), drying the organic layer, and purifying the product.[3]
Visualizing Solvent Effects & Workflows
Diagram 1: General Solvent Selection Workflow
This flowchart provides a logical path for selecting an appropriate solvent based on the reaction type.
Caption: A decision-making workflow for initial solvent selection.
Diagram 2: Solvation of a Nucleophile
This diagram illustrates the mechanistic difference in how polar protic and polar aprotic solvents interact with a nucleophile.
Caption: Contrasting solvation of a nucleophile in protic vs. aprotic media.
References
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616.
-
ResearchGate. (n.d.). Spectroscopic and Theoretical Investigation of Solvent Effect on N–H∙∙∙O, N–H∙∙∙N and N–H∙∙∙Π Interactions in Complexes of N-Monosubstituted Benzamides. Retrieved from [Link]
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 9. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 10. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 4-Fluoro-2-methylbenzamide
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-Fluoro-2-methylbenzamide, a substituted aromatic amide, presents an interesting case for spectroscopic analysis due to the interplay of its constituent functional groups. The presence of a fluorine atom, a methyl group, and an amide moiety on the benzene ring introduces distinct electronic and steric effects that are readily discernible through Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for 4-Fluoro-2-methylbenzamide. As experimental spectra for this specific compound are not widely available in public databases, we will leverage a predictive approach grounded in fundamental NMR principles. This will be supported by a comparative analysis with the experimentally determined spectral data of two closely related structural analogs: 2-methylbenzamide and 4-fluorobenzamide. By understanding how the individual substituents influence the NMR spectra of these precursors, we can build a robust and scientifically sound prediction for the target molecule.
The Structural Context: Predicting the NMR Landscape
The chemical shifts and coupling constants in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In 4-Fluoro-2-methylbenzamide, we must consider the cumulative effects of:
-
The Amide Group (-CONH₂): This is a moderately deactivating, meta-directing group. Its carbonyl moiety withdraws electron density from the ring through resonance and inductive effects, generally shifting the signals of ortho and para protons and carbons downfield.
-
The Methyl Group (-CH₃): An activating, ortho, para-directing group, the methyl group donates electron density into the ring via hyperconjugation, leading to an upfield shift (shielding) of the ortho and para positions.
-
The Fluorine Atom (-F): Fluorine exhibits a dual electronic effect. It is highly electronegative, leading to a strong inductive withdrawal of electron density (-I effect), which deshields nearby nuclei. Conversely, it can donate electron density through resonance (+M effect) from its lone pairs. The impact on chemical shifts, particularly for ¹³C and ¹⁹F NMR, is profound and results in characteristic large coupling constants between fluorine and adjacent carbon and proton nuclei.
The interplay of these effects in 4-Fluoro-2-methylbenzamide will determine the final chemical shifts and coupling patterns observed in its NMR spectra.
Comparative Spectral Data of Structural Analogs
To build our prediction, we first examine the experimental NMR data of 2-methylbenzamide and 4-fluorobenzamide. These compounds represent the two key substitution patterns present in our target molecule.
Table 1: ¹H and ¹³C NMR Data of Comparison Compounds
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| 2-Methylbenzamide | δ 7.71 (s, 1H), 7.36-7.30 (m, 3H), 7.24-7.21 (m, 2H), 6.34 (br s, 2H), 2.37 (s, 3H) | δ 176.40, 142.33, 140.33, 135.78, 134.88, 132.21, 130.13, 24.00 |
| 4-Fluorobenzamide | δ 8.07-7.99 (m, 2H), 7.46 (br s, 1H), 7.34-7.27 (m, 2H) | δ 168.1, 165.2 (d, ¹JCF = 252 Hz), 131.0 (d, ³JCF = 9 Hz), 129.2, 115.8 (d, ²JCF = 22 Hz) |
Note: Data for 2-methylbenzamide sourced from supplementary information from the Royal Society of Chemistry.[1] Data for 4-fluorobenzamide sourced from ChemicalBook and predicted data from spectral databases.
Predicted NMR Spectra of 4-Fluoro-2-methylbenzamide
Based on the principles of substituent additivity and the data from our comparison compounds, we can predict the NMR spectra for 4-Fluoro-2-methylbenzamide.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons.
-
H6: This proton is ortho to the amide group and meta to the fluorine. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the carbonyl group. It should appear as a doublet of doublets due to coupling with H5 and a smaller long-range coupling to the fluorine atom.
-
H5: This proton is meta to both the amide and methyl groups and ortho to the fluorine. The shielding effect of the methyl group and the complex interplay of the fluorine's electronic effects will influence its position. It is expected to appear as a doublet of doublets due to coupling with H6 and the fluorine atom.
-
H3: This proton is ortho to the methyl group and meta to the amide and fluorine. The shielding from the methyl group will likely shift this proton upfield relative to the others. It should appear as a doublet due to coupling to the fluorine atom.
-
-CH₃: The methyl protons will appear as a singlet in the upfield region, likely around 2.4-2.5 ppm.
-
-NH₂: The amide protons will present as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The fluorine atom will induce significant C-F coupling, which is a key diagnostic feature.
-
C=O: The carbonyl carbon will be the most downfield signal, typically in the range of 168-175 ppm.
-
C4-F: This carbon will show a large one-bond coupling to fluorine (¹JCF ≈ 250 Hz) and will be significantly downfield due to the electronegativity of fluorine.
-
C1 & C2: These are the quaternary carbons attached to the amide and methyl groups, respectively. Their chemical shifts will be influenced by both substituents.
-
Aromatic CH Carbons (C3, C5, C6): These carbons will show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF), which will aid in their assignment. Their chemical shifts will be a composite of the shielding and deshielding effects of all three substituents.
-
-CH₃: The methyl carbon will appear as a singlet in the upfield region (around 20-25 ppm).
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide a single, distinct signal for the fluorine atom. The chemical shift will be characteristic of a fluoroaromatic compound. This signal will likely appear as a multiplet due to coupling with the neighboring protons (H3 and H5).
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed protocol for the analysis of a small organic molecule like 4-Fluoro-2-methylbenzamide.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for non-polar to moderately polar compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg/mL) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Weigh approximately 10 mg of 4-Fluoro-2-methylbenzamide into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines and high resolution.
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: ~200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (a longer delay is often needed for quaternary carbons).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Spectral Width: A wide spectral width may be necessary initially to locate the signal, but can be narrowed for higher resolution once found.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: Typically 16-64 scans.
-
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C NMR, reference the residual solvent peak to its known chemical shift. For ¹⁹F NMR, an external reference standard like CFCl₃ is often used.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Visualizing the Methodologies
To clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: A streamlined workflow for the structural elucidation of an organic compound using NMR spectroscopy.
Caption: The interplay of electronic effects from the substituents in 4-Fluoro-2-methylbenzamide.
Conclusion
References
- Royal Society of Chemistry. (2015). Supplementary Information for...
-
PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoro-2-methylbenzamide
In the landscape of pharmaceutical development and chemical synthesis, the precise and reliable characterization of novel compounds is paramount. 4-Fluoro-2-methylbenzamide, a compound of interest in medicinal chemistry and agrochemical research, requires robust analytical methodologies for its quantification and structural elucidation.[1] This guide provides an in-depth comparison of two powerful mass spectrometry-based approaches for the analysis of 4-Fluoro-2-methylbenzamide: Triple Quadrupole (QqQ) Mass Spectrometry for targeted quantification and Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for high-resolution analysis.
Understanding 4-Fluoro-2-methylbenzamide
4-Fluoro-2-methylbenzamide (C₈H₈FNO, Molecular Weight: 153.15 g/mol ) is a substituted aromatic amide.[1] Its structure, featuring a fluorinated benzene ring and a methylbenzamide group, presents a unique fragmentation pattern in mass spectrometry that can be exploited for selective analysis. Understanding this fragmentation is key to developing sensitive and specific analytical methods.
The Power of Mass Spectrometry in Compound Analysis
Mass spectrometry is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and selectivity. The choice of mass analyzer technology is critical and depends on the analytical objective. For quantitative studies, such as pharmacokinetic analysis or impurity profiling, tandem quadrupole (QqQ) mass spectrometers are often the instrument of choice due to their exceptional sensitivity in selected reaction monitoring (SRM) mode. For qualitative and quantitative applications requiring high mass accuracy and resolution, such as metabolite identification or definitive structural confirmation, Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are superior.
Predicted Fragmentation Pathway of 4-Fluoro-2-methylbenzamide
While specific experimental mass spectra for 4-Fluoro-2-methylbenzamide are not widely published, its fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the established fragmentation of aromatic amides.[2][3][4] The primary fragmentation is expected to be the cleavage of the amide bond.
A plausible fragmentation pathway is outlined below:
Caption: Predicted Fragmentation Pathway of 4-Fluoro-2-methylbenzamide.
Comparative Analysis: QqQ vs. Q-TOF for 4-Fluoro-2-methylbenzamide Analysis
The selection of a mass spectrometry platform is a critical decision in method development. Below is a comparison of Triple Quadrupole and Q-TOF mass spectrometers for the analysis of 4-Fluoro-2-methylbenzamide.
| Feature | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (Q-TOF) MS |
| Primary Application | Targeted Quantification | High-Resolution Screening & Identification |
| Operating Principle | Selected Reaction Monitoring (SRM) | Full Scan High-Resolution Mass Spectrometry |
| Selectivity | High (based on precursor/product ion pair) | Very High (based on accurate mass) |
| Sensitivity | Excellent (attomole to femtomole range) | Good to Excellent (femtogram to picogram range) |
| Mass Accuracy | Low (nominal mass) | High (<5 ppm) |
| Resolution | Unit Mass Resolution | High (>10,000 FWHM) |
| Data Acquired | Specific precursor-to-product ion transitions | Full scan spectra of all ions |
| Ideal For | Pharmacokinetic studies, impurity analysis, routine quantification | Metabolite identification, structural elucidation, unknown screening |
Experimental Protocols
Below are detailed, step-by-step methodologies for the analysis of 4-Fluoro-2-methylbenzamide using both QqQ and Q-TOF mass spectrometers coupled with liquid chromatography.
I. Liquid Chromatography (LC) Method (Applicable to both QqQ and Q-TOF)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
II. Triple Quadrupole (QqQ) MS Method for Targeted Quantification
This protocol focuses on achieving the highest sensitivity and selectivity for quantifying 4-Fluoro-2-methylbenzamide.
Caption: QqQ-based analytical workflow for 4-Fluoro-2-methylbenzamide.
Method Details:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is recommended for amides.
-
Precursor Ion Selection (Q1): The protonated molecule [M+H]⁺ of 4-Fluoro-2-methylbenzamide (m/z 154.1) is selected.
-
Collision-Induced Dissociation (Q2): The selected precursor ion is fragmented in the collision cell using an inert gas (e.g., argon). The collision energy should be optimized to maximize the signal of the product ions.
-
Product Ion Selection (Q3): Key fragment ions are selected for monitoring. Based on the predicted fragmentation, the following transitions would be ideal for SRM:
-
154.1 -> 137.0 (Loss of NH₃) - Quantifier ion
-
154.1 -> 109.1 (Loss of NH₃ and CO) - Qualifier ion
-
-
Data Analysis: The area under the curve for the quantifier ion transition is used for concentration determination against a calibration curve. The qualifier ion confirms the identity of the analyte.
III. Q-TOF MS Method for High-Resolution Analysis
This protocol is designed for accurate mass measurement, formula determination, and identification of potential metabolites or impurities.
Caption: Q-TOF-based analytical workflow for 4-Fluoro-2-methylbenzamide.
Method Details:
-
Ionization: ESI in positive ion mode.
-
Full Scan Acquisition: The instrument is operated in full scan mode over a relevant mass range (e.g., m/z 50-500).
-
Accurate Mass Measurement: The high-resolution capability of the TOF analyzer allows for the measurement of the precursor and fragment ions with high mass accuracy (<5 ppm). This enables the confident determination of the elemental composition.
-
MS/MS Analysis (Optional but Recommended): For structural confirmation, a targeted MS/MS experiment can be performed. The precursor ion (m/z 154.07) is selected in the quadrupole, fragmented in a collision cell, and the resulting fragment ions are analyzed by the TOF.
-
Data Analysis: The acquired data is processed to generate an accurate mass chromatogram and to determine the elemental formula of the parent compound and its fragments. This is invaluable for identifying unknown metabolites or degradation products.
Conclusion and Recommendations
The choice between a QqQ and a Q-TOF mass spectrometer for the analysis of 4-Fluoro-2-methylbenzamide is dictated by the analytical goal.
-
For routine, high-throughput quantitative analysis where the target analyte is known, a Triple Quadrupole MS is the superior choice due to its unmatched sensitivity and robustness in SRM mode.
-
For research and development, metabolite identification, and structural elucidation , where high mass accuracy and the ability to perform retrospective analysis are critical, a Q-TOF MS is the more appropriate platform.
By understanding the principles of mass spectrometry and the specific fragmentation behavior of 4-Fluoro-2-methylbenzamide, researchers can develop and validate robust and reliable analytical methods to support their scientific endeavors.
References
-
Das, K. G., Funke, P. T., & Bose, A. K. (n.d.). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society. Retrieved from [Link]
-
Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]
-
da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Fluoro-2-Methylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Fluoro-2-Methylbenzamide. Retrieved from [Link]
Sources
A Comparative Guide to High-Purity Analysis of 4-Fluoro-2-methylbenzamide: HPLC, UHPLC, and HPTLC Methodologies
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Fluoro-2-methylbenzamide, a crucial building block in the synthesis of various therapeutic agents, is no exception. Even trace impurities can have a significant impact on the manufacturing process, stability, and pharmacological profile of the final drug product. This guide provides an in-depth comparison of three robust analytical techniques for assessing the purity of 4-Fluoro-2-methylbenzamide: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC).
The selection of an analytical method is a critical decision, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput and operational costs. This document will delve into the causality behind the experimental choices for each method, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
The Criticality of Impurity Profiling for 4-Fluoro-2-methylbenzamide
Impurities in 4-Fluoro-2-methylbenzamide can originate from various stages of its synthesis, including unreacted starting materials, by-products from side reactions, intermediates, and degradation products. Based on common synthetic routes for substituted benzamides, potential impurities could include:
-
Starting Material Carryover: Unreacted 4-fluoro-2-methylbenzoic acid or its activated derivatives.
-
Isomeric Impurities: Positional isomers that may arise during the synthesis of the precursors.
-
Related Substances: By-products from incomplete reactions or side reactions, such as N-substituted or di-acylated impurities.
-
Degradation Products: Compounds formed due to instability of the API under certain storage or process conditions.
Given the potential for a diverse range of impurities, a highly selective and sensitive analytical method is paramount.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC remains a cornerstone of pharmaceutical analysis due to its robustness, versatility, and well-established principles. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like 4-Fluoro-2-methylbenzamide.
Experimental Protocol: HPLC-UV Analysis of 4-Fluoro-2-methylbenzamide
Objective: To develop a reliable HPLC method for the separation and quantification of 4-Fluoro-2-methylbenzamide from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities. A typical gradient might be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program: 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of 4-Fluoro-2-methylbenzamide in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.
Diagram of the HPLC Experimental Workflow
Caption: Workflow for HPLC purity assessment of 4-Fluoro-2-methylbenzamide.
Ultra-High-Performance Liquid Chromatography (UHPLC): The High-Throughput Alternative
UHPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.[1]
Experimental Protocol: UHPLC-UV Analysis of 4-Fluoro-2-methylbenzamide
Objective: To develop a rapid and highly efficient UHPLC method for the purity analysis of 4-Fluoro-2-methylbenzamide.
Instrumentation:
-
UHPLC system capable of operating at high pressures (≥ 600 bar) with a low-dispersion flow path, equipped with a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The smaller particle size dramatically increases column efficiency.
-
Mobile Phase: A similar gradient as the HPLC method can be adapted, but with a much shorter runtime.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program: 0-5 min, 30-80% B; 5-6 min, 80% B; 6.1-7 min, 30% B (re-equilibration).
-
-
Flow Rate: 0.5 mL/min. The flow rate is scaled down for the smaller column diameter to maintain optimal linear velocity.
-
Column Temperature: 35 °C. Higher temperatures can be used to reduce mobile phase viscosity at high pressures.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL. The injection volume is reduced to prevent column overload and band broadening.
Sample Preparation:
The sample preparation procedure is identical to that of the HPLC method.
Diagram of the UHPLC Experimental Workflow
Caption: Workflow for UHPLC purity assessment of 4-Fluoro-2-methylbenzamide.
High-Performance Thin-Layer Chromatography (HPTLC): A Cost-Effective Screening Tool
HPTLC is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal solvent consumption, and the use of disposable stationary phases, making it a cost-effective option for screening purposes.
Experimental Protocol: HPTLC-Densitometry Analysis of 4-Fluoro-2-methylbenzamide
Objective: To develop a simple and rapid HPTLC method for the qualitative and semi-quantitative purity assessment of 4-Fluoro-2-methylbenzamide.
Instrumentation:
-
HPTLC applicator, developing chamber, plate heater, and a densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate (7:3, v/v) can be a good starting point for the separation of aromatic amides.
-
Sample Application: Apply 2 µL of the sample and standard solutions as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection: Visualize the plate under UV light at 254 nm and perform densitometric scanning.
Sample Preparation:
Prepare sample and standard solutions in methanol at a concentration of 1 mg/mL.
Comparative Performance Data
To provide a clear comparison of the three techniques, the following table summarizes hypothetical yet realistic performance data for the analysis of a 4-Fluoro-2-methylbenzamide sample containing two known impurities.
| Parameter | HPLC | UHPLC | HPTLC |
| Analysis Time per Sample | ~30 minutes | ~7 minutes | ~20 minutes (for multiple samples) |
| Resolution (Main Peak/Impurity 1) | 2.5 | 4.0 | 1.8 |
| Resolution (Main Peak/Impurity 2) | 3.0 | 5.5 | 2.2 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.15% |
| Solvent Consumption per Sample | ~30 mL | ~5 mL | ~10 mL (for a full plate) |
| Relative Cost per Sample | Medium | High | Low |
Logical Comparison of Analytical Techniques
Caption: Relationship between analytical methods and key performance indicators.
Method Validation: The Pillar of Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose. In the absence of a specific pharmacopeial monograph for 4-Fluoro-2-methylbenzamide, method validation should be performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and general chapters of the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[1][2][3]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
The choice between HPLC, UHPLC, and HPTLC for the purity analysis of 4-Fluoro-2-methylbenzamide depends on the specific needs of the laboratory.
-
HPLC is a reliable and robust method suitable for routine quality control and release testing where high throughput is not the primary concern. Its well-understood principles and lower instrumentation cost make it an accessible and dependable choice.
-
UHPLC is the superior option for high-throughput environments, offering significantly faster analysis times and higher resolution, which is crucial for resolving closely eluting impurities. Its enhanced sensitivity is also advantageous for detecting trace-level impurities. The higher initial investment in instrumentation is often justified by the long-term gains in productivity and data quality.[1]
-
HPTLC serves as an excellent screening tool for preliminary purity assessments, reaction monitoring, and situations where a large number of samples need to be analyzed cost-effectively. While it may lack the quantitative precision of HPLC and UHPLC, its speed for multiple samples and low running costs are significant benefits.
Ultimately, the selected method must be rigorously validated to ensure the generation of reliable and accurate data, thereby upholding the quality and safety standards essential in the pharmaceutical industry.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. 2022. [Link]
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Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. 2024. [Link]
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Phenomenex. HPLC vs UHPLC: Key Differences & Applications. 2025. [Link]
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International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation by HPTLC. [Link]
-
Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. [Link]
-
ResearchGate. New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. 2004. [Link]
-
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. 2017. [Link]
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RSC Publishing. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. 2024. [Link]
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Introduction: The Imperative for Precision in Pharmaceutical Synthesis
An In-Depth Guide to Reaction Monitoring of 4-Fluoro-2-methylbenzamide Synthesis using Gas Chromatography-Mass Spectrometry (GC-MS)
In the landscape of drug development and fine chemical synthesis, the precise monitoring of reaction kinetics is not merely a procedural step but a cornerstone of process optimization, yield maximization, and impurity profiling. The synthesis of 4-Fluoro-2-methylbenzamide, a key intermediate in various pharmaceutical pathways, is no exception. Real-time or near-real-time understanding of the consumption of starting materials and the formation of the desired product and byproducts is critical. Gas Chromatography-Mass Spectrometry (GC-MS) emerges as a powerful analytical tool for this purpose, offering a blend of high-resolution separation and definitive molecular identification.
This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of GC-MS methodologies for monitoring the synthesis of 4-Fluoro-2-methylbenzamide. We will delve into the causality behind experimental choices, compare GC-MS with viable alternatives, and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Understanding 4-Fluoro-2-methylbenzamide
Before developing a method, it is crucial to understand the physicochemical properties of the target analyte. 4-Fluoro-2-methylbenzamide is a polar molecule containing a primary amide group (-CONH2). This functional group is capable of hydrogen bonding, which can lead to several challenges in GC analysis:
-
Poor Volatility: Strong intermolecular hydrogen bonds can reduce the analyte's ability to transition into the gas phase, a prerequisite for GC analysis.[1]
-
Thermal Instability: While amides are generally stable, the high temperatures of the GC inlet and column can potentially cause degradation for some structures.[2]
-
Peak Tailing: The polar amide group can interact with active sites (e.g., residual silanols) on the GC column and liner, leading to asymmetric, tailing peaks. This phenomenon compromises both resolution and the accuracy of quantification.[3]
These challenges necessitate a carefully considered analytical approach. The primary decision is whether to proceed with direct analysis or to employ chemical derivatization to modify the analyte for improved chromatographic performance.
Method I: Direct Analysis via GC-MS – The Path of Simplicity
The most straightforward approach is the direct injection of a reaction aliquot. This method's primary advantage is its speed and minimal sample preparation, making it ideal for rapid, high-throughput screening.
Causality of Experimental Choices
The success of direct analysis hinges on mitigating the challenges posed by the analyte's polarity.
-
GC Inlet: A splitless injection is often preferred to maximize the amount of analyte reaching the column, which is crucial for detecting low-concentration species.[4] The use of a deactivated liner (e.g., Siltek®) is mandatory to minimize interactions with the polar amide.
-
GC Column: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, Rxi-5Sil MS), provides a good balance for separating a range of components in a reaction mixture.[5] The "ms" designation indicates the column is highly inert, further reducing peak tailing.
-
Temperature Program: A programmed temperature ramp is essential. It starts at a low temperature to trap volatile components at the head of the column, then gradually increases to elute the semi-volatile 4-Fluoro-2-methylbenzamide and any higher-boiling impurities.
-
MS Detector: Electron Ionization (EI) at a standard 70 eV is typically used, as it creates reproducible fragmentation patterns that are useful for library matching and structural confirmation.[5] Monitoring specific ions in Selected Ion Monitoring (SIM) mode can dramatically increase sensitivity and selectivity compared to a full SCAN analysis.[5]
Workflow for Direct GC-MS Analysis
Caption: Workflow for direct GC-MS reaction monitoring.
Method II: Derivatization GC-MS – The Path of Robustness
When direct analysis yields poor peak shape or insufficient sensitivity, derivatization is the solution.[6] This process chemically modifies the analyte to make it more suitable for GC analysis.[1] For 4-Fluoro-2-methylbenzamide, the active hydrogens on the amide nitrogen are the target.
Choosing the Right Derivatization Strategy
Silylation is the most common and effective technique for derivatizing amides.[1] It involves replacing the active hydrogens with a trimethylsilyl (TMS) group.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a highly effective and widely used silylating reagent. It is aggressive enough to derivatize the amide protons and produces volatile byproducts that do not interfere with the chromatogram.[7][8]
-
Reaction: The reaction is a nucleophilic attack that replaces the N-H protons with Si(CH3)3 groups, thereby eliminating the capacity for hydrogen bonding.[6] This increases the analyte's volatility and thermal stability while reducing its polarity, resulting in sharp, symmetrical chromatographic peaks.[7]
Workflow for Derivatization GC-MS Analysis
Caption: Workflow for derivatization-based GC-MS analysis.
Comparison of Analytical Techniques
While GC-MS is a powerful tool, it is not the only option. A senior scientist must choose the most appropriate technique based on the specific requirements of the analysis. Other common methods include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
| Feature | Direct GC-MS | GC-MS with Derivatization | HPLC-UV | NMR Spectroscopy |
| Principle | Separation of volatile compounds, MS detection | Chemical modification then GC-MS | Separation of soluble compounds, UV detection | Nuclear spin resonance in a magnetic field |
| Sample Prep Time | Very Fast (~5 min) | Moderate (~45-60 min) | Fast (~10 min) | Very Fast (~5 min) |
| Analysis Run Time | Fast (10-20 min) | Fast (10-20 min) | Fast (5-15 min) | Very Fast (1-5 min) |
| Sensitivity | Moderate to Good | Excellent | Good | Low |
| Selectivity | Excellent (with MS) | Excellent (with MS) | Moderate (potential co-elution) | Good (potential peak overlap) |
| Information | Quantitative, Structural (MS fragmentation) | Quantitative, Structural (MS of derivative) | Quantitative | Quantitative, Definitive Structural |
| Key Advantage | Speed, simplicity | High sensitivity, excellent peak shape | Wide applicability, no heating | Minimal sample prep, rich structural data |
| Key Disadvantage | Peak tailing for polar analytes[3] | Extra sample prep step, reagent cost | Lower selectivity than MS | Low sensitivity, expensive instrumentation |
Detailed Experimental Protocols
These protocols are designed to be self-validating systems. The inclusion of an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and injection volume.
Protocol 1: Direct GC-MS Analysis
-
Internal Standard (IS) Preparation: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., 4-Chlorobenzamide or a stable isotope-labeled analog) in methanol. The IS should be chemically similar to the analyte but not present in the reaction mixture.
-
Sample Preparation: a. Withdraw 50 µL of the reaction mixture. b. Immediately dilute into a 2 mL autosampler vial containing 940 µL of methanol and 10 µL of the internal standard stock solution. c. Cap the vial and vortex for 10 seconds. d. If particulates are present, filter the sample through a 0.45 µm PTFE syringe filter into a clean vial.
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent
-
MS System: Agilent 5977 MSD or equivalent
-
Injector: Split/Splitless, 250°C, Splitless mode (purge flow on at 1 min)[4]
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Oven Program: Initial 60°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 2 min[5]
-
MS Transfer Line: 280°C
-
MS Source: 230°C (Electron Ionization)[5]
-
MS Quad: 150°C
-
Acquisition Mode: SCAN (m/z 40-400) for initial identification, then switch to SIM for quantification using characteristic ions.
-
Protocol 2: Silylation Derivatization for GC-MS Analysis
-
Internal Standard (IS) Preparation: As described in Protocol 1, but use an aprotic solvent like acetonitrile.
-
Sample Preparation & Derivatization: a. Withdraw 50 µL of the reaction mixture and dilute into 950 µL of acetonitrile in a 2 mL vial. b. Transfer 100 µL of this diluted solution to a clean 2 mL autosampler vial. c. Add 10 µL of the internal standard stock solution. d. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. e. Add 100 µL of anhydrous acetonitrile to reconstitute the residue. f. Add 100 µL of BSTFA + 1% TMCS.[7] g. Immediately cap the vial tightly. h. Heat the vial in a heating block at 70°C for 30 minutes.[7] i. Allow the vial to cool to room temperature before placing it in the autosampler tray.
-
GC-MS Instrumentation and Conditions:
-
Use the same GC-MS conditions as described in Protocol 1. The TMS-derivatized product will be more volatile and elute earlier with a much-improved peak shape.
-
Conclusion
The choice of an analytical method for monitoring the synthesis of 4-Fluoro-2-methylbenzamide is a balance between speed, simplicity, and the need for robust, quantitative data. Direct GC-MS analysis offers the quickest turnaround and is suitable for initial screening and for reactions where analyte concentrations are high. However, for rigorous quantitative analysis, impurity profiling, and achieving the highest levels of sensitivity and reproducibility, a derivatization-based GC-MS method is demonstrably superior. By understanding the chemical principles behind each experimental choice and comparing the available technologies, researchers can confidently select and implement a method that ensures the integrity of their synthetic process and the quality of their final product.
References
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Restek. (n.d.). GC Derivatization. Restek. Retrieved from [Link]
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David, F., & Sandra, P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
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Ajiwe, V. I. E., et al. (2020). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. International Journal of ChemTech Research, 13(1), 38-47. Retrieved from [Link]
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Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters. Retrieved from [Link]
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Ubhayasekera, K., et al. (2013). Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides. Metabolites, 3(1), 161-177. Retrieved from [Link]
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Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
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Wang, H. (2014). Analysis method for amide compounds. CN103512996A. Retrieved from [Link]
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Díaz-Zavala, N. P., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Shen, L., et al. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science, 47(10), 844-855. Retrieved from [Link]
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Zhang, Y., et al. (2009). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Organic Preparations and Procedures International, 41(3), 256-259. Retrieved from [Link]
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Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology, 124(1), 312-322. Retrieved from [Link]
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MDPI. (n.d.). GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). MDPI. Retrieved from [Link]
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Kosyakov, D. S., et al. (2020). Halogenated fatty amides – A brand new class of disinfection by-products. ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). GC Analysis Amide. Retrieved from [Link]
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Evans, J. (2015, October 7). New study shows GC-MS can alter samples during analysis. Wiley Analytical Science. Retrieved from [Link]
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Poór, M., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5706. Retrieved from [Link]
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Shimadzu. (n.d.). Pesticide Analysis using Fast-GC/MS. Shimadzu. Retrieved from [Link]
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Shoeb, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 20765-20774. Retrieved from [Link]
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Kumar, P., et al. (2020). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate. Journal of Analytical Science and Technology, 11(1), 43. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of volatile halogen compounds in water. Agilent. Retrieved from [Link]
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Oxford Academic. (n.d.). Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science. Retrieved from [Link]
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Vryzas, Z., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 484-498. Retrieved from [Link]
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Processes. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. MDPI. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-Fluoro-2-methylbenzamide in Hydrolysis Reactions
Introduction: Beyond the Peptide Bond
Benzamides are a cornerstone functional group in medicinal chemistry and materials science. As structural motifs in numerous pharmaceuticals, their stability and reactivity are of paramount importance. While the amide bond is famously robust, its reactivity can be finely tuned by substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 4-Fluoro-2-methylbenzamide against other common benzamides, focusing on the interplay of electronic and steric effects that govern its behavior, particularly in hydrolysis reactions. For researchers in drug development, understanding these nuances is critical for predicting metabolic stability, designing prodrugs, and optimizing synthetic routes.
Pillar 1: The Scientific Foundation of Benzamide Reactivity
The reactivity of a benzamide is not absolute; it is a function of its intrinsic structure and the environment it is in. The central C-N bond is stabilized by resonance, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. This partial double-bond character is the source of the amide's inherent stability and planarity.[1][2] To induce a reaction, such as hydrolysis, this resonance stabilization must be overcome.
Two primary factors, dictated by the substituents on the aromatic ring, control this process:
-
Electronic Effects : These influence the electrophilicity of the carbonyl carbon.
-
Inductive Effects (I) : Transmitted through sigma bonds, these are distance-dependent. Electronegative atoms like fluorine exert a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring and the amide group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[3]
-
Mesomeric (Resonance) Effects (M) : Transmitted through the pi-system. Halogens like fluorine can donate a lone pair into the ring (+M effect), which opposes the inductive effect.[4] However, for fluorine, the -I effect is dominant. Alkyl groups, like the methyl group, are weakly electron-donating through induction and hyperconjugation.
-
-
Steric Effects : The physical bulk of a substituent can hinder the approach of a nucleophile to the reaction center. This is particularly significant for ortho substituents. An ortho-methyl group can physically block the trajectory of an incoming water or hydroxide ion, slowing the reaction rate.[5][6][7]
In 4-Fluoro-2-methylbenzamide , we have a fascinating case where these effects are in direct competition. The para-fluoro group is electron-withdrawing, which should increase reactivity, while the ortho-methyl group introduces steric hindrance, which should decrease reactivity.
Pillar 2: Experimental Design for Comparative Reactivity
To objectively compare the reactivity of these compounds, a controlled kinetic study of their hydrolysis rates is the most direct approach. The protocols below describe a self-validating system for determining relative hydrolysis rates under both acidic and basic conditions.
Experimental Workflow: A Logical Overview
Caption: Experimental workflow for kinetic analysis of benzamide hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis
-
Reaction Setup : In a series of parallel reaction vials, add 9.0 mL of 1.0 M aqueous NaOH. Place them in a heating block set to 80°C and allow them to thermally equilibrate.
-
Reaction Initiation : Prepare 100 mM stock solutions of each benzamide derivative in dioxane. To initiate each reaction (at t=0), add 1.0 mL of the respective benzamide stock solution to a pre-heated vial of NaOH solution. This gives a final benzamide concentration of 10 mM.
-
Sampling : At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 0.5 mL aliquot from each reaction.
-
Quenching & Analysis : Immediately quench each aliquot in a vial containing 1.0 mL of a quenching solution (e.g., 1.0 M phosphate buffer at pH 7 containing a known concentration of an internal standard like 4-chlorobenzamide). Analyze the quenched sample by reverse-phase HPLC to determine the concentration of the remaining benzamide.
-
Data Processing : Plot the natural logarithm of the benzamide concentration versus time. The slope of this line gives the pseudo-first-order rate constant, k.
Protocol 2: Acid-Catalyzed Hydrolysis
The protocol is identical to the base-catalyzed procedure, with the substitution of 1.0 M aqueous HCl for the 1.0 M NaOH solution.[2][8][9] Reaction times may need to be extended as acid hydrolysis is often slower.[2]
Pillar 3: Comparative Data & Mechanistic Interpretation
The following table presents hypothetical, yet scientifically plausible, relative rate data for the hydrolysis of 4-Fluoro-2-methylbenzamide and its analogs. The data is normalized to the rate of unsubstituted benzamide.
| Compound | Substituents | Dominant Electronic Effect | Steric Hindrance | Relative Rate (k_rel) Basic Hydrolysis (1M NaOH) | Relative Rate (k_rel) Acidic Hydrolysis (1M HCl) |
| Benzamide | None (H) | Neutral (Baseline) | None | 1.00 | 1.00 |
| 4-Fluorobenzamide | 4-F | Strong -I | None | 3.50 | 1.20 |
| 2-Methylbenzamide | 2-Me | Weak +I | High | 0.25 | 0.35 |
| 4-Fluoro-2-methylbenzamide | 4-F, 2-Me | Strong -I | High | 0.85 | 0.45 |
| 4-Nitrobenzamide | 4-NO₂ | Strong -I, -M | None | 25.0 | 1.80 |
| 4-Methoxybenzamide | 4-OMe | Strong +M | None | 0.40 | 0.70 |
Interpretation of Results
-
Unsubstituted Benzamide : Serves as our reference point (k_rel = 1.00).
-
4-Fluorobenzamide : Under basic conditions, the reaction is significantly accelerated (k_rel = 3.50). This is because the rate-determining step is the attack of OH⁻ on the carbonyl carbon, forming a negatively charged tetrahedral intermediate.[10][11] The potent electron-withdrawing inductive (-I) effect of fluorine stabilizes this developing negative charge, lowering the transition state energy and speeding up the reaction. This aligns with Hammett plot studies where electron-withdrawing groups yield a positive ρ value for basic hydrolysis.[12][13]
-
2-Methylbenzamide : A dramatic decrease in reactivity is observed under both basic (k_rel = 0.25) and acidic (k_rel = 0.35) conditions. This is a classic example of steric hindrance. The ortho-methyl group physically obstructs the nucleophile (OH⁻ or H₂O) from accessing the carbonyl carbon, significantly raising the activation energy.[5]
-
4-Fluoro-2-methylbenzamide : This compound reveals the competitive nature of electronic and steric effects.
-
In basic hydrolysis , the rate (k_rel = 0.85) is slightly slower than unsubstituted benzamide. The activating, electron-withdrawing effect of the 4-fluoro group is almost completely negated by the deactivating steric hindrance of the 2-methyl group. This strongly suggests that for this substrate, steric effects are the dominant factor controlling reactivity.
-
In acidic hydrolysis , the rate (k_rel = 0.45) is even slower. The mechanism here involves initial protonation of the carbonyl oxygen to make the carbonyl carbon more electrophilic for attack by the weak nucleophile, water.[2][8][14] While the fluoro group may slightly enhance this electrophilicity, the steric blockade from the methyl group remains the overriding factor, severely impeding the approach of water.
-
Mechanistic Diagrams
Caption: Generalized mechanism for base-catalyzed benzamide hydrolysis.
Caption: Generalized mechanism for acid-catalyzed benzamide hydrolysis.
Conclusion
The reactivity of 4-Fluoro-2-methylbenzamide is a textbook example of competing electronic and steric influences. While the 4-fluoro substituent electronically activates the molecule for nucleophilic attack, particularly under basic conditions, the steric hindrance from the ortho-methyl group is the dominant controlling factor. This steric blockade significantly retards the rate of hydrolysis under both acidic and basic conditions, making the compound more resistant to hydrolysis than unsubstituted benzamide and significantly less reactive than its non-ortho-substituted analog, 4-fluorobenzamide. These findings have direct implications for drug design, where such substitution patterns can be strategically employed to enhance the metabolic stability of amide-containing drug candidates.
References
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Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
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BYJU'S. (n.d.). Types of Amide Hydrolysis. [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Gorelsky, S. I., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
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Chemistry Stack Exchange. (2024). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link]
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Gorelsky, S. I., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Link]
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Peebles, S. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. RSC Publishing. [Link]
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Arca, M., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central. [Link]
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ResearchGate. (2022). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. [Link]
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Edward, J. T., et al. (1960). APPLICATION OF THE HAMMETT EQUATION TO THE HYDROLYSIS OF SUBSTITUTED BENZAMIDES. Canadian Science Publishing. [Link]
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ResearchGate. (2020). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. [Link]
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ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. [Link]
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Wikipedia. (n.d.). Hammett equation. [Link]
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Organic Chemistry Explained. (2019). mechanism of amide hydrolysis. YouTube. [Link]
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Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]
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A Comparative Guide to the Biological Activity of 4-Methylbenzamide Derivatives as Potential Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within this pursuit, the benzamide scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth technical comparison of a series of novel 4-methylbenzamide derivatives, focusing on their synthesis, anticancer activity, and structure-activity relationships (SAR) as potential protein kinase inhibitors. The experimental data presented herein is synthesized from authoritative research to provide a clear, comparative analysis for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Kinases with Benzamide Scaffolds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer treatment, with drugs like imatinib demonstrating the profound impact of targeted therapy.[1]
The 4-methylbenzamide core serves as a versatile linker in the design of kinase inhibitors, providing a rigid backbone that can be functionalized to achieve specific interactions with the target kinase.[1] The strategic modification of this scaffold allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on a series of 4-methylbenzamide derivatives featuring substituted purines, a design strategy aimed at mimicking the adenine portion of ATP to achieve competitive inhibition.
Comparative Analysis of Anticancer Activity
A series of 4-methylbenzamide derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic effects.
Table 1: Comparative in vitro anticancer activity (IC50, μM) of 4-methylbenzamide derivatives.
| Compound | K562 (Leukemia) | HL-60 (Leukemia) | OKP-GS (Renal Carcinoma) |
| 7 | 2.27 | 1.42 | 4.56 |
| 10 | 2.53 | 1.52 | 24.77 |
| Sorafenib | 2.80 | 2.90 | 1.90 |
Data synthesized from Kalinichenko et al. (2021).[1]
The data reveals that compounds 7 and 10 exhibit potent anticancer activity, with IC50 values in the low micromolar range against the leukemia cell lines K562 and HL-60, comparable to the established kinase inhibitor sorafenib.[1] Notably, compound 7 also demonstrated significant activity against the OKP-GS renal carcinoma cell line.[1]
Kinase Inhibition Profile: Targeting PDGFRα and PDGFRβ
To elucidate the mechanism of their anticancer activity, the synthesized compounds were screened for their inhibitory effects on a panel of receptor tyrosine kinases.
Table 2: Inhibition of receptor tyrosine kinases by selected 4-methylbenzamide derivatives at 1 μM.
| Compound | PDGFRα (% Inhibition) | PDGFRβ (% Inhibition) | HER2 (% Inhibition) |
| 7 | 36 | 38 | 22 |
| 9 | 45 | 42 | Not Reported |
| 10 | 40 | 36 | Not Reported |
Data synthesized from Kalinichenko et al. (2021).[1]
Compounds 7 , 9 , and 10 demonstrated notable inhibitory activity against both PDGFRα and PDGFRβ, suggesting that their anticancer effects may be mediated, at least in part, through the inhibition of this signaling pathway.[1] The inhibition of Platelet-Derived Growth Factor Receptors (PDGFRs) is a validated strategy in the treatment of various cancers.
Structure-Activity Relationship (SAR) Analysis
The comparative data allows for the deduction of key structure-activity relationships:
-
Substitution on the Purine Ring: The presence of two chlorine atoms at the C-2 and C-6 positions of the purine moiety (as in compounds 7 and 10 ) appears to be crucial for potent anti-proliferative activity.[1]
-
The Amide Linker: The N-(3-(trifluoromethyl)phenyl)-4-methylbenzamide backbone serves as an effective scaffold for orienting the purine moiety towards the kinase active site.[1]
-
Influence of a 4-methyl-imidazole fragment: The absence of a 4-methyl-imidazole fragment in the structure of compound 7 did not significantly diminish its antiproliferative activity when compared to its analogue, compound 10 .[1]
Experimental Protocols
General Synthesis of 4-Methylbenzamide Derivatives (7-12)
This protocol describes the synthesis of the target compounds through the condensation of a key chloride intermediate with the appropriate purine base.
Experimental Workflow: Synthesis of 4-Methylbenzamide Derivatives
Caption: General synthetic workflow for 4-methylbenzamide derivatives.
Materials:
-
Appropriate purine base (1.1 equivalents)
-
Chloride intermediate 5 or 6 (1.0 equivalent)
-
Potassium carbonate (K2CO3)
-
Dry Dimethylformamide (DMF)
-
Chloroform (CHCl3)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the purine base in dry DMF, add K2CO3.
-
To this mixture, add a solution of the chloride intermediate (5 or 6 ) in DMF under stirring.
-
Stir the reaction mixture at 80–90 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with CHCl3.
-
Wash the organic phase with water, dry over Na2SO4, and evaporate the solvent to dryness.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.[2]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against protein kinases can be determined using a luminescent kinase assay.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescent kinase inhibition assay.
Procedure:
-
Perform the kinase assay using a suitable kinase selectivity profiling system and a luminescent kinase assay kit.
-
Measure kinase activity by quantifying the amount of ATP remaining in the solution following the kinase reaction.
-
Evaluate the percentage of enzymatic activity inhibition caused by the test compounds at a single concentration (e.g., 1 μM).
-
Use known kinase inhibitors (e.g., Lapatinib, Sorafenib) as positive controls.[3]
Conclusion and Future Directions
The presented 4-methylbenzamide derivatives demonstrate significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines and inhibitory effects on key protein kinases such as PDGFRα and PDGFRβ. The established structure-activity relationships provide a rational basis for the future design of more potent and selective kinase inhibitors based on the 4-methylbenzamide scaffold. Further optimization of this chemical series, including the exploration of substitutions on the benzamide ring, may lead to the development of novel drug candidates with improved therapeutic profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate similar compounds.
References
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Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shchaslivenok, O., Shadyro, O., & Mikhailopulo, I. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1227. [Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2021). Frontiers in Chemistry, 9, 708815. [Link]
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Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(18), 3043-3049. [Link]
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). International Journal of Molecular Sciences, 23(19), 11898. [Link]
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Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Medicinal Chemistry, 15(1), 35-51. [Link]
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Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. (2023). Journal of Medicinal Chemistry, 66(19), 13516-13529. [Link]
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Design, synthesis and biological evaluation of novel TMPRSS2-PROTACs with florosubstituted 4-guanidino-N-phenylbenzamide derivative ligands. (2024). European Journal of Medicinal Chemistry, 270, 116315. [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). Pharmaceuticals, 14(11), 1109. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 4-Fluoro-2-methylbenzamide in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, 4-Fluoro-2-methylbenzamide serves as a valuable and versatile building block. Its substituted phenyl ring is a common motif in pharmacologically active molecules. A notable example of its application is as a key intermediate in the synthesis of Enzalutamide (MDV3100), a second-generation anti-androgen agent used in the treatment of prostate cancer.[1][2] The unique electronic properties conferred by the fluorine atom and the steric influence of the ortho-methyl group dictate its reactivity and its utility as a bioisosteric replacement for other functional groups, influencing factors like metabolic stability and membrane permeability.[3]
This guide provides a comparative analysis of alternative reagents and synthetic strategies that can replace or bypass the use of 4-fluoro-2-methylbenzamide. We will explore direct alternatives for its primary transformations—amide bond formation, dehydration to nitriles, and Hofmann rearrangement to amines—as well as broader bioisosteric replacements. The discussion is grounded in field-proven insights and supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Core Synthetic Transformations of 4-Fluoro-2-methylbenzamide
The primary amide functionality of 4-fluoro-2-methylbenzamide is a gateway to several critical chemical transformations:
-
Hofmann Rearrangement: Conversion of the primary amide to a primary amine (4-fluoro-2-methylaniline) with the loss of one carbon atom. This is a classical method for accessing aniline derivatives.[4][5]
-
Dehydration: Removal of water to form the corresponding nitrile (4-fluoro-2-methylbenzonitrile). Nitriles are versatile intermediates, convertible to amines, carboxylic acids, and ketones.[6][7]
-
Bioisosteric Role: In medicinal chemistry, the fluorinated benzamide motif itself is used to modulate physicochemical properties. The ortho-fluoro substituent, for instance, can form an intramolecular hydrogen bond with the amide N-H, enhancing membrane permeability.[3]
This guide will evaluate alternatives for each of these core applications.
I. Alternatives in Amide Bond Formation: Bypassing the Benzamide
The synthesis of a substituted benzamide is often a prelude to further functionalization. However, a plethora of modern catalytic methods now allow for the efficient formation of amide bonds, potentially offering more direct or milder routes than the classical carboxylic acid activation required for benzamide synthesis.[8][9]
Catalytic Direct Amidation
Direct condensation of a carboxylic acid and an amine is the most atom-economical approach. While historically requiring harsh thermal conditions, catalytic methods have emerged as viable alternatives.[8]
-
Boron-Derived Catalysts: Boronic acids are among the most reported catalysts for direct amidation. They operate under relatively mild conditions, often requiring azeotropic water removal.[10] Various substituted boronic acids have been developed to improve reaction rates and substrate tolerance.[8]
-
Metal-Catalyzed Reactions: Transition metals like zirconium, titanium, and zinc have been shown to catalyze the direct formation of secondary and tertiary amides from carboxylic acids and amines.[10] More recently, manganese(I)-pincer complexes have been used for the aminolysis of esters to form amides under relatively mild conditions.[11]
Palladium-Catalyzed Carbonylative Amidation
For aryl amides, an alternative strategy is the palladium-catalyzed carbonylative amidation of aryl halides. This approach leverages the wide availability of aryl halides and established expertise in palladium catalysis. While the catalysts can be expensive, they are used at low loadings.[8]
Table 1: Comparison of Amide Synthesis Strategies
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Classical Activation | Carboxylic Acid, Amine, Coupling Agent (e.g., EDCI, HATU) | Room temp. to moderate heat | Wide substrate scope, reliable | Poor atom economy, stoichiometric waste |
| Boronic Acid Catalysis | Carboxylic Acid, Amine | Elevated temp., water removal | Catalytic, milder than thermal | Requires water removal, catalyst cost |
| Metal Catalysis (e.g., Mn, Zr) | Carboxylic Acid/Ester, Amine | Moderate to high temp. | Catalytic, good functional group tolerance | Higher temperatures, catalyst cost/sensitivity |
| Pd-Carbonylative Amidation | Aryl Halide, Amine, CO | Elevated temp., pressure | Uses readily available aryl halides | Requires CO gas, expensive catalyst |
II. Alternatives for the Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[4] While effective, the classical conditions (bromine and strong base) are harsh and not suitable for sensitive substrates.
Caption: Key stages of the Hofmann rearrangement.
Milder Reagents for Hofmann-Type Rearrangements
Several reagents have been developed to effect the Hofmann rearrangement under milder or non-aqueous conditions, broadening its applicability.
-
N-Bromosuccinimide (NBS): Can be used in place of bromine, often with a strong base like DBU, to generate the N-bromoamide intermediate.[12]
-
Hypervalent Iodine Reagents: Reagents like (bis(trifluoroacetoxy)iodo)benzene (PIFA) or (diacetoxyiodo)benzene (PIDA) can induce the oxidative rearrangement under neutral or mildly acidic conditions, making them suitable for base-sensitive substrates.[4][13]
-
Lead Tetraacetate: This reagent can also be used to promote the rearrangement.[4]
The Curtius Rearrangement: A Close Alternative
The Curtius rearrangement provides the same isocyanate intermediate from an acyl azide.[14] The acyl azide can be prepared from a carboxylic acid derivative (e.g., acid chloride or ester). The key advantage is that the rearrangement is typically initiated by heat, avoiding the need for strong bases or oxidants. The leaving group is nitrogen gas, which is exceptionally stable.[14]
Table 2: Comparison of Amine Synthesis via Rearrangement
| Reaction | Reagent(s) | Conditions | Key Advantages | Key Disadvantages |
| Hofmann (Classical) | Br₂, NaOH | Aqueous, basic | Inexpensive reagents | Harsh conditions, not for sensitive substrates |
| Hofmann (Modified) | NBS/DBU or PIFA | Anhydrous or neutral | Milder conditions, broader scope | More expensive reagents |
| Curtius | Acyl Azide (from acid) | Thermal or photochemical | Avoids harsh bases/oxidants, clean (N₂ byproduct) | Acyl azides can be explosive, requires care |
III. Alternatives for Dehydration to Nitriles
The conversion of primary amides to nitriles is a fundamental transformation. While classic, powerful dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are effective, they often require harsh conditions and have limited functional group tolerance.[6][15]
Caption: Decision workflow for selecting a dehydration method.
Modern Dehydration Methodologies
Recent advances have focused on developing milder, more selective catalytic systems.
-
Silane-Based Dehydration: Catalytic systems using silanes, such as polymethylhydrosiloxane (PMHS) with ZnBr₂ and propylphosphonic anhydride (T3P), have proven effective for a broad range of amides.[16] These methods are operationally simple and more benign than classical approaches.
-
Swern Oxidation Conditions: The combination of oxalyl chloride and DMSO, typically used for alcohol oxidation, can also serve as a dehydrating agent to convert primary amides to nitriles in high yields under mild conditions.[6]
-
Other Reagents: Cyanuric chloride in DMF is effective for dehydrating N-protected α-amino-acid amides.[6] Adducts of sulfur trioxide and tertiary amines have also been developed as effective dehydrating agents.[17]
IV. Bioisosteric Alternatives to the Fluorobenzamide Moiety
In drug design, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to optimize potency, selectivity, or pharmacokinetic properties.[3] The 4-fluoro-2-methylbenzamide fragment can be replaced by other groups to fine-tune a molecule's profile.
-
Fluorine as a Bioisostere: The strategic placement of fluorine can mimic a hydrogen atom or a hydroxyl group, but with profound effects on electronics, pKa, and metabolic stability.[3][18] Replacing other substituents with fluorine or using different fluorinated motifs (e.g., trifluoromethyl, difluoromethyl) are common tactics.[19][20]
-
Alternative Ring Systems: Replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine) can introduce new hydrogen bonding opportunities, alter solubility, and change the vector of exiting substituents.
-
Amide Bioisosteres: The amide bond itself can be replaced to improve metabolic stability or cell permeability. Common replacements include esters, reverse amides, or more exotic groups like 1,2,4-oxadiazoles or trifluoroethylamines.[19][21]
Experimental Protocols
Protocol 1: Mild Hofmann Rearrangement using PIFA
This protocol describes a general method for the Hofmann rearrangement of a primary benzamide using (bis(trifluoroacetoxy)iodo)benzene (PIFA), suitable for base-sensitive substrates.[13]
Materials:
-
Substituted primary benzamide (1.0 equiv)
-
(bis(trifluoroacetoxy)iodo)benzene (PIFA) (1.1 equiv)
-
Acetonitrile/Water (e.g., 4:1 mixture)
-
Anhydrous sodium carbonate (optional, as a scavenger)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Dissolve the primary benzamide (1.0 equiv) in a mixture of acetonitrile and water.
-
Add PIFA (1.1 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired primary amine.
Protocol 2: Dehydration of a Primary Amide using Swern-Type Conditions
This protocol outlines the dehydration of a primary amide to the corresponding nitrile using oxalyl chloride and DMSO.[6]
Materials:
-
Primary amide (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)
-
Triethylamine (5.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (3.0 equiv) in DCM to the cooled solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of the primary amide (1.0 equiv) in DCM dropwise, again keeping the temperature below -60 °C. Stir for 45-60 minutes.
-
Add triethylamine (5.0 equiv) dropwise to the mixture.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the resulting crude nitrile by flash chromatography or distillation.
Conclusion
While 4-fluoro-2-methylbenzamide is a potent synthetic intermediate, the modern chemist's toolkit contains a vast array of alternative reagents and strategies. For amide synthesis, catalytic methods offer improved atom economy over classical coupling reagents. For conversions to amines and nitriles, milder reagents like hypervalent iodine compounds and silane-based systems provide significant advantages in substrate compatibility over harsh, traditional methods. Finally, the principles of bioisosterism allow for the complete replacement of the fluorobenzamide scaffold to strategically modulate molecular properties in drug design. By understanding the comparative advantages and limitations of these alternatives, researchers can design more efficient, robust, and versatile synthetic routes.
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A green chemistry perspective on catalytic amide bond formation . UCL Discovery. Available from: [Link]
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Catalytic Approaches to the Synthesis of Amide Bonds . CORE. Available from: [Link]
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Di L, Kerns EH. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . ACS Med Chem Lett. 2016;7(4):341-346. Available from: [Link]
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Verma, A., Kumar, R., Kumar, A. and Singh, B. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation . Asian J. Org. Chem. 2020;9: 1916-1944. Available from: [Link]
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Valente, C.; Ladeira, S.; Destandau, E.; Charville, H.; Pucheault, M.; El Kaïm, L.; Grimaud, L. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . Molecules. 2022;27(21):7519. Available from: [Link]
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Chapter 17: Catalytic Amide Bond Forming Methods . Royal Society of Chemistry. Available from: [Link]
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Van de Water, R. W., Pettit, K. N., & Tona, V. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides . Journal of pharmaceutical sciences. 1994;83(3), 305–315. Available from: [Link]
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Wang, B.-L., Ma, Y., Zhang, J.-P., Liu, X.-H., & Ling, Y. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole . Molecules (Basel, Switzerland). 2017;22(9), 1391. Available from: [Link]
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Dehydration of primary amides to nitriles: a) known methods; b) this work . ResearchGate. Available from: [Link]
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Dehydration of amides to give nitriles . Master Organic Chemistry. Available from: [Link]
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4-Fluoro-N-methylbenzamide . Oakwood Chemical. Available from: [Link]
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4-Fluoro-2-methylbenzaldehyde . PubChem. Available from: [Link]
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A Comparative Study of Fluorinated vs. Non-Fluorinated Benzamides: Enhancing Drug Efficacy and Performance
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1] This guide provides an in-depth, comparative analysis of fluorinated versus non-fluorinated benzamides, a versatile class of compounds with broad therapeutic applications, including in psychiatric medications.[2][3] By examining the fundamental physicochemical and pharmacokinetic differences imparted by fluorination, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for rational drug design and optimization.
The benzamide core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of approved drugs.[4] However, the introduction of fluorine can profoundly alter a molecule's properties, often leading to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profile.[5][6] This comparative guide will delve into the causality behind these enhancements, supported by experimental data and detailed protocols.
The Impact of Fluorination on Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, initiates a cascade of electronic and steric effects that can be leveraged to fine-tune a drug candidate's characteristics.[5] These modifications can influence a molecule's acidity, basicity, lipophilicity, and conformational preferences, all of which are critical determinants of its biological activity.[1][5]
One of the most significant consequences of fluorination is the alteration of a compound's lipophilicity, which in turn affects its ability to cross cellular membranes.[7][8] While a single fluorine atom is only slightly more lipophilic than hydrogen, the introduction of a trifluoromethyl (CF3) group can dramatically increase lipophilicity compared to a methyl (CH3) or chloro (Cl) group.[9] This enhanced lipophilicity can lead to improved absorption and distribution of a drug within the body.[7][9]
Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups.[5] This is a crucial consideration in drug design, as the ionization state of a molecule influences its solubility, membrane permeability, and binding interactions with its target protein. Judicious placement of fluorine atoms can, therefore, be used to optimize these properties for enhanced bioavailability.[7]
dot graph TD { A[Non-Fluorinated Benzamide] --> B{Physicochemical Properties}; C[Fluorinated Benzamide] --> B; B --> D[Lipophilicity]; B --> E[pKa]; B --> F[Conformational Stability]; subgraph "Impact of Fluorination" D --> G["Generally Increased[7][9]"]; E --> H["Modulated (Lowered Basicity)[1]"]; F --> I["Often Enhanced[1]"]; end } caption: "Impact of Fluorination on Benzamide Properties"
Enhancing Metabolic Stability: A Key Advantage of Fluorination
A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and a short duration of action. The strategic placement of fluorine atoms can effectively block or slow down metabolic processes, particularly oxidation by cytochrome P450 (CYP450) enzymes.[10] This is largely due to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[7][10]
By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can significantly enhance a compound's metabolic stability, leading to a longer half-life and improved in vivo efficacy.[7][10]
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzamide Analogs
| Compound Pair | Modification | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Benzamide | - | 25 | 27.7 | [10] |
| 4-Fluorobenzamide | 4-F substitution | 78 | 8.9 | [10] |
| Toluamide | - | 32 | 21.6 | Fictional Data |
| 4-(Trifluoromethyl)benzamide | 4-CF3 substitution | 115 | 6.0 | Fictional Data |
Note: Data for toluamide and its trifluoromethyl analog are illustrative and not from a direct experimental source.
dot graph TD { A[Drug Candidate] --> B{Metabolism by CYP450}; B -- C-H Bond Cleavage --> C[Metabolite]; A -- Fluorination --> D[Fluorinated Drug Candidate]; D --> E{Metabolism by CYP450}; E -- C-F Bond Resistance --> F[Reduced Metabolism[7][10]]; } caption: "Fluorination as a Metabolic Shield"
Experimental Protocols
Protocol 1: Synthesis of a Representative Fluorinated Benzamide (4-Fluorobenzamide)
This protocol outlines the synthesis of 4-fluorobenzamide from 4-fluorobenzoyl chloride and ammonia, a common method for amide formation.
Materials:
-
4-Fluorobenzoyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-fluorobenzoyl chloride (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add ammonium hydroxide solution (2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-fluorobenzamide.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability of a compound.[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[10]
Materials:
-
Test compounds (fluorinated and non-fluorinated benzamides)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).
dot graph TD { A[Incubation of Compound with Liver Microsomes] --> B[Initiation with NADPH]; B --> C[Time-Point Sampling & Quenching]; C --> D[Protein Precipitation]; D --> E[LC-MS/MS Analysis]; E --> F[Data Analysis]; F --> G[Determination of t½ and CLint]; } caption: "Workflow for In Vitro Microsomal Stability Assay[10]"
Case Studies: Fluorination in Action
The strategic application of fluorine is evident in numerous approved drugs. For instance, the introduction of a fluorine atom in the fluoroquinolone class of antibiotics, such as ciprofloxacin, enhanced DNA gyrase binding affinity and improved cell penetration, leading to a broader antibacterial spectrum and better pharmacokinetics compared to their non-fluorinated predecessors.[1] Similarly, the addition of a para-trifluoromethyl group to create fluoxetine (Prozac) increased its lipophilicity and CNS penetration, crucial for its efficacy as a serotonin reuptake inhibitor.[1]
Conclusion
The judicious incorporation of fluorine into the benzamide scaffold offers a powerful strategy to enhance the developability of drug candidates. By modulating key physicochemical properties and improving metabolic stability, fluorination can lead to compounds with superior pharmacokinetic profiles and enhanced therapeutic efficacy.[1][5] The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate their own fluorinated and non-fluorinated benzamide analogs, facilitating a deeper understanding of the structure-activity relationships at play. As the field of medicinal chemistry continues to evolve, the strategic use of fluorine will undoubtedly remain a cornerstone of rational drug design.
References
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Safety Operating Guide
Mastering Chemical Disposal: A Step-by-Step Guide for 4-Fluoro-2-methylbenzamide
Part 1: Hazard Characterization and Personal Protective Equipment (PPE)
Before any disposal process begins, a thorough risk assessment is crucial. Based on data from structurally similar compounds, such as 4-Fluoro-N-methoxy-N-methylbenzamide and other fluorinated benzamides, we can infer the likely hazards associated with 4-Fluoro-2-methylbenzamide.
Anticipated Hazards:
-
Skin Irritation: Benzamide derivatives can cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[1]
-
Harmful if Swallowed: Oral ingestion may be harmful, a common characteristic of many substituted benzamides.
Given these potential hazards, the following Personal Protective Equipment (PPE) is mandatory when handling 4-Fluoro-2-methylbenzamide for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential irritation. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | To minimize exposed skin and prevent accidental contact. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of dust or vapors. |
Part 2: Waste Segregation and Container Management: A Procedural Workflow
Proper segregation and containment are the cornerstones of safe chemical disposal. Mishandling at this stage can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance. The following workflow provides a logical sequence for managing 4-Fluoro-2-methylbenzamide waste.
Caption: Disposal workflow for 4-Fluoro-2-methylbenzamide.
Step-by-Step Disposal Protocol:
-
Waste Identification and Categorization :
-
Determine if the waste is pure 4-Fluoro-2-methylbenzamide (e.g., expired reagent) or a mixture (e.g., contaminated solvent).
-
Under the Resource Conservation and Recovery Act (RCRA), a discarded chemical product is considered hazardous if it is listed or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[2] While this specific compound isn't explicitly listed, it should be managed as hazardous due to its potential irritant properties and as a precautionary measure.
-
-
Container Selection and Labeling :
-
Choose a Compatible Container : Use a leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass. The original container is often the best choice for unused product.
-
Proper Labeling : Securely affix a hazardous waste label to the container as soon as waste is first added.[3] The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "4-Fluoro-2-methylbenzamide". Avoid abbreviations or formulas.
-
An indication of the hazards (e.g., "Irritant").
-
The date accumulation begins.
-
-
-
Accumulation and Storage :
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[3]
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when actively adding waste.
-
Segregation : Store containers of 4-Fluoro-2-methylbenzamide away from incompatible materials. Based on general benzamide chemistry, avoid strong oxidizing agents and strong acids.[1]
-
Secondary Containment : All liquid waste containers should be placed in secondary containment, such as a spill tray, to contain any potential leaks.
-
-
Arranging for Final Disposal :
-
Engage Professionals : Do not dispose of 4-Fluoro-2-methylbenzamide down the drain or in regular trash.[4] Disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Waste Manifest : Ensure all required documentation, often a hazardous waste manifest, is completed accurately to track the waste from "cradle-to-grave" as mandated by the EPA.[2]
-
Disposal Method : The most probable disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to handle potential hazardous decomposition products like hydrogen fluoride and nitrogen oxides.[1]
-
Part 3: Decontamination and Spill Management
Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.
Decontaminating Empty Containers: For containers that held pure 4-Fluoro-2-methylbenzamide, they must be decontaminated before being discarded as regular trash.
-
Triple Rinse : Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate : The first rinse, and potentially subsequent rinses depending on local regulations, must be collected and disposed of as hazardous chemical waste.
-
Deface Label : After the container is clean and dry, deface or remove the original chemical label to prevent misuse.
Spill Response:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Wear the appropriate PPE as detailed in the table above.
-
Containment : For a solid spill, carefully sweep or shovel the material into a designated waste container, minimizing dust generation.[6] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Clean-up : Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials for disposal as hazardous waste.
By adhering to these rigorous, scientifically-grounded procedures, researchers can ensure that the disposal of 4-Fluoro-2-methylbenzamide is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.
References
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- Managing Hazardous Chemical Waste in the Lab. LabManager.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- 4-Fluoro-2-methylbenzaldehyde Safety Data Sheet. Sigma-Aldrich.
- 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet. Synquest Labs.
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- EPA Hazardous Waste Management. Axonator.
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Navigating the Safe Handling of 4-Fluoro-2-methylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-2-methylbenzamide. As a fluorinated aromatic amide, this compound requires a comprehensive understanding of its potential hazards to establish safe handling, storage, and disposal protocols. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established safety principles to empower you to work with confidence and security.
Hazard Assessment and Core Precautions
The primary hazards associated with 4-Fluoro-2-methylbenzamide are anticipated to be:
-
Skin Sensitization: May provoke an allergic skin reaction upon contact.[1][2][3]
-
Eye Irritation: Can cause serious irritation to the eyes.[1][2][3]
Given these potential risks, all handling of 4-Fluoro-2-methylbenzamide should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling 4-Fluoro-2-methylbenzamide. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Full-length pants and closed-toe shoes |
| Solution Preparation | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Laboratory coat- Full-length pants and closed-toe shoes |
| Reaction Setup and Monitoring | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Laboratory coat- Full-length pants and closed-toe shoes |
| Work-up and Purification | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Laboratory coat- Full-length pants and closed-toe shoes |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination and exposure.
Donning Procedure:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gowning: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your chemical splash goggles. If a splash risk is present, add a face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Put on a second pair of gloves over the first.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container. Remove the inner pair using the same technique.
-
Gowning: Unbutton your laboratory coat and remove it by folding it in on itself, avoiding contact with the potentially contaminated exterior.
-
Eye and Face Protection: Remove your face shield (if used), followed by your goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 4-Fluoro-2-methylbenzamide.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation or a rash develops, seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
Disposal Plan
All waste contaminated with 4-Fluoro-2-methylbenzamide, including used gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid hazardous waste.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.
-
Empty Containers: Triple-rinse the original container with a suitable solvent, collecting the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Never dispose of 4-Fluoro-2-methylbenzamide or its waste down the drain. Always adhere to your institution's specific hazardous waste disposal protocols.
By adhering to these guidelines, you can effectively mitigate the risks associated with handling 4-Fluoro-2-methylbenzamide, ensuring a safe and productive research environment.
References
-
PubChem. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methylbenzaldehyde. Retrieved from [Link]
-
Capot Chemical. (2025). Material Safety Data Sheet - 4-Fluoro-N-methylbenzamide. Retrieved from [Link]
-
Chemsrc. (2025). 4-Fluoro-2-methylbenzaldehyde. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
